Hexaketocyclohexane octahydrate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexone;octahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6O6.8H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;;;;;;/h;8*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIMWEBORAIJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O.O.O.O.O.O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the physical and chemical properties of Hexaketocyclohexane octahydrate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the compound commonly known as hexaketocyclohexane octahydrate. Crucially, this document clarifies a long-standing misidentification in the chemical community. Scientific evidence, particularly single-crystal X-ray diffraction analysis, has revealed that the substance commercially supplied as "this compound" is, in fact, dodecahydroxycyclohexane dihydrate.[1][2] The true hexaketocyclohexane (C₆O₆), a six-fold ketone of cyclohexane, is a highly unstable oxocarbon that has only been observed in mass spectrometry experiments.[2]
This guide will proceed by presenting the properties of the commercially available compound, dodecahydroxycyclohexane dihydrate, while acknowledging its common but incorrect name.
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of dodecahydroxycyclohexane dihydrate, the compound sold as this compound.
Table 1: General Properties
| Property | Value | Source |
| Common Name | This compound | [3][4] |
| Systematic Name | Dodecahydroxycyclohexane dihydrate | [1] |
| CAS Number | 527-31-1 | [3][4] |
| Molecular Formula | C₆O₆•8H₂O (as octahydrate); C₆H₁₂O₆•2H₂O (actual structure) | [4] |
| Appearance | Beige to gray-brown powder | [3] |
| Assay | 97% |
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 312.18 g/mol (for C₆O₆•8H₂O) | [4] |
| Melting Point | 99 °C (decomposes) | [3][5] |
| Boiling Point | 344.7 ± 25.0 °C (Predicted) | [3] |
| Density | 1.967 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 152 °C | [3] |
| Vapor Pressure | 6.49E-05 mmHg at 25°C | [3] |
| Storage Temperature | 2-8°C | [3] |
| Solubility | No data available | [6] |
Table 3: Computed Properties (for Hexaketocyclohexane, C₆O₆)
| Property | Value | Source |
| Molecular Weight | 168.06 g/mol | [7] |
| Topological Polar Surface Area | 102 Ų | [7] |
| Hydrogen Bond Donor Count | 0 | [7] |
| Hydrogen Bond Acceptor Count | 6 | [7] |
| Rotatable Bond Count | 0 | [7] |
Structural Clarification
The historical assumption that the compound was this compound stemmed from its synthesis by the oxidation of benzenehexol.[1] However, modern analytical techniques have provided a more accurate structural elucidation. The reactivity of the compound was also found to be inconsistent with that of a polyketone.[1]
Experimental Protocols
Despite the misidentification, "this compound" serves as a useful starting material in organic synthesis. A notable application is in the preparation of hexaazatriphenylenehexacarbonitrile (HAT-CN).[5][8]
Mechanochemically Assisted Synthesis of Hexaazatriphenylenehexacarbonitrile (HAT-CN)
This protocol describes a time- and resource-efficient method for synthesizing HAT-CN using a mixer ball mill.[8]
Materials:
-
This compound
-
Zirconium dioxide (ZrO₂) milling vial (10 mL) and milling ball (Ø = 10 mm)
-
Mixer ball mill (e.g., Retsch MM500)
-
30% Nitric Acid (HNO₃)
Procedure:
-
Milling:
-
Place 0.400 g (1.30 mmol) of this compound and 1.10 g (10.20 mmol) of diaminomaleonitrile into the ZrO₂ milling vial with the milling ball.
-
Mill the mixture for 10 minutes at a frequency of 35 Hz.
-
-
Oxidative Cyclization:
-
Transfer the milled raw mixture into a flask.
-
Add 30% HNO₃ and stir the mixture in an oil bath at 110 °C for one hour.
-
-
Isolation:
-
After cooling, filter the resulting orange solid.
-
Wash the solid with water and then dry it to yield HAT-CN.
-
Signaling Pathways and Biological Activity
There is currently no scientific literature available that describes the involvement of this compound or dodecahydroxycyclohexane in any biological signaling pathways. As a synthetic organic compound, its primary utility lies in chemical synthesis rather than as a biologically active agent in drug development. Therefore, a diagram of signaling pathways is not applicable to this compound.
Safety Information
-
Hazard Symbols: Xn - Harmful[3]
-
Risk Codes: R20/21/22 - Harmful by inhalation, in contact with skin and if swallowed[3]
-
Safety Description: S36 - Wear suitable protective clothing[3]
-
Storage Class Code: 11 - Combustible Solids
-
WGK: 3
It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[6] Avoid contact with skin, eyes, and clothing.[6]
References
- 1. This compound | 7255-28-9 | Benchchem [benchchem.com]
- 2. Cyclohexanehexone - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 527-31-1 [chemicalbook.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Hexaketocyclohexane | C6O6 | CID 68240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Case of Mistaken Identity: A Technical Guide to Dodecahydroxycyclohexane Dihydrate, Formerly Known as Hexaketocyclohexane Octahydrate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
For over a century, the compound synthesized by the oxidation of benzene (B151609) derivatives was widely known and commercially distributed as "hexaketocyclohexane octahydrate." However, modern analytical techniques have definitively revealed its true structure to be dodecahydroxycyclohexane dihydrate. This technical guide serves to rectify this historical misidentification, providing a comprehensive overview of the compound's correct chemical identity, properties, and the experimental evidence that led to its reclassification. This document is intended for researchers, scientists, and drug development professionals who may encounter this compound under its historical or correct name and require accurate information for their work.
Introduction: A Tale of Two Names
The chemical entity with the CAS number 527-31-1 has been a subject of historical confusion.[1] First synthesized in 1862 by Joseph Udo Lerch through the oxidation of benzenehexol or tetrahydroxy-p-benzoquinone, it was long believed to be hexaketocyclohexane (C₆O₆) with eight molecules of water of crystallization.[2][3] This assumption persisted in scientific literature and commercial catalogs for decades.
It was not until 2005 that single-crystal X-ray diffraction analysis conclusively determined the correct structure to be dodecahydroxycyclohexane dihydrate (C₆H₁₂O₁₂·2H₂O).[3][4] This finding was further supported by high-resolution solid-state ¹³C NMR data.[1] The molecule is, in fact, a six-fold geminal diol on a cyclohexane (B81311) backbone.[2] This guide will henceforth refer to the compound by its correct name, dodecahydroxycyclohexane dihydrate, while acknowledging its persistent but incorrect historical name.
Physicochemical Properties
A summary of the key physicochemical properties of dodecahydroxycyclohexane and its dihydrate form is presented in Table 1. It is important to note that properties listed for "this compound" in many sources are, in fact, those of dodecahydroxycyclohexane dihydrate.
| Property | Dodecahydroxycyclohexane | Dodecahydroxycyclohexane Dihydrate | Reference |
| IUPAC Name | Cyclohexane-1,1,2,2,3,3,4,4,5,5,6,6-dodecol | Cyclohexane-1,1,2,2,3,3,4,4,5,5,6,6-dodecol dihydrate | [5][6] |
| Synonyms | Cyclohexanedodecol | This compound, Triquinoyl octahydrate | [2][6] |
| Molecular Formula | C₆H₁₂O₁₂ | C₆H₁₆O₁₄ (C₆H₁₂O₁₂·2H₂O) | [5][6] |
| Molar Mass | 276.15 g/mol | 312.18 g/mol | [5][6] |
| CAS Number | 54890-03-8 | 13941-78-1 | [3][5] |
| Appearance | - | Colorless plates or prisms | [2][3] |
| Melting Point | - | ~100 °C (decomposes) | [2][3] |
| Solubility | Soluble in hot water | Crystallizable from methanol | [3] |
Synthesis and Experimental Protocols
Synthesis
The synthesis of dodecahydroxycyclohexane dihydrate involves the oxidation of a polyhydroxylated benzene derivative. The two primary starting materials reported are:
-
Benzenehexol (Hexahydroxybenzene)
-
Tetrahydroxy-p-benzoquinone
The general reaction involves the oxidation of these precursors, leading to the formation of the geminal diol structure on the cyclohexane ring.
A generalized workflow for the synthesis and purification is depicted in the following diagram:
Experimental Characterization
The definitive characterization of dodecahydroxycyclohexane dihydrate relies on several analytical techniques:
-
Single-Crystal X-ray Diffraction: This is the gold standard for determining the three-dimensional structure of crystalline compounds. The 2005 study that corrected the structure of this compound utilized this technique. The crystallographic data is summarized in Table 2.
| Crystallographic Parameter | Value | Reference |
| Crystal System | Triclinic | [6] |
| Space Group | P-1 | [6] |
| a | 6.1829 Å | [6] |
| b | 7.0696 Å | [6] |
| c | 7.3023 Å | [6] |
| α | 70.443° | [6] |
| β | 80.153° | [6] |
| γ | 63.973° | [6] |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution solid-state ¹³C NMR spectroscopy has been used to confirm the dodecahydroxycyclohexane structure. The presence of signals corresponding to carbon atoms bonded to two hydroxyl groups would be expected, which would differ significantly from the spectrum of the hypothetical hexaketocyclohexane.
-
Infrared (IR) and Raman Spectroscopy: These techniques are valuable for identifying functional groups. The IR and Raman spectra of dodecahydroxycyclohexane dihydrate would be dominated by strong, broad O-H stretching vibrations and C-O stretching vibrations, and would lack the characteristic C=O stretching bands expected for a hexaketone.
The logical relationship for the structural elucidation is outlined below:
Biological Activity and Signaling Pathways
A thorough review of the scientific literature reveals a significant lack of research into the biological activity of dodecahydroxycyclohexane dihydrate. There are no published studies detailing its pharmacological effects, mechanism of action, or any involvement in cellular signaling pathways. The synonyms "Guna-lympho" and "Guna-matrix" found in some databases suggest potential use in non-traditional medicine, but this is not substantiated by peer-reviewed scientific evidence.[6]
For professionals in drug development, this compound represents a largely unexplored chemical entity. Its polyhydroxylated structure could present interesting possibilities for derivatization and biological screening. However, any such endeavors would require foundational in vitro and in vivo studies to establish a biological activity profile.
Conclusion
The compound historically and commercially known as "this compound" is, in fact, dodecahydroxycyclohexane dihydrate. This technical guide has provided the key evidence for this structural reassignment, along with a compilation of its known physicochemical properties. While the synthesis is historically documented, detailed modern experimental protocols are scarce. Furthermore, the biological activity of this compound remains uninvestigated in the scientific literature, presenting a tabula rasa for future research. It is imperative that researchers and scientists use the correct nomenclature and structural information provided herein to ensure accuracy and clarity in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Dodecahydroxycyclohexane - Wikiwand [wikiwand.com]
- 3. Dodecahydroxycyclohexane - Wikipedia [en.wikipedia.org]
- 4. Dodécahydroxycyclohexane — Wikipédia [fr.wikipedia.org]
- 5. Dodecahydroxycyclohexane | C6H12O12 | CID 315987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dodecahydroxycyclohexane dihydrate | C6H16O14 | CID 71586972 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the True Identity of Triquinoyl Octahydrate: A Technical Guide to Dodecahydroxycyclohexane Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
For many years, the compound known commercially as "triquinoyl octahydrate" has been a subject of historical misidentification. This in-depth technical guide clarifies its true identity as dodecahydroxycyclohexane dihydrate and provides a comprehensive overview of its synthesis, characterization, and key applications. While historically referred to by various names including triquinoyl, hexaketocyclohexane octahydrate, and cyclohexanehexone (B1329327) octahydrate, modern analytical techniques, particularly X-ray crystallography, have definitively established its structure as a geminal diol.[1][2][3][4] This guide is intended for researchers, scientists, and professionals in drug development who require accurate and detailed information on this unique polyhydroxylated cycloalkane.
The True Structure: From Triquinoyl to Dodecahydroxycyclohexane
The compound with CAS number 527-31-1, long believed to be the octahydrate of cyclohexanehexone (C₆O₆·8H₂O), was conclusively identified as dodecahydroxycyclohexane dihydrate (C₆H₁₂O₁₂·2H₂O) in 2005 by Klapötke, Polborn, and Weigand through single-crystal X-ray diffraction.[2][5] This discovery revealed that the six ketone groups of the putative cyclohexanehexone are fully hydrated to form geminal diols, with two additional water molecules incorporated into the crystal lattice.
This structural clarification is critical for understanding the reactivity and properties of the compound. Instead of a polyketone, it is a highly hydroxylated aliphatic ring, which influences its solubility, reactivity, and potential applications.
Synthesis of Dodecahydroxycyclohexane Dihydrate
The synthesis of dodecahydroxycyclohexane dihydrate has historical roots dating back to the 19th century. The original methods, developed by Lerch in 1862 and later refined by Nietzki and Benckiser in 1885, involved the oxidation of benzenehexol (hexahydroxybenzene) or tetrahydroxy-p-benzoquinone.[1][3] While these historical procedures laid the groundwork, a modernized and detailed protocol is essential for contemporary research.
Experimental Protocol: Oxidation of Benzenehexol
This protocol is a modernized adaptation of the historical synthesis, incorporating current laboratory practices and safety standards.
Materials:
-
Benzenehexol (Hexahydroxybenzene)
-
Nitric acid (concentrated)
-
Methanol
-
Deionized water
-
Standard laboratory glassware
-
Ice bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve a known quantity of benzenehexol in a minimal amount of deionized water.
-
Oxidation: Cool the flask in an ice bath. Slowly add concentrated nitric acid dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization: Once the reaction is complete, the crude product may precipitate out of the solution. If not, the volume of the solution can be reduced under vacuum to induce crystallization.
-
Purification: Recrystallize the crude product from a methanol-water mixture to obtain colorless plates or prisms of dodecahydroxycyclohexane dihydrate.
-
Drying: Dry the purified crystals under vacuum at room temperature. The compound is reported to decompose around 100 °C.[1][3]
Characterization of Dodecahydroxycyclohexane Dihydrate
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the key analytical techniques and expected results.
Physicochemical Properties
A summary of the key physicochemical properties of dodecahydroxycyclohexane and its dihydrate is presented in the table below.
| Property | Dodecahydroxycyclohexane | Dodecahydroxycyclohexane Dihydrate |
| Molecular Formula | C₆H₁₂O₁₂ | C₆H₁₆O₁₄ |
| Molecular Weight | 276.15 g/mol [6] | 312.18 g/mol [2] |
| CAS Number | 54890-03-8[6] | 13941-78-1[2] |
| Appearance | - | Colorless plates or prisms[1][3] |
| Melting Point | - | ~100 °C (decomposes)[1][3] |
| Solubility | - | Soluble in methanol[1][3] |
Crystallographic Data
The definitive structural elucidation of dodecahydroxycyclohexane dihydrate was achieved through X-ray crystallography. The key crystallographic parameters are summarized in the table below, as reported by Klapötke, Polborn, and Weigand (2005).[2]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.1829 |
| b (Å) | 7.0696 |
| c (Å) | 7.3023 |
| α (°) | 70.443 |
| β (°) | 80.153 |
| γ (°) | 63.973 |
| Z | 1 |
| Residual Factor (R) | 0.0348 |
Spectroscopic Data
Detailed spectroscopic data for dodecahydroxycyclohexane is not widely available in the public domain. The following represents expected characteristic features based on its structure.
-
¹H NMR: Due to the high symmetry of the molecule in solution, a single peak would be expected for the twelve equivalent hydroxyl protons. The position of this peak would be highly dependent on the solvent and concentration due to hydrogen bonding.
-
¹³C NMR: A single peak would be anticipated for the six equivalent carbon atoms of the cyclohexane (B81311) ring, each bearing two hydroxyl groups.
-
FTIR: The infrared spectrum would be dominated by a broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the numerous hydroxyl groups and water of crystallization. C-O stretching vibrations would be expected in the 1000-1200 cm⁻¹ region. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ is a key indicator of the geminal diol structure.
-
Mass Spectrometry: The mass spectrum would likely show fragmentation patterns involving the loss of water molecules from the parent ion.
Application in Synthesis: Preparation of Hexaazatriphenylenehexacarbonitrile (HAT-CN)
One of the primary applications of what was historically known as "triquinoyl octahydrate" is in the synthesis of hexaazatriphenylenehexacarbonitrile (HAT-CN), a discotic liquid crystal with applications in organic electronics.[7][8][9] A modern and efficient method for this synthesis utilizes mechanochemistry.
Experimental Protocol: Mechanochemical Synthesis of HAT-CN
This protocol is based on the work of Stolar et al. and offers a more sustainable and efficient alternative to traditional solution-based methods.[7][8]
Materials:
-
Dodecahydroxycyclohexane dihydrate ("Triquinoyl octahydrate")
-
Zirconia milling vessel and milling balls
-
Ball mill (e.g., Retsch MM400 or MM500)
-
Nitric acid (30%)
Procedure:
-
Milling: In a zirconia milling vessel, combine dodecahydroxycyclohexane dihydrate and diaminomaleonitrile in the appropriate stoichiometric ratio.
-
Mechanochemical Reaction: Mill the mixture at a high frequency (e.g., 30 Hz) for a short duration (e.g., 10-20 minutes).
-
Work-up: After milling, treat the resulting solid with 30% nitric acid to facilitate the oxidative aromatization to HAT-CN.
-
Purification: The crude HAT-CN can be purified by washing with appropriate solvents to remove any unreacted starting materials and byproducts.
Logical Workflow and Diagrams
To visualize the relationships between the historical and correct chemical identities, as well as the synthetic pathways, the following diagrams are provided.
Caption: Clarification of the chemical identity of "Triquinoyl Octahydrate".
Caption: Synthetic workflow from starting materials to application.
Conclusion
The accurate identification of "triquinoyl octahydrate" as dodecahydroxycyclohexane dihydrate is a testament to the power of modern analytical methods in refining our understanding of chemical structures. This technical guide provides researchers and professionals with the necessary information to synthesize, characterize, and utilize this fascinating molecule, paving the way for further discoveries and applications in materials science and beyond. The provided experimental protocols offer a starting point for the reproducible synthesis and application of dodecahydroxycyclohexane dihydrate in a modern laboratory setting.
References
- 1. Dodecahydroxycyclohexane - Wikipedia [en.wikipedia.org]
- 2. Dodecahydroxycyclohexane dihydrate | C6H16O14 | CID 71586972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dodécahydroxycyclohexane — Wikipédia [fr.wikipedia.org]
- 4. Dodecahydroxycyclohexane - Wikiwand [wikiwand.com]
- 5. researchgate.net [researchgate.net]
- 6. Dodecahydroxycyclohexane | C6H12O12 | CID 315987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mechanochemically Assisted Synthesis of Hexaazatriphenylenehexacarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Mechanochemical Synthesis and Activation of Carbon‐Rich π‐Conjugated Materials - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CAS Number 527-31-1: From Misnomer to Molecular Reality
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the chemical substance associated with CAS number 527-31-1. Historically and commercially known as hexaketocyclohexane octahydrate, rigorous analytical studies have redefined its true structure as dodecahydroxycyclohexane dihydrate. This distinction is critical for its application in research and development, particularly in its primary role as a synthetic precursor. This document elucidates the correct chemical structure, provides a detailed summary of its physicochemical properties, outlines its synthesis, and discusses its analytical characterization. While direct evidence of its involvement in specific biological signaling pathways is not documented, its utility in the synthesis of bioactive molecules is explored.
Chemical Structure and Identity Correction
The compound assigned CAS number 527-31-1 is widely, yet incorrectly, referred to as this compound.[1][2] X-ray diffraction analysis has conclusively demonstrated that this substance is, in fact, dodecahydroxycyclohexane dihydrate .[1][2] The structure is not a six-fold ketone but a six-membered cyclohexane (B81311) ring where each carbon atom is a geminal diol (bearing two hydroxyl groups).
The theoretical structure of hexaketocyclohexane (C₆O₆) is a highly unstable oxocarbon. The commercially available and experimentally handled substance is its fully hydrated geminal diol form, complexed with two molecules of water.
Correct Structure: Dodecahydroxycyclohexane Dihydrate
Physicochemical and Analytical Data
A summary of the key physicochemical properties and analytical data for dodecahydroxycyclohexane dihydrate is presented below. It is important to note that while the existence of detailed spectral data is confirmed in the literature, public access to the full spectra is limited. The data presented for NMR, IR, and MS are based on reported characterizations and typical values for similar polyhydroxylated cyclic compounds.
| Property | Value |
| IUPAC Name | cyclohexane-1,1,2,2,3,3,4,4,5,5,6,6-dodecol dihydrate |
| Synonyms | This compound, Triquinoyl octahydrate |
| CAS Number | 527-31-1 (for the misnomer), 13941-78-1 (dihydrate) |
| Molecular Formula | C₆H₁₆O₁₄ |
| Molecular Weight | 312.18 g/mol |
| Appearance | White to beige or gray-brown powder/crystals |
| Melting Point | ~100 °C (decomposes) |
| Solubility | Soluble in hot water |
| Analytical Technique | Expected Observations |
| ¹³C Solid-State NMR | A single resonance peak is expected around 90-100 ppm, characteristic of a carbon atom in a geminal diol (C(OH)₂). This is a key piece of evidence distinguishing it from the hypothetical hexaketone, which would show a carbonyl peak around 200 ppm.[2] |
| ¹H NMR (in D₂O) | A single peak corresponding to the hydroxyl protons. Due to exchange with the deuterium (B1214612) oxide solvent, this peak may be broad or not observed. The cyclohexane protons, if observable, would be a complex multiplet. |
| FTIR Spectroscopy | Broad absorption band in the 3200-3600 cm⁻¹ region (O-H stretching of hydroxyl groups and water), C-O stretching bands around 1000-1200 cm⁻¹, and O-H bending vibrations. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ is definitive for the geminal diol structure. |
| Mass Spectrometry | Due to the instability of geminal diols, the molecular ion peak may be weak or absent.[3] Fragmentation would likely involve sequential loss of water molecules. Analysis may be facilitated by derivatization or specialized ionization techniques.[4] |
Experimental Protocols
Synthesis of Dodecahydroxycyclohexane Dihydrate
Dodecahydroxycyclohexane dihydrate can be synthesized by the oxidation of benzenehexol (hexahydroxybenzene).[1][5]
Materials:
-
Benzenehexol (C₆(OH)₆)
-
Nitric acid (concentrated)
-
Deionized water
Protocol:
-
Dissolve benzenehexol in hot deionized water.
-
Carefully add concentrated nitric acid to the solution. The reaction is exothermic and should be controlled.
-
Heat the reaction mixture under reflux for several hours.
-
Allow the solution to cool slowly to room temperature, which will promote crystallization.
-
Collect the crystalline product by filtration.
-
Recrystallize the crude product from methanol to obtain purified colorless plates or prisms of dodecahydroxycyclohexane dihydrate.[1][2]
-
Dry the crystals under vacuum at room temperature.
Analytical Characterization
Solid-State ¹³C NMR Spectroscopy:
-
Instrumentation: A solid-state NMR spectrometer with magic-angle spinning (MAS) capabilities.
-
Sample Preparation: The crystalline powder is packed into a zirconia rotor.
-
Parameters: Cross-polarization magic-angle spinning (CP/MAS) is a common technique. A contact time of 2 ms, a pulse delay of 5 s, and a spinning speed of 5-10 kHz are typical starting parameters.
-
Data Analysis: The resulting spectrum should be referenced to a standard such as adamantane. The key diagnostic feature is the presence of a peak in the 90-100 ppm region and the absence of peaks in the carbonyl region (190-210 ppm).
FTIR Spectroscopy:
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: The spectrum should be analyzed for the characteristic broad O-H stretching band, C-O stretching bands, and the absence of a C=O stretching band.
Applications in Synthesis and Drug Development
The primary application of dodecahydroxycyclohexane dihydrate is as a synthetic precursor. Its high density of functional groups on a rigid cyclic scaffold makes it an attractive starting material for the synthesis of more complex molecules.
One notable application is in the synthesis of hexaazatriphenylene derivatives. These electron-deficient aromatic systems are of interest in materials science and as potential components of functional materials.
While there is no direct evidence of dodecahydroxycyclohexane dihydrate itself having significant biological activity or modulating specific signaling pathways, its role as a precursor is relevant to drug development. Polyhydroxylated cyclohexanes, in general, can serve as scaffolds for the synthesis of biologically active molecules, including enzyme inhibitors and carbohydrate mimetics.
The following diagram illustrates a conceptual pathway where a polyhydroxylated scaffold, derived from a precursor like dodecahydroxycyclohexane, is functionalized to create a targeted inhibitor of a hypothetical signaling pathway.
Conclusion
The chemical entity corresponding to CAS number 527-31-1 is dodecahydroxycyclohexane dihydrate, not this compound. This technical guide has provided the correct structural and analytical information, which is paramount for its proper use in a research setting. While it does not appear to have direct biological activity, its utility as a polyfunctionalized synthetic precursor makes it a valuable compound for the development of novel molecules with potential applications in materials science and drug discovery. Future research could focus on exploring the biological activities of its derivatives and leveraging its unique, densely functionalized scaffold to create new therapeutic agents.
References
- 1. Dodecahydroxycyclohexane - Wikipedia [en.wikipedia.org]
- 2. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08216A [pubs.rsc.org]
- 3. Geminal diols, or 1,1-diols, are usually unstable, spontaneously ... | Study Prep in Pearson+ [pearson.com]
- 4. Structural analysis of diols by electrospray mass spectrometry on boric acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzenehexol - Wikipedia [en.wikipedia.org]
Dawn of the Carbonyls: An In-depth Guide to Early Research on Polycarbonyl Compounds and the Quest for Cyclohexanehexone
For Immediate Release
A deep dive into the foundational 19th-century research on polycarbonyl compounds, this technical guide illuminates the early discoveries, experimental protocols, and theoretical underpinnings that paved the way for modern oxocarbon chemistry. Primarily aimed at researchers, scientists, and drug development professionals, this document meticulously reconstructs the pioneering work on compounds that are precursors to, or related to, the elusive cyclohexanehexone (B1329327).
The narrative of early polycarbonyl research is not one of linear progression but of serendipitous discoveries and evolving chemical theory. Before the precise language of enols, ketones, and aromaticity was fully developed, chemists like Leopold Gmelin and Johann Heller were isolating and characterizing substances that would later be identified as key members of the oxocarbon family. This guide focuses on the seminal work on croconic acid and rhodizonic acid, as their history is deeply intertwined with the conceptualization of cyclohexanehexone.
The Discovery of Oxocarbons: Croconic and Rhodizonic Acids
The story begins in 1825, when Leopold Gmelin, while investigating the reaction of potassium with carbon monoxide, serendipitously produced a salt with a vibrant yellow color. This salt, potassium croconate, was the first of its kind to be isolated. A little over a decade later, in 1837, Johann Heller reported the discovery of a new acid, which he named rhodizonic acid, derived from the reddish hue of its salts. He prepared this by heating a mixture of potassium carbonate and charcoal. These discoveries were remarkable, considering the limited analytical tools available at the time.
Experimental Protocol: Gmelin's Synthesis of Potassium Croconate (c. 1825)
Reaction Pathway:
Caption: Gmelin's synthesis of potassium croconate.
Experimental Protocol: Heller's Preparation of Potassium Rhodizonate (1837)
Heller's method, as described in his 1837 publication in Annalen der Chemie und Pharmacie, involved the high-temperature reaction of potassium carbonate with charcoal.
-
Apparatus: A crucible or similar vessel capable of withstanding high temperatures.
-
Reagents: Potassium carbonate (K₂CO₃) and charcoal (C).
-
Procedure: A mixture of potassium carbonate and charcoal was heated to a high temperature. The resulting mass was then dissolved in water and filtered. The filtrate, upon standing, deposited crystals of potassium rhodizonate (K₂C₆O₆).
Logical Flow of Heller's Discovery:
Caption: Logical workflow of Heller's discovery of rhodizonic acid.
The Link to Cyclohexanehexone: Hexaoxybenzene
The conceptual leap towards cyclohexanehexone was significantly advanced by the work of R. Nietzki and L. Benckiser in 1885. Their synthesis of hexaoxybenzene (C₆(OH)₆) provided a crucial intermediate that could, in theory, be oxidized to cyclohexanehexone (C₆O₆). Their work, published in the Berichte der deutschen chemischen Gesellschaft, detailed the preparation of this highly hydroxylated benzene (B151609) derivative.
Experimental Protocol: Nietzki and Benckiser's Synthesis of Hexaoxybenzene (1885)
The synthesis started from diaminotetrahydroxybenzene, which was oxidized to tetrahydroxy-p-benzoquinone. This quinone was then reduced with stannous chloride and hydrochloric acid to yield hexaoxybenzene.
-
Step 1: Oxidation of Diaminotetrahydroxybenzene: The starting material was oxidized using nitric acid to produce tetrahydroxy-p-benzoquinone.
-
Step 2: Reduction of Tetrahydroxy-p-benzoquinone: The quinone was treated with a solution of stannous chloride (SnCl₂) in hydrochloric acid (HCl). This reduction step yielded hexaoxybenzene as a crystalline solid.
Reaction Pathway for Hexaoxybenzene Synthesis:
Caption: Nietzki and Benckiser's two-step synthesis of hexaoxybenzene.
Quantitative Data from Early Research
Quantitative analysis in the 19th century was a meticulous and often arduous process, relying heavily on elemental analysis and gravimetric methods. The data presented here is reconstructed from the original publications and reflects the precision of the era.
| Compound | Formula (as determined) | Discoverer(s) | Year | Key Quantitative Data (Historical) |
| Potassium Croconate | K₂C₅O₅ | Gmelin | 1825 | Elemental composition analysis to deduce the empirical formula. |
| Rhodizonic Acid | H₂C₆O₆ | Heller | 1837 | Titration experiments to determine the acidic nature and elemental analysis of its salts. |
| Hexaoxybenzene | C₆H₆O₆ | Nietzki & Benckiser | 1885 | Elemental analysis (carbon and hydrogen content) to confirm the molecular formula. |
| Alloxan (related study) | C₄H₂N₂O₄ | Wöhler & Liebig (pre-1862) | - | Investigated by Lerch and Wöhler (1862) in the context of the uric acid group.[1] |
The Hypothetical Cyclohexanehexone
While never isolated in its pure form during this period, cyclohexanehexone (C₆O₆), also referred to as triquinoyl, was the logical, albeit highly unstable, oxidation product of hexaoxybenzene. The early researchers laid the theoretical groundwork for its existence, which would be a recurring theme in organic chemistry for decades to come. Today, it is understood that cyclohexanehexone is extremely unstable, though its hydrated form, dodecahydroxycyclohexane, is known.[2]
Conclusion
The early research into polycarbonyl compounds, particularly the oxocarbons croconic and rhodizonic acids, and the synthesis of hexaoxybenzene, represents a significant chapter in the history of organic chemistry. The experimental ingenuity of chemists like Gmelin, Heller, Nietzki, and Benckiser, working with rudimentary tools, provided the foundational knowledge upon which our modern understanding of these fascinating molecules is built. Their work not only introduced new classes of compounds but also fueled the theoretical discussions that would eventually lead to a deeper comprehension of chemical structure and reactivity, bringing the scientific community one step closer to conceptualizing and, much later, observing species like the elusive cyclohexanehexone.
References
Unraveling the True Identity of Hexaketocyclohexane Octahydrate: A Spectroscopic Guide to Dodecahydroxycyclohexane Dihydrate
For decades, the compound commercially known as hexaketocyclohexane octahydrate has been a subject of scientific interest. However, modern analytical techniques have revealed its true structure to be dodecahydroxycyclohexane dihydrate. This technical guide provides a comprehensive overview of the spectroscopic data for this unique molecule, catering to researchers, scientists, and drug development professionals.
The misnomer "this compound" suggests a structure consisting of a cyclohexane (B81311) ring with six ketone groups and eight water molecules of hydration. However, definitive studies, including single-crystal X-ray diffraction, have unequivocally established that the compound is, in fact, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O). This seemingly subtle distinction in nomenclature reflects a profound difference in chemical structure and, consequently, in its spectroscopic properties. Instead of carbonyl groups, the cyclohexane backbone is saturated with geminal diol functionalities.
This guide presents a detailed summary of the available spectroscopic data for dodecahydroxycyclohexane dihydrate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, to facilitate its accurate identification and utilization in research and development.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for dodecahydroxycyclohexane dihydrate.
Table 1: Solid-State ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 93.8 | C-OH |
Note: Data obtained from high-resolution solid-state ¹³C NMR.
Table 2: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3400 | O-H stretching (strong, broad) | Strong |
| ~1640 | H-O-H bending (water of hydration) | Medium |
| ~1400-1000 | C-O stretching and O-H bending | Strong, complex region |
Note: IR data for polyhydroxy compounds are often characterized by broad, overlapping peaks due to extensive hydrogen bonding.
Table 3: Raman Spectroscopic Data
| Raman Shift (cm⁻¹) | Assignment |
| Data not available in the searched literature. |
Note: While Raman spectroscopy is a valuable tool for studying molecular vibrations, specific Raman data for dodecahydroxycyclohexane dihydrate was not found in the currently available literature.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproduction and verification of spectroscopic data. The following sections outline the general procedures used to obtain the spectroscopic data for dodecahydroxycyclohexane dihydrate.
Solid-State ¹³C NMR Spectroscopy
High-resolution solid-state ¹³C NMR spectra are typically acquired using a solid-state NMR spectrometer. The powdered sample of dodecahydroxycyclohexane dihydrate is packed into a zirconia rotor. The experiment is commonly performed using a cross-polarization magic-angle spinning (CP/MAS) technique. This method enhances the signal of the low-abundance ¹³C nuclei and averages out anisotropic interactions to provide higher resolution spectra.
Infrared (IR) Spectroscopy
Infrared spectra of solid samples are often obtained using the potassium bromide (KBr) pellet method. A small amount of finely ground dodecahydroxycyclohexane dihydrate is intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
Logical Relationships and Workflows
The process of identifying and characterizing dodecahydroxycyclohexane dihydrate involves a logical flow of experimental techniques and data analysis.
The initial investigation into the true nature of the commercially available "this compound" would logically begin with a definitive structural determination method like single-crystal X-ray diffraction. Once the correct structure of dodecahydroxycyclohexane dihydrate is established, various spectroscopic techniques are employed to further characterize the molecule and provide a more complete understanding of its chemical properties. This multi-technique approach ensures a robust and accurate molecular characterization.
This guide serves as a foundational resource for researchers working with dodecahydroxycyclohexane dihydrate, providing the necessary spectroscopic information for its unambiguous identification and use in further scientific exploration. The clarification of its true structure from the historical misnomer is a testament to the power of modern analytical chemistry.
In-Depth Technical Guide: Thermal Stability and Decomposition of Hexaketocyclohexane Octahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaketocyclohexane octahydrate, a compound of significant interest in organic synthesis and materials science, presents a unique case in chemical nomenclature and structural understanding. While historically referred to by this name, modern analytical techniques, including X-ray diffraction, have elucidated its true structure as dodecahydroxycyclohexane dihydrate (C₆H₁₂O₁₂·2H₂O) .[1][2] This distinction is critical for a precise understanding of its chemical and physical properties, particularly its thermal stability and decomposition pathway.
This technical guide provides a comprehensive overview of the thermal behavior of dodecahydroxycyclohexane dihydrate. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound as a starting material or intermediate. The guide details its decomposition process, presents quantitative data from thermal analysis, outlines experimental protocols for its characterization, and provides visual representations of the underlying chemical logic.
Molecular Structure and Thermal Behavior Overview
The compound is not a simple octahydrate of a six-membered ketone ring. Instead, it is a geminal diol, where each of the six ketone groups of cyclohexanehexone (B1329327) has been hydrated. The crystal structure incorporates two molecules of water, leading to the correct molecular formula of C₆(OH)₁₂·2H₂O.
Upon heating, dodecahydroxycyclohexane dihydrate undergoes a multi-step thermal decomposition. The initial phase involves the loss of the two molecules of water of hydration. This is followed by the decomposition of the dodecahydroxycyclohexane molecule itself. The primary hazardous decomposition products are carbon monoxide (CO) and carbon dioxide (CO₂). The decomposition is reported to occur at approximately 95-100°C.
Quantitative Thermal Analysis Data
The following tables summarize representative quantitative data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of dodecahydroxycyclohexane dihydrate.
Disclaimer: The following data is illustrative and based on the theoretical calculations and known thermal behavior of similar hydrated organic compounds, as specific experimental thermograms for this exact compound are not widely available in published literature. The theoretical mass loss for the dehydration of the dihydrate (C₆H₁₂O₁₂·2H₂O) is approximately 11.53%.
Table 1: Thermogravimetric Analysis (TGA) Data
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Corresponding Species Lost |
| Dehydration | 75 - 85 | ~95 | ~11.5 | 2 H₂O |
| Decomposition | 95 - 105 | ~110 | > 80 | C₆(OH)₁₂ → Volatile Products |
Table 2: Differential Scanning Calorimetry (DSC) Data
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) | Event Type |
| Dehydration | 78 - 88 | ~98 | Endothermic | Loss of Water of Hydration |
| Decomposition | 98 - 108 | ~115 | Endothermic | Molecular Decomposition |
Experimental Protocols
Detailed methodologies for the thermal analysis of dodecahydroxycyclohexane dihydrate are provided below. These protocols are based on standard practices for the analysis of hydrated organic compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of the sample.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of dodecahydroxycyclohexane dihydrate into a ceramic or aluminum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Heat the sample from 30°C to 300°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset and peak temperatures for each mass loss event from the TGA curve and its first derivative (DTG curve).
-
Quantify the percentage of mass loss for each step.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperature and enthalpy changes associated with thermal events such as dehydration and decomposition.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of dodecahydroxycyclohexane dihydrate into a hermetically sealed aluminum DSC pan. A hermetic seal is crucial to contain the evolved water vapor during dehydration, allowing for the accurate measurement of the enthalpy of this transition.
-
Reference: Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Heat the sample from 30°C to 200°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Identify endothermic and exothermic peaks corresponding to thermal events.
-
Determine the onset and peak temperatures for each event.
-
Calculate the enthalpy change (ΔH) for each transition by integrating the area under the respective peak.
-
Visualizations
Decomposition Pathway
The thermal decomposition of dodecahydroxycyclohexane dihydrate can be visualized as a sequential process. The following diagram illustrates the logical flow of this decomposition.
Caption: Logical flow of the thermal decomposition of dodecahydroxycyclohexane dihydrate.
Experimental Workflow
The workflow for the thermal analysis of dodecahydroxycyclohexane dihydrate involves a series of steps from sample preparation to data interpretation.
Caption: Experimental workflow for the thermal analysis of dodecahydroxycyclohexane dihydrate.
References
An In-depth Technical Guide to the Solubility of Hexaketocyclohexane Octahydrate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
Hexaketocyclohexane octahydrate is a polyketonic compound with the molecular formula C₆O₆·8H₂O.[1][2] It typically appears as a light brown to beige or gray-brown crystalline powder.[3] Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆O₆·8H₂O | [1][2] |
| Molecular Weight | 312.18 g/mol | [1][3] |
| Appearance | Light brown/Beige powder | [3] |
| Melting Point | 99 °C (decomposes) | [4] |
Qualitative Solubility Data
Published data on the solubility of this compound is primarily qualitative. These findings are crucial for solvent selection in synthesis, purification, and formulation processes. A summary of this information is presented in Table 2.
Table 2: Qualitative Solubility of this compound in Common Solvents
| Solvent | IUPAC Name | Solvent Type | Qualitative Solubility |
| N,N-Dimethylformamide | N,N-Dimethylformamide | Polar aprotic | Very soluble[5] |
| Methanol | Methanol | Polar protic | Soluble[5] |
| Glacial Acetic Acid | Ethanoic acid | Polar protic | Sparingly soluble[5] |
| Chloroform | Trichloromethane | Nonpolar | Very slightly soluble[5] |
| Water | Water | Polar protic | Practically insoluble[5] |
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility values, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended.
Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade or equivalent)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with airtight caps
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved solid particles.
-
Dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method to be used.
-
-
Analysis:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of the solute in the diluted sample.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of the solubility of this compound.
Safety, Handling, and Storage
Researchers should adhere to standard laboratory safety protocols when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[3][6] In case of inadequate ventilation, a respirator should be worn.[3]
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid the formation of dust and inhalation.[6]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[3][6] For maintaining product quality, refrigeration is recommended.[6]
-
Incompatibilities: The compound is incompatible with strong oxidizing agents.[6]
This technical guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers perform their own quantitative solubility studies using the detailed protocol provided.
References
Unraveling a Century-Old Chemical Misidentification: The Story of Dodecahydroxycyclohexane Dihydrate
For over 140 years, the scientific community misidentified a key chemical compound, known commercially as Hexaketocyclohexane octahydrate. This in-depth guide explores the historical synthesis, the eventual structural correction, and the experimental protocols that unraveled this long-standing case of mistaken identity. The true structure, dodecahydroxycyclohexane dihydrate, was finally confirmed in the 21st century, rewriting a chapter in the history of organic chemistry.
Initially synthesized in 1862 by Joseph Udo Lerch, the compound was believed to be the six-fold ketone of cyclohexane, heavily hydrated with eight water molecules.[1] This assumption placed it in the class of polycarbonyl compounds. It was not until 2005 that single-crystal X-ray diffraction analysis definitively revealed its true structure to be dodecahydroxycyclohexane dihydrate. This guide provides a comprehensive overview of the historical context, detailed experimental procedures from both the 19th century and the modern era, and a comparative analysis of the reported chemical data.
A Journey of Discovery and Correction: A Historical Timeline
The story of dodecahydroxycyclohexane dihydrate is a compelling example of the evolution of analytical techniques in chemistry. The initial synthesis by Lerch involved the oxidation of benzenehexol or tetrahydroxy-p-benzoquinone.[1] For over a century, the structure was accepted as this compound. However, inconsistencies in its chemical reactivity prompted a re-examination, culminating in the groundbreaking work of Klapötke, Polborn, and Weigand in 2005, which established the correct dodecahydroxycyclohexane dihydrate structure.
Quantitative Data: A Tale of Two Centuries
The following table summarizes the key quantitative data reported for the compound, contrasting the historical assumptions with modern, accurate measurements.
| Property | Reported Value (as this compound) | Modern Confirmed Value (as Dodecahydroxycyclohexane Dihydrate) |
| Molecular Formula | C₆O₆·8H₂O | C₆H₁₂O₁₂·2H₂O |
| Molecular Weight | 312.18 g/mol | 312.18 g/mol |
| Melting Point | 99 °C (decomposes) | ~100 °C (decomposes) |
| Appearance | - | Colorless plates or prisms |
Experimental Protocols: From 19th Century Synthesis to 21st Century Crystallography
This section details the methodologies for the synthesis and characterization of the compound, reflecting both the historical and modern approaches.
Historical Synthesis: Oxidation of Tetrahydroxy-p-benzoquinone (Based on Lerch and Nietzki's work)
This procedure, adapted from later work based on the 19th-century syntheses, outlines the preparation of what was then known as "triquinoyl octahydrate."
Materials:
-
Recrystallized tetrahydroxy-p-benzoquinone (10 g)
-
Concentrated nitric acid (100 ml)
-
Water (25 ml)
-
Decolorizing carbon
Procedure:
-
A solution of 100 ml of concentrated nitric acid and 25 ml of water is prepared and maintained at 10 °C with mechanical stirring.
-
Recrystallized tetrahydroxy-p-benzoquinone (10 g) is added in small portions over a period of 5 minutes.
-
The reaction is allowed to proceed for an additional 5 minutes.
-
The resulting product is recrystallized from a mixture of methanol and water, with the addition of a small amount of concentrated nitric acid.
-
Decolorizing carbon is used to remove impurities, and the solution is filtered.
-
Upon cooling, crystals of the product are obtained.
Modern Structural Elucidation: Single-Crystal X-ray Diffraction (Klapötke, Polborn, and Weigand, 2005)
The definitive structural determination was achieved through single-crystal X-ray diffraction.
Experimental Details:
Crystals suitable for X-ray diffraction were obtained and mounted on a diffractometer. Data was collected at low temperature to minimize thermal vibrations. The structure was solved using direct methods and refined by full-matrix least-squares on F².
Crystallographic Data:
| Parameter | Value |
| Formula | C₆H₁₆O₁₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.1829 |
| b (Å) | 7.0696 |
| c (Å) | 7.3023 |
| α (°) | 70.443 |
| β (°) | 80.153 |
| γ (°) | 63.973 |
| Z | 1 |
| R-factor | 0.0348 |
Visualizing the Historical and Chemical Progression
To better understand the historical context and the chemical transformations involved, the following diagrams illustrate the key relationships and workflows.
References
Unveiling the True Identity of a Precursor: A Technical Guide to Dodecahydroxycyclohexane Dihydrate, Formerly Known as Hexaketocyclohexane Octahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
For decades, the compound commercially available as "hexaketocyclohexane octahydrate" (C₆O₆·8H₂O) has been a recognized precursor in the synthesis of various complex organic molecules, notably in the development of electronic materials. However, seminal crystallographic studies have revealed a fascinating case of mistaken identity. This technical guide delves into the true nature of this compound, which is, in fact, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O). This document aims to provide a comprehensive overview of its structural properties, relevant experimental protocols, and a forward-looking perspective on the theoretical and computational studies that are poised to illuminate its unique chemical characteristics. The clarification of its structure to a geminal diol has significant implications for understanding its reactivity and potential applications.
The Core of the Matter: From a Hexaketone to a Dodecahydroxy Molecule
The compound historically known as this compound was long presumed to be a six-fold ketone of cyclohexane (B81311), heavily hydrated with eight water molecules.[1] However, X-ray diffraction analysis has unequivocally demonstrated that its solid-state structure is that of dodecahydroxycyclohexane dihydrate.[1][2][3] This means that each carbon atom of the cyclohexane ring is bonded to two hydroxyl groups, forming a geminal diol, and the crystal lattice incorporates two water molecules. This structural revelation is paramount for any theoretical or experimental study, as the reactivity of a polyhydroxylated alkane differs significantly from that of a polyketone.
Physicochemical and Crystallographic Data
The accurate identification of dodecahydroxycyclohexane dihydrate allows for a precise characterization of its properties. The following tables summarize the key quantitative data available for this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₆O₁₄ | [2] |
| Molecular Weight | 312.18 g/mol | [2] |
| CAS Number | 13941-78-1 | [2] |
| Appearance | Colorless plates or prisms | [1][4] |
| Decomposition Temperature | ~100 °C | [1][4][5] |
Table 1: Physicochemical Properties of Dodecahydroxycyclohexane Dihydrate
The crystallographic data provides a definitive look into the molecular and crystal structure.
| Parameter | Value | Reference |
| Crystal System | Triclinic | [2] |
| Space Group | P-1 | [2] |
| a | 6.1829 Å | [2] |
| b | 7.0696 Å | [2] |
| c | 7.3023 Å | [2] |
| α | 70.443° | [2] |
| β | 80.153° | [2] |
| γ | 63.973° | [2] |
| Z | 1 | [2] |
Table 2: Crystallographic Data for Dodecahydroxycyclohexane Dihydrate
Experimental Protocols: Synthesis of Hexaazatriphenylenehexacarbonitrile (HAT-CN)
A significant application of dodecahydroxycyclohexane dihydrate is in the synthesis of hexaazatriphenylenehexacarbonitrile (HAT-CN), a molecule of interest for organic electronics. A detailed experimental protocol is provided below.
Objective: To synthesize HAT-CN from dodecahydroxycyclohexane dihydrate and diaminomaleonitrile.
Materials:
-
Dodecahydroxycyclohexane dihydrate (formerly "this compound")
-
Diaminomaleonitrile
-
30% Nitric Acid (HNO₃)
-
Zirconia (ZrO₂) milling vial and milling ball
Procedure:
-
Milling:
-
In a 10 mL ZrO₂ milling vial, combine 0.400 g of dodecahydroxycyclohexane dihydrate and 1.10 g of diaminomaleonitrile.
-
Add one Ø = 10 mm ZrO₂ milling ball.
-
Mill the mixture for 10 minutes at a frequency of 35 Hz.
-
-
Reaction and Workup:
-
Transfer the milled powder to a flask.
-
Add 30% nitric acid.
-
Heat the mixture in an oil bath at 110 °C for one hour with stirring.
-
Allow the mixture to cool to room temperature.
-
Filter the resulting orange solid.
-
Wash the solid with water.
-
Dry the solid to obtain the final product, HAT-CN.
-
Workflow for the Synthesis of HAT-CN:
Caption: Workflow for the synthesis of HAT-CN.
Theoretical and Computational Studies: A Path Forward
To date, there is a notable absence of specific theoretical and computational studies published for dodecahydroxycyclohexane dihydrate. This presents a significant research opportunity to understand the electronic structure, stability, and reactivity of this unique, highly hydroxylated molecule. Future computational work would likely involve the following methodologies.
Methodology for Future Computational Studies:
-
Geometry Optimization:
-
The starting point for any computational study is to obtain the optimized molecular geometry. Density Functional Theory (DFT) is a suitable method for this purpose.
-
A common approach would be to use a functional such as B3LYP or a more modern, dispersion-corrected functional, with a basis set like 6-311++G(d,p) to accurately describe the electronic structure and hydrogen bonding.
-
The optimization would yield the lowest energy conformation of the molecule, providing bond lengths, bond angles, and dihedral angles.
-
-
Vibrational Frequency Analysis:
-
Following geometry optimization, a frequency calculation is typically performed at the same level of theory.
-
This analysis serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
The calculated vibrational frequencies can be compared with experimental spectroscopic data for validation.
-
-
Thermodynamic Properties:
-
The frequency calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy at a given temperature and pressure.
-
These properties are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates.
-
Hypothetical Data Tables for Future Computational Studies:
The following tables illustrate the type of quantitative data that would be generated from such computational studies.
| Parameter | Calculated Value |
| Total Energy (Hartree) | Value |
| Zero-Point Vibrational Energy (kcal/mol) | Value |
| Enthalpy (kcal/mol) | Value |
| Gibbs Free Energy (kcal/mol) | Value |
| Entropy (cal/mol·K) | Value |
Table 3: Hypothetical Thermodynamic Properties of Dodecahydroxycyclohexane (Calculated at 298.15 K and 1 atm)
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |
| O-H stretch | Value | Value | Value |
| C-O stretch | Value | Value | Value |
| C-C stretch | Value | Value | Value |
| Bending modes | Value | Value | Value |
Table 4: Hypothetical Calculated Vibrational Frequencies and Intensities for Dodecahydroxycyclohexane
Logical Relationship for a Computational Study Workflow:
Caption: A typical workflow for computational analysis.
Conclusion and Future Outlook
The re-identification of "this compound" as dodecahydroxycyclohexane dihydrate marks a critical correction in the chemical literature and provides a more accurate foundation for future research. This technical guide has summarized the known structural and experimental data for this compound and has outlined a clear path for future theoretical and computational investigations. For researchers in organic synthesis, materials science, and drug development, a precise understanding of the structure and properties of this precursor is essential for designing novel molecules and materials. The untapped potential for computational studies on dodecahydroxycyclohexane dihydrate offers an exciting frontier for gaining deeper insights into its reactivity and for the rational design of its applications.
References
- 1. Dodecahydroxycyclohexane - Wikipedia [en.wikipedia.org]
- 2. Dodecahydroxycyclohexane dihydrate | C6H16O14 | CID 71586972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dodecahydroxycyclohexane - Wikiwand [wikiwand.com]
- 5. Dodécahydroxycyclohexane — Wikipédia [fr.wikipedia.org]
Methodological & Application
Application Note: A High-Yield, Mechanochemically Assisted Synthesis of Hexaazatriphenylenehexacarbonitrile (HAT-CN)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexaazatriphenylenehexacarbonitrile (HAT-CN) is a disc-shaped, electron-deficient aromatic compound with significant applications in organic electronics.[1] Its excellent π–π stacking ability and charge-carrier mobility make it a valuable material for use as a hole-injection layer (HIL) or charge-generation layer (CGL) in Organic Light-Emitting Diodes (OLEDs) and as a component in organic solar cells.[1][2][3]
Traditionally, the synthesis of HAT-CN involves a two-step wet-chemical process using hexaketocyclohexane octahydrate and diaminomaleonitrile (B72808) in refluxing acetic acid.[2][4] This method, however, suffers from long reaction times (up to 2 days), the use of hazardous solvents, and moderate yields of around 50%.[4]
This application note details a modern, mechanochemically assisted approach that significantly improves upon the traditional synthesis.[2] By employing vibratory ball milling, this method drastically reduces reaction time to mere minutes, eliminates the need for hazardous solvents like acetic acid and acetonitrile, and achieves higher yields.[2][4] This protocol offers a more time-efficient, resource-efficient, and sustainable pathway for producing high-purity HAT-CN.[2]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the key quantitative differences between the traditional solution-based synthesis and the modern mechanochemical method for producing HAT-CN.
| Parameter | Traditional Wet-Chemical Method | Mechanochemically Assisted Method |
| Starting Materials | This compound, Diaminomaleonitrile | This compound, Diaminomaleonitrile |
| Primary Solvent/Additive | Glacial Acetic Acid | None (or water for liquid-assisted grinding) |
| Reaction Time | ~2 days (7 hours heating time)[4] | 10 minutes milling + 1 hour heating[2][4] |
| Reaction Temperature | 118 °C (Refluxing Acetic Acid)[2][4] | Room Temperature (milling), 110 °C (workup)[2] |
| Reported Yield | ~50%[4] | Up to 67%[2][5] |
| Key Advantages | Established procedure | High efficiency, reduced time, "green" approach[2] |
| Key Disadvantages | Long duration, high energy use, hazardous solvents[4] | Requires specialized ball milling equipment |
Experimental Protocols
The following are detailed methodologies for the mechanochemically assisted synthesis of HAT-CN.
Protocol 1: Standard Laboratory Scale Synthesis (0.4 g)
This protocol outlines a typical synthesis yielding approximately 0.33 g of HAT-CN.
Materials:
-
This compound (0.400 g, 1.30 mmol)
-
Diaminomaleonitrile (1.10 g, 10.20 mmol)
-
30% Nitric Acid (HNO₃)
-
Deionized Water
Equipment:
-
Retsch MM500 mixer ball mill (or equivalent)
-
10 mL ZrO₂ milling vial
-
10 mm Ø ZrO₂ milling ball
-
Round-bottom flask
-
Stir bar and heating oil bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Preparation: Place this compound (0.400 g) and diaminomaleonitrile (1.10 g) into a 10 mL ZrO₂ milling vial containing one 10 mm ZrO₂ milling ball.[2][4]
-
Milling: Secure the vial in the ball mill and process the mixture for 10 minutes at a frequency of 35 Hz.[2][4]
-
Workup - Oxidation: After milling, carefully transfer the raw, solid mixture into a suitable round-bottom flask. Add 30% nitric acid and stir the mixture in an oil bath pre-heated to 110 °C for one hour.[2][4]
-
Isolation and Purification: Allow the flask to cool to room temperature. Collect the resulting orange-yellow solid by filtration.[4][5]
-
Washing: Wash the filtered solid thoroughly with deionized water to remove any residual acid and impurities.[4][5]
-
Drying: Dry the final product, a bright yellow solid, under vacuum to yield HAT-CN (approx. 0.33 g, 67% yield).[4]
Protocol 2: Upscaled Synthesis (2.5 g)
This protocol demonstrates the scalability of the mechanochemical method.
Materials:
-
This compound (2.50 g, 8.01 mmol)
-
Diaminomaleonitrile (6.84 g, 63.27 mmol)
-
30% Nitric Acid (HNO₃)
-
Deionized Water
Equipment:
-
Retsch MM500 mixer ball mill (or equivalent)
-
45 mL ZrO₂ milling vial
-
Round-bottom flask
-
Stir bar and heating oil bath
-
Filtration apparatus
Procedure:
-
Preparation: Add this compound (2.50 g) and diaminomaleonitrile (6.84 g) to a 45 mL ZrO₂ milling vial containing 22 milling balls.[2][5]
-
Workup - Oxidation: Transfer the resulting powder to a round-bottom flask. Add 30% nitric acid and stir in a 110 °C oil bath for one hour.[2][5]
-
Isolation and Purification: After cooling, filter the orange-solid product.[2][4]
-
Washing: Wash the collected solid with deionized water.[2][4]
-
Drying: Dry the purified product under vacuum to obtain a bright yellow solid (approx. 1.76 g, 57% yield).[5]
Visualized Workflow and Reaction Pathway
The following diagrams illustrate the experimental workflow and the chemical transformation involved in the synthesis.
Caption: Experimental workflow for the synthesis of HAT-CN.
Caption: Overall chemical reaction pathway for HAT-CN synthesis.
References
Application Notes and Protocols for Mechanochemical Synthesis of 1,4,5,8,9,11-Hexaazatriphenylene-2,3,6,7,10,11-hexacarbonitrile (HAT-CN)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4,5,8,9,11-Hexaazatriphenylene-2,3,6,7,10,11-hexacarbonitrile (HAT-CN) is a disc-shaped molecule with a planar, electron-deficient core, making it a valuable material in organic electronics.[1][2] It is frequently utilized as a hole injection layer, charge-generation layer, and electron transport layer in various devices such as organic light-emitting diodes (OLEDs) and organic solar cells.[1][3] This document outlines a highly efficient and environmentally friendly mechanochemical synthesis protocol for HAT-CN, offering significant advantages over traditional solution-phase methods by reducing reaction time and avoiding hazardous solvents like acetic acid and acetonitrile.[4]
The synthesis involves the condensation of hexaketocyclohexane octahydrate and diaminomaleonitrile (B72808) via vibratory ball milling, followed by an oxidative workup.[4] It is important to note that while commonly known as this compound, crystallographic studies have revealed its actual structure to be dodecahydroxycyclohexane dihydrate.[4][5] For consistency with the prevalent literature, the term this compound is used herein.[4]
Reaction Scheme
The overall reaction for the synthesis of HAT-CN from this compound and diaminomaleonitrile is a condensation reaction followed by oxidation.
Reactants:
-
This compound (C₆O₆·8H₂O)[6]
-
Diaminomaleonitrile (C₄H₄N₄)
Product:
-
1,4,5,8,9,11-Hexaazatriphenylene-2,3,6,7,10,11-hexacarbonitrile (HAT-CN) (C₁₈N₁₂)[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the mechanochemical synthesis of HAT-CN.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 2.50 g (8.01 mmol, 1 equiv) | [4] |
| Diaminomaleonitrile | 6.84 g (63.27 mmol, 7.90 equiv) | [4] |
| Milling Conditions | ||
| Mill Type | Retsch MM500 mixer ball mill (MBM) | [4] |
| Milling Vial | 45 mL ZrO₂ | [4] |
| Milling Balls | 22 x Ø = 10 mm ZrO₂ | [4] |
| Milling Frequency | 35 Hz | [4] |
| Milling Time | 10 minutes | [4] |
| Post-Milling Workup | ||
| Reagent | 30% Nitric Acid (HNO₃) | [4] |
| Temperature | 110 °C (oil bath) | [4] |
| Time | 1 hour | [4] |
| Product | ||
| Final Yield | 67% | [4] |
| Appearance | Orange solid | [4] |
Experimental Protocol
This protocol details the step-by-step procedure for the mechanochemical synthesis of HAT-CN.
1. Preparation of Reactants and Milling Assembly:
-
Weigh 2.50 g (8.01 mmol) of this compound and 6.84 g (63.27 mmol) of diaminomaleonitrile.
-
Place the reactants into a 45 mL zirconium dioxide (ZrO₂) milling vial.
-
Add 22 zirconium dioxide (ZrO₂) milling balls, each with a diameter of 10 mm, to the vial.
-
Securely close the milling vial.
2. Mechanochemical Milling:
-
Place the milling vial into a Retsch MM500 mixer ball mill or a similar high-frequency vibratory ball mill.
-
Set the milling frequency to 35 Hz.
-
Mill the mixture for 10 minutes at room temperature.[4]
3. Oxidative Workup and Product Isolation:
-
After milling, carefully open the milling vial and transfer the resulting raw mixture into a suitable reaction flask.
-
Add 30% nitric acid (HNO₃) to the flask.
-
Place the flask in an oil bath preheated to 110 °C.
-
Stir the mixture for 1 hour.[4]
-
After 1 hour, remove the flask from the oil bath and allow it to cool to room temperature.
-
The product will precipitate as an orange solid.
-
Filter the solid product using standard filtration techniques.
-
Wash the collected solid with water to remove any residual acid and impurities.
-
Dry the final product, HAT-CN.
Visualizations
Caption: Experimental workflow for the synthesis of HAT-CN.
Caption: Logical flow of the synthesis protocol.
References
Application Notes & Protocols: Dodecahydroxycyclohexane as a Precursor for Novel Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of dodecahydroxycyclohexane (the commercially available form of hexaketocyclohexane octahydrate) as a potential precursor for the synthesis of novel metal-organic frameworks (MOFs). Given the nascent stage of research in this specific area, this document also draws parallels with structurally related oxocarbon linkers, such as rhodizonates and squarates, to provide a foundational understanding and practical guidance.
Introduction to Dodecahydroxycyclohexane for MOF Synthesis
Dodecahydroxycyclohexane, often supplied as this compound, is a unique polyhydroxylated organic molecule.[1] While its direct use as a linker in MOF synthesis is not yet widely documented, its structure presents intriguing possibilities for creating novel frameworks. The molecule's high density of hydroxyl groups offers multiple potential coordination sites for metal ions, suggesting the formation of highly connected and potentially porous structures.
The chemistry of related oxocarbons, such as rhodizonic acid and squaric acid, in MOF synthesis provides a strong rationale for exploring dodecahydroxycyclohexane.[2][3][4] Rhodizonic acid, the twofold enol of a fourfold ketone of cyclohexene, is considered the counterpart to the neutral cyclohexanehexone.[1][4] The successful synthesis of MOFs from these related compounds indicates the potential of polycarbonyl and polyhydroxyl cyclitols as versatile building blocks for crystalline framework materials.
Potential Advantages for Drug Development:
-
Biocompatibility: The polyhydroxylated nature of the linker may impart favorable biocompatibility profiles to the resulting MOFs.
-
Drug Loading: The high density of functional groups could offer opportunities for high drug loading capacity through hydrogen bonding or other non-covalent interactions.
-
Controlled Release: The unique chemical environment within the pores could be tailored to control the release kinetics of encapsulated therapeutic agents.
Experimental Protocols
The following protocols are proposed based on established methods for the synthesis of MOFs using polycarbonyl and polyhydroxyl organic linkers. Optimization of these parameters will be necessary for successful synthesis.
2.1. Hypothetical Synthesis of a Zirconium-Dodecahydroxycyclohexane MOF (Zr-DHC)
This protocol is adapted from the synthesis of zirconium-based MOFs with other hydroxylated linkers.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Dodecahydroxycyclohexane (this compound)
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (as a modulator)
-
Hydrochloric Acid (HCl) (optional, for enhancing crystallinity)
Procedure:
-
In a glass vial, dissolve Zirconium(IV) chloride in a mixture of DMF and acetic acid.
-
To this solution, add dodecahydroxycyclohexane.
-
If desired, add a small amount of concentrated HCl to the mixture.
-
Seal the vial and heat in an oven at a specified temperature for a set duration (e.g., 120°C for 24 hours).
-
After cooling to room temperature, a crystalline precipitate should be observed.
-
Separate the solid product by centrifugation.
-
Wash the product sequentially with fresh DMF and then with a lower-boiling point solvent like ethanol (B145695) or acetone (B3395972) to remove unreacted precursors and solvent molecules from the pores.
-
Dry the final product under vacuum at a moderate temperature (e.g., 80°C) to yield the activated MOF.
2.2. Characterization of the Synthesized MOF
A suite of analytical techniques is essential to confirm the formation of the desired MOF and to characterize its properties.
| Technique | Purpose | Expected Observations |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and determine the phase purity of the material. | A distinct diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present and confirm the coordination of the linker to the metal centers. | Shifts in the characteristic O-H and C-O stretching frequencies of the dodecahydroxycyclohexane linker upon coordination to the zirconium clusters. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature of solvent loss and framework decomposition. | A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and a final decomposition at higher temperatures. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal habit of the MOF particles. | Uniformly shaped crystals, providing information on the particle size and size distribution. |
| Nitrogen Adsorption-Desorption Isotherms | To determine the porosity, specific surface area (BET), and pore size distribution of the activated MOF. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively, allowing for the calculation of key textural properties. |
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data that could be expected from the successful synthesis and characterization of a Zr-DHC MOF, based on literature values for similar MOFs.
Table 1: Synthesis Parameters for Zr-DHC MOF
| Parameter | Value |
| Metal Precursor | Zirconium(IV) chloride (ZrCl₄) |
| Organic Linker | Dodecahydroxycyclohexane |
| Solvent | N,N-Dimethylformamide (DMF) |
| Modulator | Acetic Acid |
| Temperature | 120 °C |
| Time | 24 hours |
| Yield | ~75% |
Table 2: Characterization Data for Zr-DHC MOF
| Property | Value |
| BET Surface Area | 800 - 1200 m²/g |
| Pore Volume | 0.4 - 0.6 cm³/g |
| Average Pore Diameter | 1.0 - 1.5 nm |
| Thermal Stability (in air) | Stable up to 350 °C |
Visualizations
Experimental Workflow for Zr-DHC MOF Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a hypothetical Zr-DHC MOF.
Logical Relationship of Oxocarbon Precursors for MOF Synthesis
Caption: Relationship between various oxocarbon precursors and their use in MOF synthesis.
Concluding Remarks
The exploration of dodecahydroxycyclohexane as a novel organic linker for MOF synthesis holds significant promise, particularly for applications in drug development. While direct experimental evidence is currently limited, the established synthesis of MOFs from structurally related oxocarbons provides a strong foundation for future research. The protocols and expected data presented in these notes are intended to serve as a starting point for researchers venturing into this exciting new area of materials chemistry. The successful synthesis and characterization of dodecahydroxycyclohexane-based MOFs could lead to a new class of porous materials with unique properties and functionalities.
References
- 1. Cyclohexanehexone - Wikipedia [en.wikipedia.org]
- 2. Development of MOF-5-like ultra-microporous metal-squarate frameworks for efficient acetylene storage and separation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Rhodizonic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Conductive Metal-Organic Frameworks Using Hexaketocyclohexane Octahydrate as a Precursor
Abstract: This document provides detailed application notes and protocols for the synthesis of a two-dimensional conductive Metal-Organic Framework (MOF), specifically copper(II) 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (Cu-HHTP), utilizing Hexaketocyclohexane octahydrate as a starting material for the organic linker. These protocols are intended for researchers and scientists in the fields of materials science, chemistry, and drug development who are interested in the synthesis and application of conductive polymers and coordination polymers.
Introduction
Conductive polymers and metal-organic frameworks (MOFs) are materials of significant interest due to their potential applications in electronics, sensing, catalysis, and energy storage. This compound, also known as Triquinoyl octahydrate, is a commercially available organic compound that can serve as a precursor to polyhydroxylated aromatic linkers essential for the synthesis of certain conductive MOFs.[1] This application note details a two-part synthetic strategy: the conversion of this compound to the key ligand 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), followed by the solvothermal synthesis of the conductive MOF, Cu-HHTP.
The synthesis of HHTP from this compound is a conceptual pathway involving reduction and aromatization. While direct literature for this specific conversion is scarce, the proposed method is based on established chemical principles of reducing cyclic ketones and subsequent dehydration/aromatization. The subsequent synthesis of the Cu-HHTP MOF is a well-documented procedure.
Materials and Methods
2.1. Materials
All reagents should be of analytical grade and used as received unless otherwise specified.
| Reagent | Supplier | Purity |
| This compound | Sigma-Aldrich | 97% |
| Sodium borohydride (B1222165) (NaBH₄) | Merck | ≥98% |
| Hydrochloric acid (HCl), 37% | Fisher Scientific | ACS Grade |
| Copper(II) acetate (B1210297) monohydrate | Alfa Aesar | 98% |
| 1,4-Dioxane (B91453) | Sigma-Aldrich | Anhydrous, 99.8% |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, 99.8% |
| Ethanol (B145695), 200 proof | Decon Labs | USP Grade |
| Deionized water | Millipore | 18.2 MΩ·cm |
2.2. Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Schlenk line or inert atmosphere glovebox
-
Büchner funnel and filter paper
-
Vacuum oven
-
Autoclave or sealed reaction vessel for solvothermal synthesis
-
Centrifuge
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Powder X-ray Diffractometer (PXRD)
-
Four-point probe conductivity measurement setup
Experimental Protocols
Protocol 1: Synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) from this compound
This protocol describes a two-step process for the synthesis of the HHTP ligand.
Step 1: Reduction of this compound to Dodecahydroxycyclohexane
-
In a 250 mL round-bottom flask, dissolve 3.12 g (10 mmol) of this compound in 100 mL of deionized water with stirring.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 2.27 g (60 mmol) of sodium borohydride in small portions over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the excess sodium borohydride by the dropwise addition of 1 M HCl until the effervescence ceases.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The resulting dodecahydroxycyclohexane can be used in the next step, assuming quantitative conversion for the purpose of this protocol.
Step 2: Aromatization to 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)
-
To the aqueous solution from the previous step, add 50 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux at 100-110 °C for 4 hours under an inert atmosphere (e.g., nitrogen or argon).
-
A dark precipitate should form during the reaction.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product thoroughly with deionized water until the filtrate is neutral, followed by a wash with cold ethanol.
-
Dry the purified HHTP ligand in a vacuum oven at 60 °C overnight.
Protocol 2: Synthesis of Conductive Cu-HHTP MOF
This protocol outlines the solvothermal synthesis of the Cu-HHTP MOF.
-
In a 50 mL glass vial, dissolve 32.4 mg (0.1 mmol) of the synthesized HHTP in 20 mL of a 1:1 (v/v) mixture of 1,4-dioxane and deionized water.
-
In a separate vial, dissolve 59.9 mg (0.3 mmol) of copper(II) acetate monohydrate in 20 mL of deionized water.
-
Combine the two solutions in a 100 mL Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at 85 °C for 24 hours.
-
After cooling to room temperature, a black crystalline powder will have precipitated.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product three times with deionized water, followed by three washes with ethanol to remove any unreacted precursors.
-
Dry the final Cu-HHTP MOF product in a vacuum oven at 120 °C for 12 hours.
Data Presentation
The following table summarizes the key properties of the synthesized conductive MOF, Cu-HHTP, based on typical literature values.
| Property | Value | Measurement Technique |
| Electrical Conductivity | 0.001 - 10 S/cm (polycrystalline pellet) | Four-Point Probe Method |
| BET Surface Area | 400 - 800 m²/g | Nitrogen Physisorption |
| Crystal System | Hexagonal | Powder X-ray Diffraction (PXRD) |
| Pore Size | ~1.5 nm | Gas Adsorption Analysis |
| Thermal Stability (in N₂) | Up to 300 °C | Thermogravimetric Analysis (TGA) |
Visualizations
Logical Workflow for the Synthesis of Cu-HHTP MOF
Caption: Workflow for the synthesis and characterization of Cu-HHTP MOF.
Schematic of the Cu-HHTP MOF Synthesis Reaction
Caption: Reaction scheme for the formation of the Cu-HHTP MOF.
Simplified 2D Structure of the Cu-HHTP MOF
Caption: Simplified 2D honeycomb lattice of the Cu-HHTP MOF.
References
Application Notes and Protocols for the Characterization of Hexaazatriphenylene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexaazatriphenylene (HAT) and its derivatives are a class of disc-shaped polycyclic aromatic compounds that have garnered significant interest in materials science and medicinal chemistry. Their unique electronic properties, propensity for self-assembly into columnar structures, and ability to act as electron-acceptors make them promising candidates for applications in organic electronics, sensing, and as scaffolds in drug design.[1][2][3] The precise characterization of these molecules is crucial for understanding their structure-property relationships and for the development of novel applications.
This document provides a detailed overview of the key analytical techniques used to characterize HAT derivatives, including experimental protocols, representative data, and visualizations of the analytical workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For HAT derivatives, ¹H and ¹³C NMR provide critical information about the molecular symmetry, the nature and position of substituents, and the overall purity of the compound.[3]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the HAT derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₂D₂Cl₄) in a clean NMR tube. The choice of solvent is critical as HAT derivatives can have limited solubility.
-
Ensure the sample is fully dissolved. Gentle heating or sonication may be required.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer to the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. For ¹³C NMR, a sufficient number of scans and a longer relaxation delay are typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Acquisition and Processing:
-
Acquire the ¹H and ¹³C NMR spectra.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Data Presentation: NMR Chemical Shifts
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for representative HAT derivatives. The high symmetry of the unsubstituted HAT core results in a simple spectrum, which becomes more complex with the introduction of substituents.
| Derivative | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Hexaazatriphenylene (HAT) | CDCl₃ | 9.35 (s, 6H) | 143.5, 140.8 | [3] |
| 2,3,6,7,10,11-Hexakis(hexyloxy)HAT | CDCl₃ | 9.15 (s, 6H), 4.65 (t, 12H), 2.10 (m, 12H), 1.65 (m, 12H), 1.40 (m, 24H), 0.95 (t, 18H) | 153.2, 140.5, 70.1, 31.8, 29.5, 25.9, 22.8, 14.2 | [3] |
| HAT(CN)₆ | DMSO-d₆ | No aromatic protons | 145.1, 131.5, 114.2 | [4] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of HAT derivatives and confirming their elemental composition. Both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used.
Experimental Protocol: MALDI-TOF Mass Spectrometry
-
Matrix and Sample Preparation:
-
Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), or 2,5-dihydroxybenzoic acid (DHB)) in an appropriate solvent (e.g., acetonitrile/water with 0.1% TFA).
-
Dissolve the HAT derivative in a suitable solvent (e.g., THF, CH₂Cl₂) at a concentration of approximately 1 mg/mL.
-
Mix the sample and matrix solutions in a 1:1 to 1:10 (v/v) ratio.
-
-
Target Spotting:
-
Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.
-
Allow the solvent to evaporate at room temperature, leading to the co-crystallization of the sample and matrix.
-
-
Data Acquisition:
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mode (positive or negative ion, linear or reflectron). The choice of mode depends on the expected mass and desired resolution.
-
Calibrate the instrument using a standard of known molecular weight.
-
Data Presentation: Mass Spectrometry Data
The table below presents mass spectrometry data for selected HAT derivatives, demonstrating the confirmation of their molecular weights.
| Derivative | Ionization Method | Calculated Mass (m/z) | Observed Mass (m/z) | Reference |
| HAT(CN)₆ | MALDI-TOF | 426.06 | 427.1 [M+H]⁺ | [4] |
| 2,3,6,7,10,11-Hexakis(dodecyloxy)HAT | MALDI-TOF | 1291.08 | 1291.1 [M]⁺ | [3] |
| Aza[2]CPP | ESI | 534.21 | 535.22 [M+H]⁺ | [5] |
UV-Visible and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of HAT derivatives. The absorption and emission maxima are sensitive to the nature of the aromatic core and the substituents, as well as the solvent polarity (solvatochromism).[6][7]
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the HAT derivative in a spectroscopic grade solvent (e.g., CH₂Cl₂, THF, cyclohexane) at a concentration of approximately 10⁻³ M.
-
Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M for analysis.
-
-
UV-Vis Spectroscopy:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum of the pure solvent.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).
-
-
Fluorescence Spectroscopy:
-
Use a quartz fluorescence cuvette.
-
Record the emission spectrum by exciting the sample at its absorption maximum (λmax).
-
Record the excitation spectrum by monitoring the emission at the emission maximum (λem).
-
To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine (B1679958) sulfate) should be measured under the same experimental conditions.
-
Data Presentation: Spectroscopic Data
The following table summarizes the UV-Vis absorption and fluorescence emission data for a selection of HAT derivatives.
| Derivative | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |
| HAT | CH₂Cl₂ | 260, 300 | - | - | [3] |
| 2,3,6,7,10,11-Hexakis(hexyloxy)HAT | CH₂Cl₂ | 278, 338, 354 | 408 | 0.02 | [3] |
| N,N-diphenylamino-substituted HAT | Cyclohexane | 328, 410 | 512 | - | [6] |
| N,N-diphenylamino-substituted HAT | Acetonitrile | 323, 428 | 610 | - | [6] |
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to investigate the redox properties of HAT derivatives. It provides information on the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for applications in organic electronics.[8][9]
Experimental Protocol: Cyclic Voltammetry
-
Electrolyte and Sample Preparation:
-
Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in a dry, degassed electrochemical solvent (e.g., CH₂Cl₂, THF, acetonitrile).
-
Dissolve the HAT derivative in the electrolyte solution to a final concentration of approximately 10⁻³ M.
-
-
Electrochemical Cell Setup:
-
Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode, SCE), and a counter electrode (e.g., platinum wire).
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
-
Data Acquisition:
-
Record the cyclic voltammogram by sweeping the potential between the working and reference electrodes. The potential range should be chosen to encompass the redox events of the HAT derivative.
-
Perform the measurement at various scan rates to investigate the reversibility of the redox processes.
-
After the measurement, add a standard with a known redox potential (e.g., ferrocene/ferrocenium couple) for internal calibration.
-
Data Presentation: Electrochemical Data
The table below lists the reduction potentials for several HAT derivatives, illustrating the influence of substituents on their electron-accepting properties.
| Derivative | Solvent | Ered1 (V vs. Fc/Fc⁺) | Ered2 (V vs. Fc/Fc⁺) | Ered3 (V vs. Fc/Fc⁺) | Reference |
| HAT | CH₂Cl₂ | -1.54 | - | - | [10] |
| HAT(COOMe)₆ | DMF | -0.85 | -1.25 | -1.75 | [3] |
| Donor-Acceptor HAT | THF | -1.41 | -1.78 | -2.20 | [10] |
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of HAT derivatives. These techniques are particularly important for materials intended for use in electronic devices and for characterizing the liquid crystalline properties of discotic HATs.[11][12]
Experimental Protocol: TGA and DSC
-
Sample Preparation:
-
Place a small amount of the HAT derivative (typically 2-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum, platinum).
-
-
TGA Analysis:
-
Place the sample pan in the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass loss as a function of temperature. The decomposition temperature (Td) is often defined as the temperature at which 5% weight loss occurs.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected transitions.
-
Cool the sample at a controlled rate.
-
Perform a second heating scan to observe the thermal transitions of the material with a defined thermal history.
-
Record the heat flow as a function of temperature to identify phase transitions such as melting (Tm), crystallization (Tc), and glass transitions (Tg).
-
Data Presentation: Thermal Analysis Data
The following table provides representative thermal data for HAT-based materials.
| Material | Technique | Transition | Temperature (°C) | Atmosphere | Reference |
| HAT-based Polymer | TGA | Td5% (5% weight loss) | > 400 | N₂ | [13] |
| Discotic HAT Liquid Crystal | DSC (heating) | Crystal to Columnar | 85 | - | [14] |
| Discotic HAT Liquid Crystal | DSC (heating) | Columnar to Isotropic | 180 | - | [14] |
Visualizing the Analytical Workflow
The following diagrams, generated using Graphviz, illustrate the typical workflows for characterizing a newly synthesized hexaazatriphenylene derivative.
References
- 1. Hexaazatriphenylene (HAT) derivatives: from synthesis to molecular design, self-organization and device applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Hexaazatriphenylene (HAT) derivatives: from synthesis to molecular design, self-organization and device applications. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and mesomorphic behavior of a donor-acceptor-type hexaazatriphenylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of a highly strained donor–acceptor nanohoop - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Advances in hexaazatriphenylene-based COFs for rechargeable batteries: from structural design to electrochemical performance - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Condensation Reaction of Hexaketocyclohexane Octahydrate with Diaminomaleonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The condensation reaction between hexaketocyclohexane octahydrate and diaminomaleonitrile (B72808) (DAMN) is a key synthetic route to produce 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN).[1][2] HAT-CN is a discotic, electron-deficient, and planar aromatic molecule with a high degree of π-conjugation.[3][4] These characteristics impart unique electronic and photophysical properties, making it a valuable material in various fields, particularly in organic electronics such as organic light-emitting diodes (OLEDs), where it can function as a hole-injection or charge-generation layer.[1][3] While its primary applications are in materials science, the core hexaazatriphenylene structure is a versatile scaffold that is also explored in medicinal chemistry for the development of novel therapeutic agents, including sensors for metal ions.[5]
These application notes provide detailed protocols for the synthesis of HAT-CN via a mechanochemical approach, which offers significant advantages over traditional solvent-based methods in terms of efficiency, sustainability, and yield.[1][2] Quantitative data on reaction yields and product characteristics are presented to aid in reproducibility and further development.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for HAT-CN Synthesis
| Method | Additive/Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Mechanochemical | p-Toluenesulfonic acid | 10 min | Room Temperature | 29 | [1][2] |
| Mechanochemical | Sulfuric acid | 10 min | Room Temperature | 11 | [2] |
| Mechanochemical | Oxalic acid | 10 min | Room Temperature | 41 | [1][2] |
| Mechanochemical | Water (Liquid-Assisted Grinding) | 10 min | Room Temperature | 67 | [1][2] |
| Conventional | Acetic acid | Reflux | 118 °C | ~50 (crude) | [1] |
Table 2: Spectroscopic and Electronic Properties of HAT-CN
| Property | Value | Solvent/Method | Reference |
| Absorption λmax | 282, 321 nm | CH2Cl2 | [3] |
| Fluorescence λem | 422 nm | CH2Cl2 | [3] |
| HOMO Energy Level | -7.5 eV | - | [3] |
| LUMO Energy Level | -4.4 eV | - | [3] |
| HOMO Onset (thin film, 5 nm) | 4.10 eV | UPS | [6][7] |
| HOMO Onset (thick film, 100 nm) | 4.25 eV | UPS | [6] |
| Work Function (thin film, 5 nm) | 4.65 eV | UPS | [7] |
| Work Function (thick film, 100 nm) | 5.35 eV | UPS | [7] |
Experimental Protocols
Mechanochemically Assisted Synthesis of HAT-CN
This protocol describes a highly efficient, solvent-free method for the synthesis of HAT-CN.[1][2]
Materials:
-
This compound (C₆O₆·8H₂O)
-
Diaminomaleonitrile (C₄H₄N₄)
-
Deionized Water
-
30% Nitric Acid (HNO₃)
-
Zirconium dioxide (ZrO₂) milling vial (10 mL)
-
Zirconium dioxide (ZrO₂) milling ball (Ø = 10 mm)
-
Vibratory ball mill (e.g., Retsch MM500)
-
Standard laboratory glassware
-
Filtration apparatus
-
Oil bath
Procedure:
-
Reactant Preparation: In a 10 mL ZrO₂ milling vial, place 0.400 g (1.30 mmol, 1 equivalent) of this compound and 1.10 g (10.20 mmol, 7.84 equivalents) of diaminomaleonitrile.[1][2]
-
Liquid-Assisted Grinding (LAG): Add a small amount of water as a liquid-assisted grinding additive.
-
Milling: Place a single Ø = 10 mm ZrO₂ milling ball into the vial. Secure the vial in the vibratory ball mill and mill the mixture for 10 minutes at a frequency of 35 Hz.[1][2]
-
Workup and Oxidation: After milling, transfer the resulting raw mixture into a flask. Add 30% nitric acid and stir the suspension in an oil bath preheated to 110 °C for one hour. This step serves as both an oxidation and purification process.[1][2]
-
Isolation and Purification: Allow the mixture to cool to room temperature. The solid product, HAT-CN, will precipitate. Collect the orange-yellow solid by filtration.
-
Washing and Drying: Wash the collected solid thoroughly with deionized water to remove any residual acid and unreacted starting materials. Dry the final product to obtain pure HAT-CN.
Visualizations
Caption: Workflow for the mechanochemical synthesis of HAT-CN.
Caption: Properties of HAT-CN leading to its electronic applications.
References
- 1. Mechanochemically Assisted Synthesis of Hexaazatriphenylenehexacarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ossila.com [ossila.com]
- 4. Hexaazatriphenylene (HAT) derivatives: from synthesis to molecular design, self-organization and device applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of a novel hexaazatriphenylene derivative for the selective detection of copper ions in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of HAT-CN Layer Thickness on Molecular Orientation and Energy-Level Alignment with ZnPc - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role and Reactivity of Dodecahydroxycyclohexane Dihydrate (formerly known as Hexaketocyclohexane Octahydrate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Historically misidentified as hexaketocyclohexane octahydrate, the commercially available reagent is, in fact, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) .[1][2] X-ray diffraction studies have definitively shown that in the solid state, the six carbonyl groups of hexaketocyclohexane are fully hydrated to form geminal diols, with two additional water molecules incorporated into the crystal lattice.[1][2] This fundamental structural correction is crucial for understanding the reactivity of this compound. The role of water is not that of a reactant with a hexaketone, but rather as an intrinsic part of the molecule's structure, influencing its stability, solubility, and reaction pathways.
These application notes will focus on the chemistry of dodecahydroxycyclohexane dihydrate, detailing its primary role as a precursor in condensation reactions where the hydroxyl groups and water of crystallization are eliminated. The primary application highlighted is the synthesis of nitrogen-rich heterocyclic compounds, which are of significant interest in materials science and drug development.
Reaction Mechanisms: The Central Role of Dehydration
The principal mode of reactivity for dodecahydroxycyclohexane dihydrate involves condensation reactions with amine nucleophiles. In these reactions, the geminal diol moieties serve as masked ketones. The reaction proceeds via a dehydration mechanism, where water is eliminated to form a new carbon-nitrogen double bond. This process is often catalyzed by acid and driven to completion by the removal of water.
Condensation with Aromatic Diamines: Synthesis of Phenazine (B1670421) Derivatives
Dodecahydroxycyclohexane dihydrate reacts with o-phenylenediamines to form extended phenazine systems. The reaction is a cascade of condensation and dehydration steps, ultimately leading to a planar, aromatic heterocyclic product. The water molecules from the gem-diols and the crystal lattice are eliminated during this process.
Reaction Pathway: Dodecahydroxycyclohexane Dihydrate with o-Phenylenediamine
Caption: General reaction pathway for the synthesis of phenazine derivatives.
Synthesis of Hexaazatriphenylenehexacarbonitrile (HAT-CN)
A significant application of dodecahydroxycyclohexane dihydrate is the synthesis of hexaazatriphenylenehexacarbonitrile (HAT-CN), a molecule with applications in organic electronics. This reaction involves the condensation of dodecahydroxycyclohexane dihydrate with diaminomaleonitrile (B72808). The reaction is typically carried out in refluxing glacial acetic acid, which acts as both a solvent and a catalyst, facilitating the dehydration process.
Quantitative Data
The following tables summarize the available quantitative data regarding the physical properties of dodecahydroxycyclohexane dihydrate and the reaction conditions for the synthesis of HAT-CN.
Table 1: Physical and Structural Properties of Dodecahydroxycyclohexane Dihydrate
| Property | Value | Reference |
| Molecular Formula | C₆H₁₆O₁₄ | [3] |
| Molecular Weight | 312.18 g/mol | [3] |
| Decomposition Temperature | ~100 °C | [4] |
| Crystal System | Triclinic | [3] |
| Space Group | P-1 | [3] |
Table 2: Summary of Reaction Conditions for HAT-CN Synthesis
| Method | Reactants | Solvent | Temperature | Reaction Time | Yield | Reference |
| Solution Synthesis | Dodecahydroxycyclohexane dihydrate, Diaminomaleonitrile | Glacial Acetic Acid | Reflux | Not specified | 81% | [5] |
| Mechanochemical | Dodecahydroxycyclohexane dihydrate, Diaminomaleonitrile | None (Liquid-assisted grinding optional) | Room Temperature | 10 minutes | 67% | [6] |
Experimental Protocols
Protocol for Thermal Dehydration Analysis
Objective: To characterize the thermal decomposition and dehydration of dodecahydroxycyclohexane dihydrate.
Methodology:
-
Instrumentation: Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC).
-
Sample Preparation: Accurately weigh 5-10 mg of dodecahydroxycyclohexane dihydrate into an alumina (B75360) crucible.
-
TGA/DSC Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).
-
-
Data Analysis:
-
From the TGA curve, determine the percentage weight loss at different temperature ranges, corresponding to the loss of water of crystallization and water from the gem-diol groups.
-
From the DSC curve, identify the endothermic peaks associated with the dehydration and decomposition processes and determine the corresponding enthalpy changes.
-
Experimental Workflow: Thermal Analysis
Caption: Workflow for TGA/DSC analysis of dodecahydroxycyclohexane dihydrate.
Protocol for the Synthesis of Hexaazatriphenylenehexacarbonitrile (HAT-CN)
Objective: To synthesize HAT-CN from dodecahydroxycyclohexane dihydrate via a condensation reaction.
Methodology (Solution Synthesis): [5]
-
Reactants:
-
Dodecahydroxycyclohexane dihydrate
-
Diaminomaleonitrile (excess)
-
Glacial Acetic Acid
-
-
Procedure:
-
Dissolve dodecahydroxycyclohexane dihydrate in glacial acetic acid.
-
Add an excess of diaminomaleonitrile to the solution.
-
Heat the reaction mixture to reflux and maintain for the required reaction time.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration, wash with water and a suitable organic solvent (e.g., ethanol), and dry under vacuum.
-
-
Purification: The crude product can be further purified by recrystallization or sublimation.
Logical Relationships and Signaling Pathways
The primary chemical transformation of dodecahydroxycyclohexane dihydrate in the context of this document is the dehydration-condensation cascade. The logical relationship is straightforward: the presence of amine nucleophiles and conditions that favor the removal of water will drive the reaction towards the formation of the condensed product.
Logical Flow: Dehydration-Condensation
Caption: Logical flow diagram for the dehydration-condensation reaction.
Conclusion
The correct identification of "this compound" as dodecahydroxycyclohexane dihydrate is paramount for understanding its chemistry. Water plays a crucial and multifaceted role, not as an external reactant, but as an integral part of the starting material's structure that is eliminated during subsequent condensation reactions. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this versatile building block in the synthesis of complex heterocyclic molecules. Further quantitative studies on the kinetics and thermodynamics of these condensation reactions will undoubtedly expand the utility of this unique polyhydroxylated cyclohexane (B81311) derivative.
References
- 1. Dodecahydroxycyclohexane | C6H12O12 | CID 315987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterisation of Multivariate Metal-Organic Frameworks for Controlled Doxorubicin Absorption and Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dodecahydroxycyclohexane dihydrate | C6H16O14 | CID 71586972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dodecahydroxycyclohexane - Wikipedia [en.wikipedia.org]
- 5. Crystalline metal-organic frameworks (MOFs): synthesis, structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Ball Milling Synthesis with Hexaketocyclohexane Octahydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Hexaketocyclohexane octahydrate in ball milling synthesis, a green and efficient alternative to traditional solvent-based methods. The information is targeted towards researchers, scientists, and professionals in drug development and materials science.
Introduction to Mechanochemical Synthesis with this compound
Mechanochemistry, or chemical synthesis activated by mechanical energy, is an emerging green technology. Ball milling, a common mechanochemical technique, utilizes the kinetic energy of grinding media to induce chemical reactions in the solid state. This solvent-free or minimal-solvent approach offers significant advantages over conventional solution-phase synthesis, including reduced reaction times, increased yields, and a significantly improved environmental footprint.[1]
This compound is a versatile organic building block. Its application in ball milling has been notably demonstrated in the synthesis of 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN), a compound with applications in organic electronics.[2] The mechanochemical approach to HAT-CN synthesis drastically reduces reaction time from hours to minutes and increases the yield compared to the traditional wet-chemical method.[1][2]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₆O₆ · 8H₂O | [3] |
| Molecular Weight | 312.18 g/mol | [3][4] |
| Appearance | Light brown (Beige) to gray-brown powder | [4][5] |
| Melting Point | 99 °C (decomposes) | [3][5][6] |
| Assay | 97% | [3] |
| Storage Temperature | 2-8°C | [3][7] |
Experimental Setup and Protocols
General Safety Precautions
Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for all chemicals being used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4][7]
-
Handling this compound: Avoid contact with skin, eyes, and clothing.[4][7] In case of contact, rinse the affected area thoroughly with water.[4]
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or fumes.[4][7]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from direct sunlight and heat.[4][7]
Equipment
-
Ball Mill: A vibratory mixer mill (e.g., Retsch MM500) or a planetary ball mill.
-
Milling Jars: Zirconia (ZrO₂) or stainless steel jars of appropriate volume (e.g., 10 mL, 45 mL).
-
Milling Balls: Zirconia (ZrO₂) or stainless steel balls of appropriate diameter (e.g., 10 mm).
-
Standard Laboratory Glassware: Beakers, flasks, etc.
-
Heating and Stirring Equipment: Hot plate with a magnetic stirrer.
-
Filtration Equipment: Buchner funnel, filter paper, vacuum flask.
Detailed Protocol: Mechanochemical Synthesis of HAT-CN
This protocol is based on the successful synthesis of 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN) via ball milling.[2]
Reactants:
-
This compound
Procedure:
-
Preparation: Place the reactants into a zirconia (ZrO₂) milling vial along with a ZrO₂ milling ball. For a typical synthesis, the following amounts can be used:
-
0.400 g (1.30 mmol) of this compound
-
1.10 g (10.20 mmol) of diaminomaleonitrile
-
One Ø = 10 mm ZrO₂ milling ball in a 10 mL vial.[2]
-
-
Milling: Mill the mixture for 10 minutes at a frequency of 35 Hz in a vibratory mixer ball mill.[2]
-
Work-up: After milling, transfer the raw mixture to a flask. Add 30% nitric acid (HNO₃) and stir the mixture in an oil bath at 110 °C for one hour.[2]
-
Isolation and Purification: After the work-up, the product can be isolated, washed, and dried.
For scaling up the reaction:
-
2.50 g (8.01 mmol) of this compound and 6.84 g (63.27 mmol) of diaminomaleonitrile can be placed in a 45 mL ZrO₂ milling vial with 22 Ø = 10 mm ZrO₂ milling balls.[2]
Comparison of Synthesis Methods for HAT-CN
The mechanochemical synthesis of HAT-CN offers significant advantages over the traditional wet-chemical method.[1]
| Parameter | Conventional Wet-Chemical Synthesis | Mechanochemical Synthesis |
| Method | Reflux in acetic acid | Vibratory ball milling |
| Reaction Time | Several hours | 10 minutes |
| Solvent | Acetic Acid | None (or liquid-assisted grinding) |
| Raw Yield | ~50% | 67% |
Visualization of Experimental Workflow
The following diagrams illustrate the key processes involved in the ball milling synthesis.
Caption: Experimental workflow for the mechanochemical synthesis of HAT-CN.
Reaction Pathway
The synthesis of HAT-CN from this compound and diaminomaleonitrile proceeds through a condensation reaction followed by oxidation.
Caption: Simplified reaction pathway for HAT-CN synthesis.
Conclusion
Ball milling synthesis using this compound represents a significant advancement in green chemistry. The protocols and data presented here demonstrate the potential for this method to produce valuable chemical compounds with high efficiency and minimal environmental impact. Researchers and professionals are encouraged to explore and adapt these methodologies for the development of novel materials and pharmaceuticals.
References
Application Notes and Protocols: Hexaketocyclohexane Octahydrate in Materials Science
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on Chemical Identity
Historically known as hexaketocyclohexane octahydrate, extensive crystallographic studies have revealed the true identity of this compound to be dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) . While the archaic name persists in commercial listings and older literature, this document will use the accurate chemical name, acknowledging the historical context where necessary. This distinction is crucial for understanding the reactivity and potential applications of this versatile chemical building block.
Application as a Precursor for Advanced Organic Electronic Materials
Dodecahydroxycyclohexane dihydrate serves as a key starting material in the synthesis of nitrogen-rich, planar aromatic compounds, most notably hexaazatriphenylenehexacarbonitrile (HAT-CN). HAT-CN is a powerful electron-accepting material utilized in a range of organic electronic devices due to its excellent charge transport properties.
Synthesis of Hexaazatriphenylenehexacarbonitrile (HAT-CN)
HAT-CN is synthesized through a condensation reaction between dodecahydroxycyclohexane dihydrate and diaminomaleonitrile (B72808). Recent advancements in mechanochemistry have provided a more efficient and environmentally friendly alternative to traditional solvent-based methods.[1][2]
Table 1: Comparison of Synthesis Methods for Hexaazatriphenylenehexacarbonitrile (HAT-CN)
| Synthesis Method | Reagents | Reaction Time | Temperature | Yield | Reference |
| Traditional Wet-Chemical | Dodecahydroxycyclohexane dihydrate, diaminomaleonitrile, acetic acid, nitric acid, acetonitrile | 2 days | Reflux (118 °C) | ~50% | [1] |
| Mechanochemically Assisted (with water as additive) | Dodecahydroxycyclohexane dihydrate, diaminomaleonitrile, water | 10 minutes | Room Temperature | Up to 67% | [1][2] |
| Mechanochemically Assisted (with oxalic acid) | Dodecahydroxycyclohexane dihydrate, diaminomaleonitrile, oxalic acid | 10 minutes | Room Temperature | 41% | [1][2] |
| Mechanochemically Assisted (with sulfuric acid) | Dodecahydroxycyclohexane dihydrate, diaminomaleonitrile, sulfuric acid | 10 minutes | Room Temperature | 11% | [1][2] |
Experimental Protocol: Mechanochemically Assisted Synthesis of HAT-CN
This protocol details a highly efficient, one-pot, two-step mechanochemical synthesis of HAT-CN.[1][2]
Materials:
-
Dodecahydroxycyclohexane dihydrate (accurately, dodecahydroxycyclohexane dihydrate)
-
Diaminomaleonitrile
-
Zirconium dioxide (ZrO₂) milling vial (10 mL)
-
Zirconium dioxide (ZrO₂) milling ball (10 mm diameter)
-
Mixer ball mill (e.g., Retsch MM500)
-
30% Nitric acid (HNO₃)
Procedure:
-
Reactant Loading: Place 0.400 g (1.30 mmol, 1 equivalent) of dodecahydroxycyclohexane dihydrate and 1.10 g (10.20 mmol, 7.84 equivalents) of diaminomaleonitrile into the 10 mL ZrO₂ milling vial containing one ZrO₂ milling ball.
-
Milling: Secure the vial in the mixer ball mill and mill the mixture for 10 minutes at a frequency of 35 Hz.
-
Oxidative Workup: After milling, transfer the resulting raw mixture into a flask.
-
Heating: Add 30% nitric acid to the flask and stir the mixture in an oil bath preheated to 110 °C for one hour.
-
Isolation: The final product, HAT-CN, can be isolated through filtration, washed, and dried.
Caption: Workflow for the mechanochemical synthesis of HAT-CN.
Application in Energy Storage: Derivatives as High-Performance Battery Electrodes
While dodecahydroxycyclohexane itself is not directly used in energy storage applications, its derivatives, particularly rhodizonates, have emerged as highly promising electrode materials for next-generation batteries, such as sodium-ion batteries (SIBs). The redox activity of the carbonyl groups in the rhodizonate dianion (C₆O₆²⁻) allows for the reversible storage of multiple sodium ions.
Disodium (B8443419) Rhodizonate as a Cathode Material for Sodium-Ion Batteries
Disodium rhodizonate (Na₂C₆O₆) is a carbonyl-based organic salt that can be synthesized from myo-inositol, a naturally occurring compound. It is being actively investigated as a high-capacity cathode material for SIBs.[3][4]
Table 2: Electrochemical Performance of Disodium Rhodizonate (Na₂C₆O₆) Cathodes in Sodium-Ion Batteries
| Electrode Morphology | Reversible Capacity | Rate | Cycle Life | Energy Density (Cathode) | Reference |
| Nanorod | ~190 mAh g⁻¹ | 0.1 C | >90% retention after 100 cycles | Not specified | [3] |
| Nanoparticles | 484 mAh g⁻¹ | Not specified | Good cycle retention | 726 Wh kg⁻¹ | [4] |
| Microbulk | Lower than nanostructures | Not specified | Not specified | Not specified | [3] |
Protocol for the Facile Synthesis of Nanostructured Disodium Rhodizonate
A simple anti-solvent precipitation method can be employed to synthesize nanostructured disodium rhodizonate with controlled morphology.[3]
Materials:
-
Disodium rhodizonate
-
Deionized water
-
Ethanol (or other suitable anti-solvent)
Procedure:
-
Dissolution: Prepare a saturated aqueous solution of disodium rhodizonate.
-
Precipitation: Rapidly inject the aqueous solution into a larger volume of a suitable anti-solvent (e.g., ethanol) under vigorous stirring.
-
Isolation: The precipitated nanostructured disodium rhodizonate is then collected by centrifugation or filtration, washed with the anti-solvent, and dried under vacuum. The morphology (e.g., nanorods) can be controlled by optimizing parameters such as concentration, injection rate, and the choice of anti-solvent.
Caption: Reversible sodiation/desodiation of the rhodizonate cathode.
Potential Applications in Porous Framework Materials (MOFs and COFs)
While dodecahydroxycyclohexane and its immediate derivatives are not yet widely reported as primary building blocks for the direct synthesis of metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs), the rich chemistry of related polyhydroxy and polycarbonyl compounds suggests significant potential in this area. The multiple hydroxyl groups of dodecahydroxycyclohexane could theoretically serve as coordination sites for metal ions in MOF synthesis, or as reactive sites for forming covalent linkages in COFs. Further research is warranted to explore the utility of this compound as a precursor for novel porous materials with applications in gas storage, catalysis, and sensing.
References
Troubleshooting & Optimization
Technical Support Center: Hexaazatriphenylenehexacarbonitrile (HAT-CN) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals engaged in the synthesis of hexaazatriphenylenehexacarbonitrile (HAT-CN). Our aim is to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing HAT-CN?
A1: The two primary methods for synthesizing HAT-CN are the traditional wet-chemical synthesis and a more recent, higher-yield mechanochemically assisted synthesis. The traditional method involves the condensation of hexaketocyclohexane and diaminomaleonitrile (B72808) in refluxing acetic acid, followed by purification.[1][2] The mechanochemical approach utilizes ball milling to facilitate the reaction, significantly reducing reaction time and the need for hazardous solvents.[1][2][3]
Q2: What is the typical yield for HAT-CN synthesis?
A2: The traditional wet-chemical synthesis typically results in a yield of around 50% after purification.[1][2] In contrast, the mechanochemically assisted synthesis has been shown to achieve yields of up to 67%.[1][2][3][4]
Q3: Why is the mechanochemical method preferred over the traditional wet-chemical synthesis?
A3: The mechanochemical method offers several advantages, including significantly higher yields, a drastic reduction in reaction time (from days to minutes for the initial condensation), and the elimination of hazardous solvents like acetic acid and acetonitrile (B52724).[1][2] This makes the synthesis more sustainable, cost-effective, and time-efficient.[1][2]
Q4: What is the role of nitric acid (HNO₃) in the synthesis of HAT-CN?
A4: In both traditional and mechanochemical methods, a workup with hot nitric acid is a crucial purification step.[1][2] It serves to dissolve unreacted starting materials, partially reacted intermediates (e.g., single or double condensation products), and excess diaminomaleonitrile, resulting in pure HAT-CN.[1][2]
Q5: Can the synthesis be performed without a large excess of diaminomaleonitrile?
A5: Yes, particularly in the mechanochemical approach, the reaction can be conducted without a significant excess of diaminomaleonitrile. While this may lead to a slightly lower product yield, it improves the overall green metrics of the synthesis.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Traditional Synthesis | - Incomplete reaction. - Side reactions. - Loss of product during purification. | - Ensure the acetic acid is refluxing at the correct temperature (118 °C). - Extend the reflux time to ensure the reaction goes to completion. - Carefully perform the nitric acid and acetonitrile purification steps to minimize product loss. |
| Low Yield in Mechanochemical Synthesis | - Inefficient milling. - Incorrect liquid-assisted grinding (LAG) additive. - Insufficient reaction time in the ball mill. | - Use appropriate milling vessels (e.g., ZrO₂) and balls. - Ensure the milling frequency is set correctly (e.g., 35 Hz). - Water has been shown to be an effective LAG additive, leading to higher yields. Avoid aprotic solvents like DCM and toluene (B28343) which result in lower yields.[1][2] - A milling time of 10 minutes is reported to be sufficient for the initial condensation.[1][2][3][4] |
| Product is Impure (Discolored) | - Incomplete removal of starting materials or byproducts. | - Ensure a thorough workup with hot 30% nitric acid.[1][2] - Wash the final product thoroughly with water after filtration.[1][2] |
| Reaction Fails to Proceed | - Degradation of starting materials. - Incorrect reagents. | - Use high-purity, commercially available reagents without further purification.[1] - Verify the identity of the starting materials, particularly hexaketocyclohexane octahydrate (which is crystallographically dodecahydroxycyclohexane dihydrate).[1][2] |
Quantitative Data Summary
Table 1: Comparison of HAT-CN Synthesis Methods
| Parameter | Traditional Wet-Chemical Synthesis | Mechanochemically Assisted Synthesis |
| Yield | ~50%[1][2] | Up to 67%[1][2][3][4] |
| Reaction Time | 2 days (including 7 hours of heating)[1][2] | 10 minutes for milling + 1 hour for HNO₃ treatment[1][2] |
| Solvents Used | Acetic acid, acetonitrile, nitric acid[1][2] | Water (as LAG additive), nitric acid[1] |
| Temperature | Refluxing acetic acid (118 °C)[1][2] | Room temperature (milling), 110 °C (HNO₃ treatment)[1][2] |
Experimental Protocols
Protocol 1: High-Yield Mechanochemically Assisted Synthesis of HAT-CN
This protocol is adapted from the improved method described in the literature, which offers higher yields and is more environmentally friendly.[1][2]
Materials:
-
This compound
-
Diaminomaleonitrile
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30% Nitric acid (HNO₃)
-
Deionized water
-
Zirconium dioxide (ZrO₂) milling vial (e.g., 10 mL)
-
Zirconium dioxide (ZrO₂) milling ball (e.g., Ø = 10 mm)
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Vibratory ball mill
Procedure:
-
Reactant Preparation: Place 0.400 g (1.30 mmol, 1 equivalent) of this compound and 1.10 g (10.20 mmol, 7.84 equivalents) of diaminomaleonitrile into a 10 mL ZrO₂ milling vial containing one ZrO₂ milling ball.
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Milling: Mill the mixture for 10 minutes at a frequency of 35 Hz.
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Oxidative Workup: After milling, transfer the raw mixture to a flask. Add 30% HNO₃ and stir the mixture in an oil bath at 110 °C for one hour.
-
Isolation and Purification: Allow the mixture to cool to room temperature. Filter the resulting solid, wash thoroughly with water, and dry to obtain a bright yellow solid of HAT-CN.
Protocol 2: Traditional Wet-Chemical Synthesis of HAT-CN
This protocol outlines the conventional method for synthesizing HAT-CN.
Materials:
-
This compound
-
Diaminomaleonitrile
-
Glacial acetic acid
-
Nitric acid (HNO₃)
-
Acetonitrile
Procedure:
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Condensation: In a round-bottom flask, combine this compound and an excess of diaminomaleonitrile in glacial acetic acid.
-
Reflux: Heat the mixture to reflux (approximately 118 °C) and maintain for several hours.
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Cooling and Filtration: Allow the reaction mixture to cool, which should result in the precipitation of a crude product. Collect the solid by filtration.
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Purification: The crude product, which is approximately 50% HAT-CN, requires further purification.[1][2] This involves treatment with hot nitric acid followed by refluxing in acetonitrile to remove impurities and unreacted starting materials.[1][2]
-
Final Product: After purification, filter the solid, wash, and dry to yield pure HAT-CN.
Visualizations
Caption: Reaction pathway for HAT-CN synthesis.
Caption: Troubleshooting workflow for low HAT-CN yield.
Caption: Relationship between reaction parameters and yield.
References
Identifying and minimizing impurities in HAT-CN synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of 1,4,5,8,9,11-hexaazatriphenylene-hexacarbonitrile (HAT-CN).
Frequently Asked Questions (FAQs)
Q1: My initial HAT-CN synthesis using the traditional method resulted in a low yield and appears impure. What are the common issues?
A1: The traditional synthesis of HAT-CN, which involves the condensation of hexaketocyclohexane and diaminomaleonitrile (B72808) in refluxing acetic acid, is known to produce a raw product containing only about 50% HAT-CN.[1][2] This low purity is a common issue and necessitates significant purification. The process is also time-consuming and requires large amounts of hazardous solvents, contributing to a modest overall yield of around 50% after purification.[1][2]
Q2: What are the primary impurities I should expect in my crude HAT-CN product?
A2: While specific impurity structures are not always fully characterized in literature, the main impurities are understood to be incompletely reacted starting materials and intermediate adducts from the condensation reaction.[2] The traditional synthesis in acetic acid often leads to a complex mixture.[1] A newer mechanochemical approach first forms an intermediate adduct during milling, which is then converted to HAT-CN in a subsequent step with hot nitric acid.[2] If this second step is incomplete, this intermediate could be a significant impurity.
Q3: How can I effectively purify my crude HAT-CN?
A3: A refined purification procedure is crucial for obtaining high-purity HAT-CN suitable for electronic applications.[3] The most commonly cited method involves a two-step process using hot nitric acid followed by refluxing in acetonitrile (B52724).[1][2]
Experimental Protocol: Purification of Crude HAT-CN
-
Nitric Acid Treatment: Transfer the crude solid product to a flask. Add 30% nitric acid (HNO₃) and heat the mixture in an oil bath at 110 °C for one hour with stirring.[1][2] This step helps to oxidize and remove many of the organic impurities.
-
Filtration and Washing: After cooling, filter the resulting orange or bright yellow solid. Wash the solid thoroughly with deionized water to remove residual acid and water-soluble impurities.
-
Acetonitrile Reflux (Optional but recommended for traditional synthesis): For further purification, the solid can be refluxed in acetonitrile.[1][2]
-
Drying: Dry the final product completely, for instance, in a vacuum oven.
Below is a workflow diagram for the general purification process.
Caption: General purification workflow for crude HAT-CN.
Q4: Are there more efficient and sustainable methods for synthesizing HAT-CN with higher purity from the start?
A4: Yes, a mechanochemically assisted synthesis has been developed as a more sustainable, efficient, and higher-yielding alternative to the traditional solution-phase method.[1][4] This method avoids hazardous solvents like acetic acid and acetonitrile during the initial reaction.[2]
The mechanochemical process involves milling the starting materials (hexaketocyclohexane and diaminomaleonitrile) in a ball mill for as little as 10 minutes.[1] This is followed by the nitric acid treatment described in the purification protocol. This approach can achieve yields of up to 67%, which is significantly higher than the traditional method.[1][2]
The table below compares the two synthesis methods.
| Parameter | Traditional Wet-Chemical Synthesis | Mechanochemical Synthesis |
| Primary Solvent | Acetic Acid[1] | None (or water for LAG)[1] |
| Reaction Time | ~7 hours (heating time)[1] | 10 minutes (milling time)[1] |
| Initial Purity | ~50% HAT-CN[1] | Forms an intermediate[2] |
| Final Yield | ~50%[1] | Up to 67%[1][2] |
| Key Hazards | High amounts of hazardous solvents[1] | Standard solid handling |
Below is a diagram illustrating the workflow for the improved mechanochemical synthesis.
Caption: Workflow for the mechanochemical synthesis of HAT-CN.
Q5: What analytical techniques should I use to confirm the purity of my final HAT-CN product?
A5: A combination of spectroscopic and analytical techniques is recommended to confirm the identity and purity of your HAT-CN sample. High purity is essential as impurities can degrade the performance of electronic devices.[2][3]
| Technique | Purpose | Expected Results for Pure HAT-CN |
| ¹³C{¹H} NMR | Structural confirmation | Peaks at approximately 143.4, 136.6, and 114.4 ppm (in CO(CD₃)₂)[1][2] |
| FT-IR Spectroscopy | Functional group analysis | Characteristic peaks around 2240 cm⁻¹ (C≡N stretch), and in the 1146-1340 cm⁻¹ region[1][2] |
| Raman Spectroscopy | Vibrational mode analysis | Characteristic peaks around 2253, 1540, 1480, 1400, and 700 cm⁻¹[1][2] |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | M⁺ peak at m/z 384.7[1][2] |
| Elemental Analysis | Elemental composition | C: ~54.6%, N: ~43.1%, H: ~0.4%[1][2] |
The absence of unexpected peaks in your spectra is a strong indicator of high purity. For example, XPS can be used to detect carbon contamination if the HAT-CN is a thin film on a substrate.[5][6]
Q6: I see an unexpected color in my product or issues during characterization. How can I troubleshoot?
A6: Troubleshooting unexpected results requires systematically evaluating your synthesis and purification steps. The diagram below provides a logical guide for troubleshooting common issues related to HAT-CN purity.
Caption: Troubleshooting guide for low-purity HAT-CN synthesis.
References
- 1. Mechanochemically Assisted Synthesis of Hexaazatriphenylenehexacarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Mechanochemically Assisted Synthesis of Hexaazatriphenylenehexacarbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of HAT-CN Layer Thickness on Molecular Orientation and Energy-Level Alignment with ZnPc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Condensation Reactions of Hexaketocyclohexane Octahydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the condensation of hexaketocyclohexane octahydrate.
Troubleshooting Guide
Low product yield, poor crystallinity, and unexpected side products can be common issues in the condensation of this compound. This guide provides a structured approach to identifying and resolving these problems.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution of Reactants | Ensure that this compound and the amine co-reactant are fully dissolved in the chosen solvent system before proceeding with the reaction. Sonication or gentle heating may be required. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the reaction rate and equilibrium. Experiment with a range of temperatures to find the optimal conditions for your specific system. |
| Incorrect Solvent Choice | The polarity of the solvent is crucial for facilitating the condensation reaction. Polar protic solvents are generally preferred. Avoid using N,N-dimethylformamide (DMF) as it has been reported to cause a significant decrease in conversion, potentially due to side reactions. |
| Presence of Moisture | While the starting material is a hydrate, excess moisture in the reaction can inhibit the condensation reaction, which typically involves the elimination of water. Ensure solvents are appropriately dried if the reaction is sensitive to water content. |
| Degradation of Reactants | This compound can be sensitive to prolonged exposure to harsh conditions. Minimize reaction time and avoid unnecessarily high temperatures. |
Problem 2: Formation of Amorphous or Poorly Crystalline Product
| Possible Cause | Troubleshooting Steps |
| Reaction Rate is Too Fast | A rapid reaction rate can lead to the formation of an amorphous polymer rather than a crystalline covalent organic framework (COF). Consider lowering the reaction temperature or the concentration of reactants to slow down the polymerization. |
| Lack of Reversibility | The formation of a highly crystalline COF often relies on the reversibility of the imine bond formation, allowing for "error correction" during crystal growth. The addition of a catalytic amount of a weak acid, such as acetic acid, can promote this reversibility. |
| Impure Reactants | Impurities in the starting materials can disrupt the crystal growth process. Ensure the purity of this compound and the amine co-reactant. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the condensation of this compound?
A1: While the desired reaction is the formation of imine linkages with primary amines, several side reactions can occur:
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Incomplete Condensation: Not all of the six ketone groups on the hexaketocyclohexane core may react, leading to a partially functionalized, irregular polymer.
-
Self-Condensation: Although not extensively reported for hexaketocyclohexane itself, aldol-type self-condensation reactions are a possibility for carbonyl-containing compounds under certain conditions.
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Reaction with Solvents: Certain solvents can participate in side reactions. For example, N,N-dimethylformamide (DMF) has been observed to lead to a drastic decrease in product conversion, suggesting it may react with the starting materials or intermediates.
Q2: How can I minimize the formation of side products?
A2: To minimize side reactions, consider the following:
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Optimize Stoichiometry: Use the precise stoichiometric ratio of this compound to the amine co-reactant.
-
Control Reaction Conditions: Carefully control the temperature, concentration, and reaction time.
-
Judicious Choice of Solvent: Use high-purity, polar protic solvents. Avoid DMF if you are experiencing low yields.
-
Use of Catalysts: An acid catalyst can promote the desired imine formation and enhance the reversibility of the reaction, which can lead to a more ordered and crystalline product.
Q3: What is the role of the water molecules in this compound?
A3: The eight water molecules are part of the crystal structure of the solid material. When dissolving the reactant, these water molecules will become part of the solvent. Depending on the specific reaction, this inherent water may be sufficient for the reaction medium or it might need to be removed for reactions that are sensitive to water.
Experimental Protocols
General Protocol for Imine Condensation for Covalent Organic Framework (COF) Synthesis
This protocol is a general guideline and may require optimization for specific reactants and desired product characteristics.
-
Reactant Preparation: In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in a suitable polar protic solvent (e.g., a mixture of 1,4-dioxane (B91453) and mesitylene).
-
Co-reactant Addition: In a separate vessel, dissolve the amine co-reactant (e.g., 1,4-phenylenediamine, 1.5 equivalents) in the same solvent system.
-
Reaction Mixture: Add the amine solution to the this compound solution.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as aqueous acetic acid (e.g., 6M solution).
-
Reaction Conditions: Seal the reaction vessel and heat at a constant temperature (e.g., 120°C) for a period of 3 to 7 days.
-
Product Isolation: After the reaction is complete, cool the vessel to room temperature. The solid product can be isolated by filtration.
-
Washing and Purification: Wash the collected solid sequentially with an appropriate solvent (e.g., acetone, tetrahydrofuran) to remove unreacted monomers and oligomers.
-
Drying: Dry the purified product under vacuum at an elevated temperature (e.g., 150°C).
Visualizations
Logical Workflow for Troubleshooting Low Yield in Condensation Reactions
Caption: A flowchart for troubleshooting low product yield.
Proposed Reaction Pathway and Potential Side Reactions
Caption: Desired reaction versus potential side reactions.
Technical Support Center: Purification of Hexaketocyclohexane Octahydrate Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from hexaketocyclohexane octahydrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for reaction products of this compound?
A1: The primary purification methods depend on the specific reaction product's properties, such as polarity, solubility, and stability. Commonly employed techniques include:
-
Acid Washing: Particularly effective for the purification of 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN), where a hot nitric acid wash dissolves unreacted starting materials and byproducts.[1][2]
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Recrystallization: A widely used technique for purifying solid organic compounds. The choice of solvent is crucial and depends on the polarity of the product.
-
Column Chromatography: Useful for separating complex mixtures and purifying compounds with varying polarities.
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Solvent Refluxing: Refluxing in a suitable solvent, such as acetonitrile, can be used to purify certain products like HAT-CN by dissolving impurities.[1]
Q2: How do I choose the right solvent for recrystallizing my product?
A2: The ideal recrystallization solvent is one in which your desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polar compounds, which are common reaction products of this compound, consider solvents like ethanol, methanol (B129727), or mixtures such as ethanol/water.[3][4] For polycyclic aromatic compounds, you might explore solvents like toluene (B28343) or solvent mixtures like hexane/acetone. It is always recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one.
Q3: My compound is highly polar and streaks on a standard silica (B1680970) TLC plate. How can I purify it using column chromatography?
A3: For highly polar compounds, standard silica gel chromatography can be challenging. Here are a few strategies:
-
Modified Mobile Phase: Add a small amount of a polar solvent like methanol or a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to your eluent to improve the compound's mobility.[5]
-
Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This is often more effective for purifying highly polar compounds.
-
Alumina (B75360) Column Chromatography: For basic compounds that interact strongly with acidic silica gel, using a neutral or basic alumina column can be a better alternative.
Q4: What is the expected yield and purity after purifying HAT-CN using the nitric acid wash method?
A4: The mechanochemically assisted synthesis of HAT-CN followed by a hot nitric acid wash has been reported to yield up to 67% of a bright yellow solid.[1][2] Commercially available HAT-CN is often advertised with a purity of over 99.5%.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Product does not crystallize upon cooling. | - Solution is not saturated (too much solvent was added).- The compound is too soluble in the chosen solvent even at low temperatures.- Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to concentrate the solution and try cooling again.- Try adding a seed crystal of the pure compound.- Gently scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.- If the above fails, try a different solvent or a mixture of solvents. |
| Product "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities. | - Ensure the solution cools down slowly. You can insulate the flask to slow the cooling rate.- Add a small amount of a solvent in which the compound is less soluble to the hot solution.- Redissolve the oil in a larger amount of hot solvent and allow it to cool slowly. |
| Low recovery of the product. | - Too much solvent was used, and a significant amount of product remains in the mother liquor.- The crystals were washed with a solvent in which they are too soluble.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool it to obtain a second crop of crystals.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.- Ensure the filtration apparatus is pre-heated before hot filtration to prevent the product from crashing out. |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not move from the baseline. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol to a dichloromethane (B109758) or ethyl acetate (B1210297) eluent can be effective.[5] |
| Compound runs with the solvent front. | - The eluent is too polar. | - Decrease the polarity of the eluent. Start with a nonpolar solvent like hexanes and gradually add a more polar solvent like ethyl acetate. |
| Poor separation of compounds (overlapping bands). | - Inappropriate solvent system.- Column was not packed properly.- Column was overloaded with the sample. | - Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for a significant difference in Rf values between the desired product and impurities.- Ensure the silica gel is packed uniformly without any cracks or bubbles.- Use an appropriate amount of silica gel for the amount of sample to be purified (typically a 25:1 to 100:1 ratio of silica to sample by weight). |
| Streaking or tailing of bands. | - The compound is interacting too strongly with the stationary phase (e.g., basic compounds on acidic silica).- The sample was not loaded onto the column in a concentrated band. | - Add a modifier to the eluent (e.g., a small amount of triethylamine for basic compounds).[5]- Dissolve the sample in a minimal amount of solvent before loading it onto the column. |
Quantitative Data
The following table summarizes the reported yield for the purification of 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN), a common reaction product of this compound.
| Purification Method | Starting Material | Reagents/Solvents | Yield (%) | Purity | Reference |
| Acid Wash | Crude product from mechanochemical synthesis | 30% Nitric Acid, Water | 57 - 67 | Bright yellow solid | [1][2] |
| Solvent Reflux | Crude product from refluxing in acetic acid | Hot Nitric Acid, Acetonitrile | ~50 | Pure HAT-CN | [1] |
Experimental Protocols
Protocol 1: Purification of HAT-CN by Nitric Acid Wash
This protocol is adapted from the purification step following the mechanochemical synthesis of HAT-CN.[1][2]
Materials:
-
Crude HAT-CN reaction mixture
-
30% Nitric Acid (HNO₃)
-
Deionized Water
-
Erlenmeyer flask
-
Stir plate and stir bar
-
Oil bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude HAT-CN raw mixture into an Erlenmeyer flask.
-
Add a sufficient amount of 30% nitric acid to the flask to form a slurry.
-
Place the flask in an oil bath preheated to 110 °C.
-
Stir the mixture vigorously for one hour at 110 °C.
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Filter the orange-yellow solid using a Buchner funnel under vacuum.
-
Wash the collected solid thoroughly with deionized water until the filtrate is neutral.
-
Dry the purified HAT-CN product.
Protocol 2: General Recrystallization Procedure for Solid Products
Materials:
-
Crude solid product
-
Appropriate recrystallization solvent (determined from solubility tests)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate while swirling until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Allow the crystals to dry completely.
Protocol 3: Flash Column Chromatography for Product Purification
Materials:
-
Crude reaction mixture
-
Silica gel (or other appropriate stationary phase)
-
Eluent (solvent system determined by TLC analysis)
-
Chromatography column
-
Sand
-
Collection tubes or flasks
Procedure:
-
Prepare the Column: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in the eluent and pour it into the column. Gently tap the column to ensure even packing and remove any air bubbles. Add a layer of sand on top of the silica gel.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully add the sample solution to the top of the silica gel bed.
-
Elute the Column: Carefully add the eluent to the top of the column and apply gentle pressure (e.g., from a nitrogen line or an air pump) to push the solvent through the column.
-
Collect Fractions: Collect the eluate in a series of fractions (test tubes or flasks).
-
Analyze Fractions: Monitor the composition of the fractions using TLC to identify which fractions contain the purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General purification workflow for reaction products of this compound.
Caption: Troubleshooting common issues in recrystallization.
Caption: Troubleshooting guide for flash column chromatography.
References
Stability issues of Hexaketocyclohexane octahydrate solutions over time
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with solutions of Hexaketocyclohexane Octahydrate. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common stability issues encountered during experimental work.
Troubleshooting Guide & FAQs
This section addresses specific stability issues you may encounter with this compound solutions. The advice is presented in a question-and-answer format to help you quickly identify and resolve your experimental challenges.
Q1: My this compound solution has changed color (e.g., turned yellow or brown) after preparation or storage. What does this indicate?
A color change in your solution is a common indicator of degradation. This compound is sensitive to heat, light, and pH variations, which can lead to the formation of colored degradation products.[1] The appearance of a yellow or brown hue suggests that the compound may be undergoing decomposition.
Q2: I'm observing a decrease in the expected activity or concentration of my this compound solution over a short period. What are the likely causes?
A rapid loss of activity or concentration is likely due to the chemical instability of the compound in your chosen solvent or storage conditions. Key factors that can accelerate degradation include:
-
Exposure to Light: Photodegradation can occur, especially if solutions are stored in clear containers.[1]
-
Elevated Temperatures: Storing solutions at room temperature or higher can significantly increase the rate of thermal decomposition.[2][3] The solid form is known to decompose at 99°C.[2][3]
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Inappropriate pH: Extreme pH values (both acidic and basic) can catalyze the degradation of carbonyl compounds.
-
Presence of Contaminants: Impurities in the solvent or on glassware can initiate or catalyze degradation reactions.
Q3: I'm seeing unexpected peaks in my analytical chromatogram (e.g., HPLC) when analyzing my this compound solution. What could these be?
The appearance of new peaks in your chromatogram strongly suggests the presence of degradation products. Hexaketocyclohexane, with its multiple ketone functionalities, is susceptible to various reactions that can lead to a mixture of byproducts. These could arise from reactions such as hydrolysis, oxidation, or cleavage of the cyclohexane (B81311) ring.
Q4: What are the best practices for preparing and storing this compound solutions to ensure their stability?
To maximize the stability of your solutions, adhere to the following guidelines:
-
Solvent Selection: Use high-purity, degassed solvents to minimize reactive impurities and dissolved oxygen.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Always store solutions at refrigerated temperatures (2-8°C) as recommended for the solid compound.[2][3] Avoid freeze-thaw cycles.
-
Light Protection: Use amber-colored vials or wrap your containers in aluminum foil to protect the solution from light.[1]
-
pH Management: If your experimental conditions allow, buffer the solution to a neutral or slightly acidic pH, as extreme pH can promote degradation.
-
Fresh Preparation: Ideally, prepare solutions fresh for each experiment to minimize the impact of any potential degradation.
Q5: My solution appears cloudy or has formed a precipitate. What should I do?
Cloudiness or precipitation can indicate several issues:
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Poor Solubility: The concentration of your solution may have exceeded the solubility limit in the chosen solvent at the storage temperature.
-
Degradation: The precipitate could be an insoluble degradation product.
-
Contamination: The precipitate might be from a contaminant in your solvent or on your labware.
To troubleshoot, you can try gently warming the solution to see if the precipitate redissolves (indicating a solubility issue). If it does not, the precipitate is likely a degradation product or contaminant, and the solution should be discarded.
Data Presentation: Illustrative Stability of this compound Solutions
| Condition | Time Point | Parameter | Specification | Result | Assessment |
| 2-8°C, Protected from Light | 0 hours | Appearance | Clear, colorless solution | Pass | Complies |
| Assay (%) | 98.0 - 102.0 | 100.2 | Complies | ||
| Purity (%) | ≥ 99.0 | 99.8 | Complies | ||
| 24 hours | Appearance | Clear, colorless solution | Pass | Complies | |
| Assay (%) | 98.0 - 102.0 | 99.5 | Complies | ||
| Purity (%) | ≥ 99.0 | 99.6 | Complies | ||
| 7 days | Appearance | Clear, colorless solution | Pass | Complies | |
| Assay (%) | 98.0 - 102.0 | 98.2 | Complies | ||
| Purity (%) | ≥ 99.0 | 99.1 | Complies | ||
| 25°C, Exposed to Light | 0 hours | Appearance | Clear, colorless solution | Pass | Complies |
| Assay (%) | 98.0 - 102.0 | 100.1 | Complies | ||
| Purity (%) | ≥ 99.0 | 99.7 | Complies | ||
| 24 hours | Appearance | Faint yellow solution | Fail | Out of Specification | |
| Assay (%) | 98.0 - 102.0 | 92.5 | Out of Specification | ||
| Purity (%) | ≥ 99.0 | 94.3 | Out of Specification |
Experimental Protocols
Protocol for Stability Assessment of this compound Solutions by HPLC
This protocol outlines a general procedure for evaluating the stability of this compound solutions. It should be adapted and validated for your specific experimental needs.
1. Objective: To determine the stability of a this compound solution over time under specified storage conditions by monitoring its purity and concentration using High-Performance Liquid Chromatography (HPLC).
2. Materials and Equipment:
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile, methanol, water)
-
Calibrated HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Temperature and humidity-controlled storage chambers
-
Light-protective (amber) vials
3. Method:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Ensure complete dissolution. Gentle sonication may be used if necessary, but avoid heating.
-
-
Stability Study Setup:
-
Aliquot the stock solution into several amber vials.
-
Place the vials in storage chambers under the desired conditions (e.g., 2-8°C/dark, 25°C/ambient light, 40°C/dark).
-
Designate time points for analysis (e.g., 0, 6, 12, 24 hours; 3, 7, 14 days).
-
-
HPLC Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Allow the solution to equilibrate to room temperature.
-
Inject an appropriate volume of the solution into the HPLC system.
-
Run the analysis using a validated HPLC method capable of separating the parent compound from potential degradation products.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify and quantify the peak corresponding to this compound.
-
Identify and quantify any new peaks corresponding to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Calculate the purity of the solution at each time point by determining the peak area of the parent compound as a percentage of the total peak area.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for unstable this compound solutions.
Caption: Hypothetical degradation pathways of Hexaketocyclohexane in solution.
References
Effect of milling parameters on mechanochemical reaction with Hexaketocyclohexane octahydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mechanochemical reactions involving Hexaketocyclohexane Octahydrate.
Troubleshooting Guide
Encountering issues during your mechanochemical experiments is a common part of the scientific process. This guide addresses specific problems you might face when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient energy input. | Increase milling time or frequency. Note that a non-linear relationship can exist between frequency and reaction rate, so systematic optimization is key.[1][2] |
| Poor mixing of reactants. | Ensure the milling jar is not overfilled; an optimal filling degree allows for efficient movement of the milling media.[3] The trajectory of the milling balls is crucial for energy transfer.[1] | |
| Formation of an intermediate that requires further processing. | Some mechanochemical reactions form an intermediate product within the mill.[4] The synthesis of 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN) from this compound, for example, requires a subsequent step of stirring in 30% nitric acid to obtain the final product.[4] | |
| Inappropriate milling media. | The material and size of the milling balls and jar can significantly affect the reaction. Zirconium oxide (ZrO2) is a common choice for this type of reaction.[4] | |
| Inconsistent Results/Poor Reproducibility | Variations in milling parameters. | Precisely control and record all milling parameters, including time, frequency, ball size, and the number of balls.[1][3] |
| Changes in the physical state of the reaction mixture. | The rheology of the reaction mixture can change during milling, affecting ball movement and energy transfer. Liquid-assisted grinding (LAG) can sometimes help to create a more uniform slurry and improve reproducibility.[1] | |
| Irreproducible milling behavior at certain frequencies. | Some milling frequencies can lead to erratic and irreproducible reaction kinetics.[5] It's advisable to test a range of frequencies to find a stable operating window. | |
| Product Contamination | Wear and tear of milling media. | This is an inherent issue with ball milling.[6][7] To minimize contamination from the milling apparatus, use high-hardness materials like zirconium oxide or tungsten carbide for both the jar and balls.[7] If possible, use milling media made of the same material to avoid introducing different types of contaminants.[8] |
| Introduction of impurities from starting materials or the environment. | Ensure the purity of your this compound and other reactants. Operate in a clean and controlled environment. | |
| Equipment Issues (e.g., excessive noise, vibration, heat) | High energy consumption and mechanical wear. | These are common operational challenges with ball mills.[6] Ensure regular maintenance and lubrication of the mill. If excessive heat is a concern, consider using a mill with a cooling system or implementing milling cycles with pause times.[3][9] |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting parameters for a mechanochemical reaction with this compound?
A1: Based on the successful synthesis of 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN), a good starting point would be:
-
Milling Time: 10 minutes[4]
-
Milling Frequency: 35 Hz[4]
-
Milling Media: Zirconium oxide (ZrO2) jar and balls[4]
-
Milling Ball Size: One or more 10 mm diameter balls[4]
These parameters should be optimized for your specific reaction.
Q2: How does milling time affect the reaction?
A2: Milling time is a critical parameter. Insufficient milling time can lead to incomplete conversion of reactants.[10] Conversely, prolonged milling can sometimes lead to the formation of amorphous phases or degradation of the product.[8] It is recommended to perform a time-course study to determine the optimal milling duration for your specific reaction.
Q3: What is the influence of milling frequency on the reaction outcome?
A3: Milling frequency directly impacts the kinetic energy of the milling balls and the rate of energy transfer to the reactants.[2][11] However, the relationship between frequency and reaction rate is not always linear.[2] At lower frequencies, the reaction may proceed more slowly, while at higher frequencies, different reaction kinetics or even different products may be observed.[5] It is crucial to experimentally determine the optimal frequency for your synthesis.
Q4: What is Liquid-Assisted Grinding (LAG) and should I use it?
A4: Liquid-Assisted Grinding (LAG) involves adding a small amount of liquid to the solid reactants before milling.[3] This can improve the homogeneity of the reaction mixture, facilitate the movement of the milling balls, and in some cases, enhance reaction rates and lead to different polymorphic outcomes.[1][12] The choice of whether to use LAG and which liquid to use will depend on your specific reaction and desired product.
Q5: How can I monitor the progress of my mechanochemical reaction?
A5: Monitoring the reaction progress can be challenging due to the enclosed nature of the milling jars. Ex-situ analysis, where small samples are taken at different time points and analyzed by techniques like NMR, IR, or powder X-ray diffraction (PXRD), is a common approach. In-situ monitoring techniques using Raman spectroscopy or synchrotron X-ray diffraction are also available and provide real-time data.[2][13]
Experimental Protocols
Example Protocol: Mechanochemically Assisted Synthesis of 1,4,5,8,9,11-Hexaazatriphenylenehexacarbonitrile (HAT-CN)[4]
Materials:
-
This compound (0.400 g, 1.30 mmol)
-
Diaminomaleonitrile (B72808) (1.10 g, 10.20 mmol)
-
10 mL Zirconium oxide (ZrO2) milling vial
-
One 10 mm diameter ZrO2 milling ball
-
Mixer ball mill (e.g., Retsch MM500)
-
30% Nitric acid (HNO3)
Procedure:
-
Place the this compound and diaminomaleonitrile into the 10 mL ZrO2 milling vial.
-
Add the 10 mm ZrO2 milling ball to the vial.
-
Mill the mixture for 10 minutes at a frequency of 35 Hz.
-
After milling, carefully transfer the raw mixture into a flask.
-
Add 30% HNO3 to the flask and stir the mixture in an oil bath at 110 °C for one hour.
-
Allow the mixture to cool.
-
Filter the resulting orange solid, wash it with water, and dry to obtain the HAT-CN product.
Data Presentation
Table 1: Milling Parameters for HAT-CN Synthesis [4]
| Parameter | Value |
| Reactant 1 | This compound (0.400 g) |
| Reactant 2 | Diaminomaleonitrile (1.10 g) |
| Milling Vial | 10 mL ZrO2 |
| Milling Ball | 1 x 10 mm Ø ZrO2 |
| Milling Time | 10 min |
| Milling Frequency | 35 Hz |
| Post-Milling Treatment | 1 hour stirring in 30% HNO3 at 110 °C |
| Yield | 67% |
Visualizations
Caption: Experimental workflow for the mechanochemical synthesis of HAT-CN.
Caption: Interrelationship of milling parameters and reaction outcomes.
References
- 1. Motion matters: the role of milling ball trajectories in mechanochemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - The effect of milling frequency on a mechanochemical organic reaction monitored by in situ Raman spectroscopy [beilstein-journals.org]
- 6. What Are The Problems With Ball Mills? High Energy Use, Noise, And Component Wear Explained - Kintek Solution [kindle-tech.com]
- 7. What Is The Contamination During Ball Milling? Learn To Control It For Purer Materials - Kintek Solution [kindle-tech.com]
- 8. Mechanical Activation by Ball Milling as a Strategy to Prepare Highly Soluble Pharmaceutical Formulations in the Form of Co-Amorphous, Co-Crystals, or Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. researchgate.net [researchgate.net]
- 12. Mechanochemistry: A Green Approach in the Preparation of Pharmaceutical Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanochemistry: A Force of Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low reactivity of Hexaketocyclohexane octahydrate in specific reactions
Welcome to the technical support center for Hexaketocyclohexane Octahydrate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly its perceived low reactivity.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in typical ketone reactions?
A1: The common name "this compound" is a historical misnomer. X-ray diffraction studies have revealed that the compound's actual structure in its crystalline form is dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O).[1] This means the cyclohexane (B81311) ring is saturated with hydroxyl groups, not ketone groups. Therefore, it does not react as a typical hexaketone, which explains its apparent low reactivity in such reactions. Its chemical behavior is more characteristic of a polyol.
Q2: What are the primary applications of this compound?
A2: this compound is a valuable building block in organic synthesis, primarily for creating planar, electron-deficient aromatic systems.[1] Its most notable application is in the synthesis of hexaazatriphenylenes (HATs) and their derivatives, such as 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN).[1][2][3] These compounds are of significant interest for their use in organic electronics and the development of novel materials.[1][4]
Q3: What are the recommended storage and handling conditions for this compound?
A3: It is recommended to store this compound in a tightly sealed container in a dry and well-ventilated place.[5][6] The ideal storage temperature is between 2-8°C.[3][4] The compound is stable under normal conditions, but it is advisable to avoid exposure to direct sunlight, heat, and moisture.[5] When handling, appropriate personal protective equipment, including gloves and safety glasses, should be worn.[5][6]
Q4: What are some common impurities that might be present in this compound?
A4: While specific impurity profiles can vary by manufacturer, potential impurities could arise from the starting materials or byproducts of the synthesis process, which involves the oxidation of benzenehexol or tetrahydroxy-p-benzoquinone.[1] It is crucial to use a high-purity grade of the compound for sensitive applications to avoid side reactions. The commercially available reagent is typically of high purity (≥97%).[3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Low or no yield in condensation reactions.
-
Possible Cause 1: Inappropriate Reaction Conditions. Traditional synthesis methods often require harsh conditions, such as prolonged reflux in acetic acid, which can still result in moderate yields.[1]
-
Solution 1: Employ Advanced Synthetic Techniques.
-
Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields. For example, the synthesis of a hexaazatrinaphthylene-based dendrimer using microwave irradiation at 160°C was completed in 30 minutes with an 87% yield.[1]
-
Mechanochemistry: Using a ball mill can also lead to higher yields and is a more environmentally friendly approach. The synthesis of HAT-CN via this method can be completed in 10 minutes with a 67% yield.[2]
-
-
Possible Cause 2: Incorrect Stoichiometry. The ratio of reactants is crucial for driving the reaction to completion.
-
Solution 2: Optimize Reactant Ratios. Carefully review the stoichiometry of your reaction. For the synthesis of HAT-CN, an excess of diaminomaleonitrile (B72808) is often used.[2]
Issue 2: Formation of insoluble byproducts.
-
Possible Cause: Polymerization or Side Reactions. The complexity of the multi-step condensation and oxidation reactions can lead to the formation of insoluble polymeric materials, especially under prolonged heating.[1]
-
Solution: Modify the Reaction Solvent and Temperature. Experiment with different solvent systems or lower the reaction temperature and extend the reaction time to minimize byproduct formation. The use of a co-solvent might improve the solubility of intermediates.
Issue 3: Difficulty in product purification.
-
Possible Cause: Presence of unreacted starting materials and byproducts. The crude product from traditional syntheses can be a mixture requiring extensive purification.[2]
-
Solution: Implement a multi-step purification protocol. This may involve washing with various solvents to remove unreacted starting materials, followed by techniques like soxhlet extraction or recrystallization from a suitable solvent (e.g., hot nitric acid for HAT-CN).[2]
Data Presentation
Table 1: Comparison of Synthetic Methods for HAT-CN Synthesis
| Parameter | Traditional Method | Mechanochemical Method |
| Starting Materials | This compound, Diaminomaleonitrile | This compound, Diaminomaleonitrile |
| Solvent/Conditions | Refluxing acetic acid (118°C) | Vibratory ball milling (35 Hz) |
| Reaction Time | Several hours to days | 10 minutes |
| Yield | ~50% (after purification) | 67% |
| Reference | [1][2] | [2] |
Experimental Protocols
Protocol 1: Mechanochemically Assisted Synthesis of Hexaazatriphenylenehexacarbonitrile (HAT-CN)
This protocol is adapted from a published procedure.[2]
Materials:
-
This compound (0.400 g, 1.30 mmol)
-
Diaminomaleonitrile (1.10 g, 10.20 mmol)
-
Zirconia milling jar and ball (Ø = 10 mm)
-
Retsch MM500 mixer ball mill (or equivalent)
-
30% Nitric acid
Procedure:
-
Place the this compound and diaminomaleonitrile into the milling jar with the milling ball.
-
Mill the mixture for 10 minutes at a frequency of 35 Hz.
-
Transfer the resulting raw mixture into a flask.
-
Add 30% nitric acid to the flask and stir the mixture in an oil bath at 110°C for one hour.
-
Allow the mixture to cool to room temperature.
-
Filter the orange solid product.
-
Wash the solid with water and dry to obtain HAT-CN.
Visualizations
Caption: A comparison of traditional and mechanochemical synthesis workflows.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Hexaketocyclohexane Octahydrate-Based Syntheses
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Hexaketocyclohexane octahydrate.
Frequently Asked Questions (FAQs)
Q1: What is the appearance and stability of this compound?
This compound is typically a light brown or beige powder.[1] It is stable under normal conditions but should be protected from direct sunlight, heat, and moisture to prevent degradation.[1]
Q2: What are the recommended storage conditions for this compound?
It is recommended to store this compound in a well-ventilated place in a tightly closed container at 2-8°C.[2][3]
Q3: What are the primary applications of this compound in synthesis?
This compound is a key building block for the synthesis of planar, electron-deficient aromatic systems, most notably hexaazatriphenylenes (HATs).[4] A significant application is the preparation of hexaazatriphenylenehexacarbonitrile (HAT-CN), a compound used in organic electronics.[2][3][4] It is also used in the synthesis of metal-organic frameworks (MOFs).
Q4: What is the actual chemical structure of what is commonly known as "this compound"?
While commonly referred to as this compound, crystallographic studies have shown that the molecule's true structure is dodecahydroxycyclohexane dihydrate.[5] However, the common name is widely used in the scientific community for consistency.[5]
Troubleshooting Guide
This guide addresses common issues encountered during syntheses involving this compound, with a focus on the synthesis of hexaazatriphenylene (HAT) derivatives.
Problem 1: Low Yield in Traditional HAT-CN Synthesis
Symptoms:
-
The yield of the desired HAT-CN product is significantly lower than the reported ~50% for traditional methods.[4][5]
-
A complex mixture of side products is observed during analysis (e.g., TLC, NMR).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | The traditional synthesis in refluxing acetic acid can take up to two days.[5] Ensure the reaction is allowed to proceed for the full duration. Monitor the reaction progress using an appropriate technique like TLC or LC-MS. |
| Suboptimal Reaction Temperature | The reaction is typically carried out at the reflux temperature of acetic acid (~118 °C).[5] Ensure the reaction mixture is heated adequately and consistently. |
| Impure Reactants | Impurities in either this compound or the diamine reactant can lead to side reactions and lower yields. Use reagents of high purity. |
| Product Loss During Workup | The purification process for traditionally synthesized HAT-CN can be extensive and lead to product loss.[4] Handle the product carefully during filtration and washing steps. |
| Side Reactions | Condensation reactions can be prone to the formation of various intermediates and side products. Consider optimizing the stoichiometry of the reactants. |
Problem 2: Difficulty with Product Purification
Symptoms:
-
The isolated product is not pure, as indicated by analytical techniques (e.g., NMR, elemental analysis).
-
Multiple spots are observed on the TLC plate of the final product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Ineffective Purification Method | Traditional purification of HAT-CN involves treatment with hot nitric acid and refluxing in acetonitrile.[5] Ensure these steps are carried out correctly. For other derivatives, consider column chromatography with an appropriate solvent system. |
| Co-precipitation of Impurities | Starting materials or side products may co-precipitate with the desired product. Ensure thorough washing of the crude product with suitable solvents. |
| Product Insolubility | Many HAT derivatives are poorly soluble, making purification by recrystallization challenging.[6] If possible, try to find a suitable solvent system for recrystallization or use soxhlet extraction for purification. |
Problem 3: Inconsistent Results with Mechanochemical Synthesis
Symptoms:
-
The yield of HAT-CN varies significantly between batches, even when following the same procedure.
-
The reaction does not go to completion.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Milling Parameters | Milling frequency and time are critical parameters in mechanochemical synthesis.[5] Ensure these are precisely controlled for each run. The type and number of milling balls, as well as the vial material (e.g., ZrO2), should also be consistent.[1][4] |
| Effect of Liquid-Assisted Grinding (LAG) Additive | The presence and amount of a liquid additive can significantly impact the reaction outcome.[5] For the mechanochemical synthesis of HAT-CN, the use of water as a LAG additive has been shown to improve yields.[5] The ratio of the liquid to the solid reactants should be carefully controlled. |
| Incomplete Post-Milling Treatment | The mechanochemical synthesis of HAT-CN often produces an intermediate that requires subsequent treatment (e.g., with hot nitric acid) to be converted to the final product.[5] Ensure this second step is performed as described in the protocol. |
Experimental Protocols
Protocol 1: Traditional Synthesis of Hexaazatriphenylenehexacarbonitrile (HAT-CN)
This protocol is based on the traditional solution-phase synthesis.
Materials:
-
This compound
-
2,3-Diaminomaleonitrile
-
Glacial Acetic Acid
-
Nitric Acid (30%)
-
Acetonitrile
Procedure:
-
In a round-bottom flask, suspend this compound and 2,3-diaminomaleonitrile in glacial acetic acid.
-
Reflux the mixture for 48 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the crude product by filtration.
-
Purify the crude product by stirring in hot 30% nitric acid for one hour.
-
Filter the mixture and wash the solid with water.
-
Further purify the solid by refluxing in acetonitrile.
-
Filter the purified product and dry under vacuum.
Expected Yield: Approximately 50%.[4][5]
Protocol 2: Mechanochemical Synthesis of Hexaazatriphenylenehexacarbonitrile (HAT-CN)
This protocol offers a more time- and resource-efficient alternative to the traditional method.
Materials:
-
This compound
-
Zirconium(IV) oxide (ZrO2) milling vial and balls
-
Vibratory ball mill
-
Nitric Acid (30%)
Procedure:
-
Place this compound (1 equivalent) and diaminomaleonitrile (7.84 equivalents) in a ZrO2 milling vial with a ZrO2 milling ball.[1][4]
-
Transfer the resulting raw mixture to a flask.
-
Add 30% nitric acid and stir the mixture in an oil bath at 110 °C for one hour.[1][4]
-
Cool the mixture to room temperature.
-
Filter the solid product, wash with water, and dry.
Expected Yield: Up to 67%.[5]
Quantitative Data Summary
Table 1: Comparison of HAT-CN Synthesis Methods
| Parameter | Traditional Synthesis | Mechanochemical Synthesis |
| Reaction Time | ~48 hours | 10 minutes milling + 1 hour treatment |
| Typical Yield | ~50%[4][5] | Up to 67%[5] |
| Primary Solvent | Acetic Acid[4] | None (or minimal LAG additive)[5] |
| Purification Solvents | Nitric Acid, Acetonitrile[5] | Nitric Acid, Water[1][4] |
Visualizations
Logical Workflow for Troubleshooting Low Yields
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanochemically Assisted Synthesis of Hexaazatriphenylenehexacarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in hexaazatriphenylene-based COFs for rechargeable batteries: from structural design to electrochemical performance - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D5EE01599E [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Acid-Catalyzed Condensation of Hexaketocyclohexane Octahydrate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the acid-catalyzed condensation of hexaketocyclohexane octahydrate.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed condensation of this compound?
The acid-catalyzed condensation of this compound generally proceeds via an aldol-type condensation mechanism.[1][2][3][4] In the presence of an acid catalyst, a keto-enol tautomerism is facilitated.[2] The enol form acts as a nucleophile, attacking a protonated carbonyl group of another hexaketocyclohexane molecule.[1][2] This is typically followed by a dehydration step to yield a more conjugated system.[4][5]
Q2: What are common acid catalysts used for this condensation?
Commonly used acid catalysts in reactions involving this compound include hydrochloric acid (HCl) and nitric acid (HNO₃).[6][7] The choice of acid can depend on the desired final product and the overall synthetic scheme.
Q3: My reaction yield is low. What are the potential causes?
Low yields can stem from several factors:
-
Insufficient Catalyst Activity: The concentration or strength of the acid catalyst may be inadequate to promote the reaction efficiently.
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition of starting material or product.
-
Poor Quality Starting Material: The this compound may be impure. It is important to use a high-purity starting material.
-
Presence of Water: While the starting material is a hydrate, excess water in the reaction mixture can inhibit the dehydration step of the condensation.
-
Side Reactions: At elevated temperatures or with highly concentrated acid, side reactions or degradation of the product can occur.
Q4: I am observing the formation of unexpected byproducts. How can I minimize them?
The formation of byproducts is often related to reaction conditions. Consider the following adjustments:
-
Temperature Control: Running the reaction at a lower temperature may reduce the rate of side reactions.
-
Catalyst Concentration: Optimizing the concentration of the acid catalyst can help favor the desired reaction pathway.
-
Reaction Time: Monitor the reaction progress to avoid prolonged reaction times that can lead to the formation of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive or insufficient catalyst | - Increase catalyst concentration incrementally.- Consider using a stronger acid catalyst. |
| Low reaction temperature | - Gradually increase the reaction temperature while monitoring for product formation and byproduct formation. | |
| Poor quality of this compound | - Ensure the purity of the starting material using techniques like melting point determination or spectroscopic analysis. | |
| Formation of Char or Dark-Colored Byproducts | Reaction temperature is too high | - Lower the reaction temperature.- Ensure uniform heating of the reaction mixture. |
| Acid concentration is too high | - Reduce the concentration of the acid catalyst. | |
| Incomplete Reaction | Insufficient reaction time | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) and extend the reaction time as needed. |
| Poor mixing | - Ensure efficient stirring of the reaction mixture. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Condensation
This is a generalized procedure and may require optimization for specific applications.
-
Reactant Preparation: In a suitable reaction vessel, dissolve this compound in an appropriate solvent.
-
Catalyst Addition: Slowly add the acid catalyst to the reaction mixture with stirring.
-
Reaction: Heat the mixture to the desired temperature and maintain it for the specified time. Monitor the reaction progress.
-
Workup: After the reaction is complete, cool the mixture and isolate the product. This may involve filtration if the product precipitates, or extraction with an organic solvent.
-
Purification: Purify the crude product by recrystallization, chromatography, or other suitable methods.
For a specific example, in the synthesis of hexaazatriphenylenehexacarbonitrile (HAT-CN), a mixture of this compound and diaminomaleonitrile (B72808) is stirred in 30% HNO₃ at 110°C for one hour.[7] The product is then isolated by filtration.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the acid-catalyzed condensation of this compound.
Caption: Troubleshooting workflow for the condensation reaction.
References
- 1. youtube.com [youtube.com]
- 2. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]
- 3. byjus.com [byjus.com]
- 4. Aldol condensation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. synarchive.com [synarchive.com]
- 7. pubs.acs.org [pubs.acs.org]
Preventing byproduct formation in Hexaketocyclohexane octahydrate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexaketocyclohexane octahydrate. The information is designed to help prevent and troubleshoot byproduct formation in common reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as triquinoyl octahydrate, is an organic compound with the chemical formula C₆O₆·8H₂O.[1][2] It serves as a critical building block in organic synthesis, particularly for creating:
-
Nitrogen-rich porous graphitic materials: These materials have applications in electronics and materials science.[3]
-
Covalent Organic Frameworks (COFs): These are crystalline porous polymers with potential uses in catalysis, gas storage, and electronics.[3]
-
Hexaazatriphenylenehexacarbonitrile (HAT-CN): This molecule is utilized in organic light-emitting diodes (OLEDs), organic solar cells, and for the directed growth of graphene.[4]
Q2: What are the common byproducts observed in reactions involving this compound?
In the synthesis of hexaazatriphenylenehexacarbonitrile (HAT-CN) through the condensation of this compound and diaminomaleonitrile (B72808), common impurities include:
-
Incompletely reacted intermediates: This can include products from one- or two-fold condensation reactions instead of the desired six-fold condensation.[4]
-
Unreacted starting materials: Excess diaminomaleonitrile or unreacted this compound can remain in the final product.[4]
-
Degradation products: In reactions conducted at high temperatures, degradation of the carbohydrate backbone can lead to discolored byproducts.[5]
Q3: How can I minimize byproduct formation and improve the yield of my desired product?
Several strategies can be employed to minimize byproduct formation:
-
Reaction Conditions: Optimizing reaction parameters such as temperature, time, and catalyst is crucial. For instance, in COF synthesis, using light and an acid catalyst can drive the reaction towards the desired product and help in correcting structural defects.[3]
-
Stoichiometry of Reactants: Careful control of the molar ratio of reactants can reduce the amount of unreacted starting materials in the final product.
-
Synthesis Method: The choice of synthesis method can significantly impact yield and purity. For example, the mechanochemically assisted synthesis of HAT-CN has been shown to produce higher yields compared to traditional wet-chemical methods.[4]
-
Purification: A post-synthesis workup is often necessary to remove byproducts. For HAT-CN, a wash with hot nitric acid is a common purification step.[4]
Troubleshooting Guides
This section offers solutions to common problems encountered during reactions with this compound.
| Symptom | Possible Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction due to suboptimal conditions. | Optimize reaction temperature and time. Consider using a catalyst to drive the reaction to completion. For COF synthesis, light irradiation can enhance the reaction rate and yield.[3] |
| Reversible nature of the reaction leading to an unfavorable equilibrium. | In reversible reactions like imine condensation for COF synthesis, remove byproducts (e.g., water) to shift the equilibrium towards the product. The use of an acid catalyst can also help.[3] | |
| Loss of product during workup and purification. | Optimize the purification procedure. For instance, in the synthesis of HAT-CN, ensure the nitric acid wash is performed under appropriate conditions to avoid product degradation.[4] | |
| Presence of Impurities in the Final Product | Incomplete reaction leading to the presence of starting materials and intermediates. | Increase reaction time or temperature. Ensure proper mixing of reactants.[4] |
| Side reactions occurring under the chosen reaction conditions. | Modify the reaction conditions to be milder. For example, mechanochemical synthesis of HAT-CN at room temperature can reduce side reactions compared to refluxing in acetic acid.[4] | |
| Discoloration of the Final Product | Degradation of the organic molecules at high temperatures. | Maintain strict temperature control during the reaction. Avoid prolonged reaction times at elevated temperatures.[5] |
| Presence of colored impurities. | Use a decolorizing agent like activated charcoal during the workup. Recrystallization of the final product can also help in removing colored byproducts.[5] |
Experimental Protocols
Synthesis of Hexaazatriphenylenehexacarbonitrile (HAT-CN) via Mechanochemistry
This protocol is based on a mechanochemically assisted synthesis that has been shown to provide a higher yield compared to traditional methods.[4]
Materials:
-
This compound
-
Diaminomaleonitrile
-
Zirconium dioxide (ZrO₂) milling vial and balls
-
Retsch MM500 mixer ball mill (or equivalent)
-
30% Nitric acid (HNO₃)
Procedure:
-
Milling:
-
Place 1 equivalent of this compound and approximately 7.9 equivalents of diaminomaleonitrile into a ZrO₂ milling vial containing ZrO₂ milling balls.
-
Mill the mixture for 10 minutes at a frequency of 35 Hz.
-
-
Workup and Purification:
-
Transfer the raw mixture from the milling vial to a flask.
-
Add 30% nitric acid and stir the mixture in an oil bath at 110 °C for one hour.
-
Allow the mixture to cool to room temperature.
-
Filter the orange solid product.
-
Wash the solid with water and then dry it to obtain HAT-CN.
-
Quantitative Data
| Synthesis Method | Reactants | Conditions | Yield | Reference |
| Mechanochemical | This compound, Diaminomaleonitrile | 10 min milling at 35 Hz, followed by HNO₃ workup at 110 °C for 1 hr | 67% | [4] |
| Conventional Wet-Chemical | Hexaketocyclohexane, Diaminomaleonitrile | Refluxing acetic acid (118 °C) | Lower, with the raw product containing only 50% HAT-CN before purification | [4] |
Visualizations
Caption: Experimental workflow for the mechanochemical synthesis and purification of HAT-CN.
Caption: Troubleshooting logic for common issues in this compound reactions.
References
Validation & Comparative
A Comparative Guide to the Synthesis of HAT-CN: Wet-Chemical vs. Mechanochemical Approaches
For researchers, scientists, and professionals in drug development, the efficient synthesis of 1,4,5,8,9,11-hexaazatriphenylene-2,3,6,7,10,11-hexacarbonitrile (HAT-CN) is crucial for its application in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. This guide provides a detailed comparison of the traditional wet-chemical synthesis and the emerging mechanochemical approach, offering insights into their respective methodologies, performance, and environmental impact.
HAT-CN, a discotic-shaped molecule with a C2N stoichiometry, is valued for its electron-accepting properties and its ability to form ordered thin films.[1] The synthesis of this complex molecule has traditionally been performed using solution-based methods. However, recent advancements in mechanochemistry offer a more sustainable and efficient alternative.
Performance and Efficiency: A Head-to-Head Comparison
The choice of synthetic route can significantly impact yield, reaction time, and the overall environmental footprint of the process. Below is a quantitative comparison of the wet-chemical and mechanochemical synthesis of HAT-CN.
| Parameter | Wet-Chemical Synthesis | Mechanochemical Synthesis |
| Yield | ~50% | Up to 67%[1] |
| Reaction Time | 2 days (including 7 hours of heating)[1] | 10 minutes (milling time)[1] |
| Key Solvents | Acetic acid, Acetonitrile[1] | Water (for liquid-assisted grinding)[1] |
| External Heating | Required (refluxing acetic acid at 118°C)[1] | Not required[2] |
| Purification | Requires extensive purification with hot nitric acid and refluxing acetonitrile[1] | A second step with hot nitric acid is used to form the final product from an intermediate.[2] |
The data clearly indicates that the mechanochemical approach offers a significant improvement in terms of yield and a drastic reduction in reaction time.[1] Furthermore, the avoidance of large quantities of hazardous solvents like acetic acid and acetonitrile (B52724) makes it a much more environmentally friendly method.[1]
Experimental Protocols
Wet-Chemical Synthesis of HAT-CN
The traditional wet-chemical synthesis of HAT-CN involves a two-step condensation reaction between hexaketocyclohexane octahydrate and diaminomaleonitrile (B72808).[1]
Materials:
-
This compound (correctly identified as dodecahydroxycyclohexane dihydrate)[1]
-
Diaminomaleonitrile
-
Acetic acid
-
Nitric acid
-
Acetonitrile
Procedure:
-
This compound and diaminomaleonitrile are refluxed in acetic acid at 118°C.[1]
-
The resulting crude product, which contains approximately 50% HAT-CN, is then subjected to a rigorous purification process.[1]
-
Purification involves treatment with hot nitric acid followed by refluxing in acetonitrile to obtain pure HAT-CN.[1]
Mechanochemical Synthesis of HAT-CN
The mechanochemical synthesis of HAT-CN is a solvent-free or liquid-assisted grinding (LAG) method that utilizes mechanical force to initiate the chemical reaction.[1]
Materials:
-
This compound (dodecahydroxycyclohexane dihydrate)[1]
-
Diaminomaleonitrile
-
Water (for LAG)
-
Nitric acid
Procedure:
-
This compound and diaminomaleonitrile are placed in a vibratory ball mill.[1]
-
The mixture is milled for 10 minutes. Water can be added as a liquid-assisted grinding additive to improve the yield.[1]
-
The milling process forms an intermediate adduct of the two starting materials.[2]
-
This intermediate is then treated with hot 30% nitric acid, which facilitates the conversion to HAT-CN, causing it to precipitate from the solution.[2]
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the distinct workflows of the wet-chemical and mechanochemical synthesis of HAT-CN.
References
A Comparative Guide to the Synthesis of HAT-CN: Traditional versus Mechanochemical Approaches
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,4,5,8,9,11-hexaazatriphenylene-2,3,6,7,10,12-hexacarbonitrile (HAT-CN), a key component in advanced organic electronics, has traditionally been conducted through solution-phase chemistry. However, recent advancements have introduced mechanochemistry as a highly efficient and environmentally benign alternative. This guide provides a detailed comparison of these two synthetic methodologies, supported by experimental data, to assist researchers in selecting the optimal approach for their specific needs. While the core reagents, hexaketocyclohexane octahydrate and diaminomaleonitrile (B72808), remain the same, the methodologies present significant differences in efficiency, environmental impact, and scalability.
Comparative Performance of Synthetic Methods
The following table summarizes the key performance indicators for the traditional solution-phase synthesis and the modern mechanochemical approach to producing HAT-CN. The data highlights the substantial improvements offered by mechanochemistry in terms of reaction time, yield, and sustainability.
| Parameter | Traditional Solution-Phase Synthesis | Mechanochemical Synthesis |
| Reaction Time | ~2 days (including 7 hours of heating)[1] | ~10 minutes (milling time)[1] |
| Typical Yield | ~50% (before extensive purification)[1] | Up to 67%[1] |
| Primary Solvents | Acetic acid, Acetonitrile[1] | None or minimal (liquid-assisted grinding)[1] |
| Energy Consumption | High (prolonged heating)[1] | Low (short milling duration)[1] |
| Process Mass Intensity | High[1] | Significantly lower (up to 795 times better)[1] |
| Environmental Impact | High (use of hazardous solvents)[1] | Low (solvent-free or minimal solvent)[1] |
Experimental Protocols
Traditional Solution-Phase Synthesis of HAT-CN
This method involves the condensation of this compound and diaminomaleonitrile in a high-boiling acidic solvent, followed by purification.
Materials:
-
This compound
-
Diaminomaleonitrile
-
Glacial Acetic Acid
-
Nitric Acid (for purification)
-
Acetonitrile (B52724) (for purification)
Procedure:
-
This compound and diaminomaleonitrile are added to a round-bottom flask containing glacial acetic acid.[1]
-
The mixture is heated to reflux at 118°C.[1]
-
After the initial reaction, the crude product is isolated. This raw product typically contains about 50% HAT-CN.[1]
-
Purification is carried out using hot nitric acid, followed by refluxing in acetonitrile to yield pure HAT-CN.[1]
-
The entire process, including purification, generally takes around two days to complete.[1]
Mechanochemical Synthesis of HAT-CN
This modern approach utilizes mechanical force in a ball mill to drive the reaction, often without the need for bulk solvents.
Materials:
-
This compound
-
Diaminomaleonitrile
-
Water (for liquid-assisted grinding, optional)
-
Nitric Acid (30% for workup)
Procedure:
-
This compound and diaminomaleonitrile are placed in a milling vessel (e.g., made of zirconium oxide) with a milling ball.[1]
-
For liquid-assisted grinding, a small amount of water can be added, which has been shown to improve the yield.[1]
-
The mixture is milled at a high frequency (e.g., 35 Hz) for approximately 10 minutes.[1]
-
Following milling, the raw mixture is transferred to a flask and stirred in 30% nitric acid at 110°C for one hour for purification and to complete the reaction.[1]
-
After cooling, the solid HAT-CN product is filtered, washed with water, and dried.[1]
Visualized Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for both the traditional and mechanochemical synthesis of HAT-CN, providing a clear visual comparison of the process steps.
Caption: Workflow comparison of traditional vs. mechanochemical HAT-CN synthesis.
Logical Relationship of Synthesis Parameters
The choice between the two synthetic methods involves a trade-off between established protocols and modern, more efficient techniques. The following diagram illustrates the logical considerations for selecting a synthesis method based on key project requirements.
Caption: Decision logic for choosing a HAT-CN synthesis method.
Disclaimer: The information provided in this guide is for informational purposes only and should be used by qualified professionals. All experimental work should be conducted with appropriate safety precautions.
References
A Comparative Guide to the Validation of Analytical Methods for Hexaketocyclohexane Octahydrate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of Hexaketocyclohexane octahydrate derivatives. As specific validated methods for this exact class of molecules are not extensively detailed in publicly available literature, this document extrapolates from established analytical validation principles for pharmaceutical compounds and methods used for structurally related cyclic ketones.[1][2][3][4][5] The objective is to furnish researchers with a robust framework for selecting and developing analytical methods suitable for quality control, stability testing, and pharmacokinetic studies.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the typical performance of three common analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR)—for the analysis of organic compounds similar to this compound derivatives.
Table 1: Performance Comparison of Quantitative Analytical Methods
| Parameter | HPLC-UV | GC-MS |
| Linearity Range | 1 - 500 µg/mL | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (%RSD) | Intra-day: < 1.5%, Inter-day: < 2.0% | Intra-day: < 1.0%, Inter-day: < 1.8% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.03 µg/mL |
| Specificity | High (with appropriate column and mobile phase) | Very High (based on mass fragmentation) |
| Typical Run Time | 10 - 20 minutes | 15 - 30 minutes |
Table 2: Application Comparison of Analytical Methods
| Method | Primary Application | Advantages | Disadvantages |
| HPLC-UV | Quantitative analysis (purity, stability, content uniformity) | Robust, widely available, good for non-volatile compounds. | Lower sensitivity than MS, requires chromophores for UV detection. |
| GC-MS | Quantitative and qualitative analysis (impurity profiling, identification) | High sensitivity and specificity, excellent for volatile and semi-volatile compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| FTIR | Qualitative analysis (identification, functional group analysis) | Fast, non-destructive, provides structural information. | Not suitable for quantitative analysis of complex mixtures, lower sensitivity. |
Experimental Protocols: Methodologies for Key Experiments
Detailed and standardized experimental protocols are crucial for the successful validation of any analytical method.[4][6] The following are representative protocols for the validation of an HPLC-UV method for the quantification of a this compound derivative.
Protocol 1: HPLC-UV Method Validation
1. Objective: To validate the HPLC-UV method for the quantification of this compound derivative "Compound X" in a drug substance.
2. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Reference standard of Compound X
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Validation Parameters and Procedures:
-
Specificity: Analyze blank (diluent), placebo, and a solution of Compound X to demonstrate that there are no interfering peaks at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of Compound X (e.g., 50, 100, 250, 400, 500 µg/mL). Inject each concentration in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and the equation of the line.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of Compound X at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of Compound X at 100% of the target concentration on the same day. Calculate the relative standard deviation (%RSD).
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or different equipment. Calculate the %RSD.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) and assess the impact on the results.
Mandatory Visualizations
Experimental Workflow for Method Validation
References
A Comparative Guide to the Synthetic Utility of Polycarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Polycarbonyl compounds are a versatile class of organic molecules characterized by the presence of two or more carbonyl groups. Their unique electronic and structural features make them indispensable building blocks in modern organic synthesis, particularly for the construction of complex carbocyclic and heterocyclic scaffolds that are prevalent in pharmaceuticals and natural products. This guide provides a comparative analysis of the synthetic performance of 1,2-, 1,3-, and 1,4-dicarbonyl compounds in key organic transformations, supported by experimental data and detailed protocols.
I. Comparative Performance in Key Synthetic Reactions
The reactivity and synthetic utility of polycarbonyl compounds are profoundly influenced by the relative positioning of their carbonyl groups. This section compares the performance of 1,2-, 1,3-, and 1,4-dicarbonyl compounds in several cornerstone reactions of organic synthesis.
Knoevenagel Condensation: A Comparative Overview
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. 1,3-Dicarbonyl compounds, with their acidic methylene (B1212753) protons, are classic substrates for this reaction.
Table 1: Comparison of Active Methylene Compounds in the Knoevenagel Condensation with Benzaldehyde (B42025)
| Entry | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Malononitrile | Piperidine | Ethanol | 0.5 | >95 | [1] |
| 2 | Ethyl Cyanoacetate | Piperidine/Acetic Acid | Toluene (B28343) | - | High | [1] |
| 3 | Diethyl Malonate | Piperidine/Acetic Acid | Toluene | 11-18 | - | [2] |
| 4 | Malonic Acid | Pyridine (B92270)/Piperidine | Pyridine | 2-4 | 90 | [3] |
Key Insights:
-
Malononitrile is highly reactive, often providing excellent yields in short reaction times.[1]
-
The choice of catalyst and solvent system is crucial for optimizing the reaction conditions.
-
The Doebner modification, using pyridine as both solvent and catalyst, allows for the direct use of malonic acid, which subsequently undergoes decarboxylation.[3]
Michael Addition: A Versatile Carbon-Carbon Bond Forming Reaction
The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Enolates derived from 1,3-dicarbonyl compounds are excellent Michael donors.
Table 2: Enantioselective Michael Addition of Diethyl Malonate to Chalcone (B49325)
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Ni(acac)₂ / (-)-Sparteine | Toluene | 5 | 85 | 80 | [4] |
| 2 | NiCl₂ / (-)-Sparteine | Toluene | 12 | 90 | 86 | [4] |
| 3 | Cu(OTf)₂ / (-)-Sparteine | Toluene | 12 | 82 | 75 | [4] |
| 4 | CoCl₂ / (-)-Sparteine | Toluene | 12 | 80 | 70 | [4] |
Key Insights:
-
The combination of a transition metal salt and a chiral ligand, such as (-)-Sparteine, can induce high enantioselectivity in the Michael addition.[4]
-
Nickel(II) chloride proved to be a more effective catalyst than other transition metal salts in this specific reaction, affording both high yield and enantiomeric excess.[4]
II. Synthesis of Heterocyclic Compounds
Polycarbonyl compounds are foundational precursors for the synthesis of a wide array of heterocyclic systems. The choice of the dicarbonyl compound dictates the resulting heterocyclic core.
Synthesis of Pyrazoles from 1,3-Diketones
The condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazoles.
Table 3: Synthesis of Pyrazoles from 1,3-Diketones and Hydrazine
| Entry | 1,3-Diketone | Hydrazine Derivative | Catalyst/Solvent | Yield (%) | Reference |
| 1 | Acetylacetone | Phenylhydrazine | Nano-ZnO / Green Protocol | 95 | [5] |
| 2 | 2-(trifluoromethyl)-1,3-diketone | Phenylhydrazine | Ethanol | 63 | [5] |
| 3 | Various 1,3-diketones | Arylhydrazines | N,N-dimethylacetamide | 59-98 | [6] |
| 4 | In-situ generated 1,3-diketones | Hydrazine | Toluene | Good to Excellent | [7] |
Key Insights:
-
This method is highly versatile, accommodating a wide range of substituted 1,3-diketones and hydrazines.[5][6]
-
The use of catalysts like nano-ZnO can lead to excellent yields under environmentally friendly conditions.[5]
-
One-pot procedures where the 1,3-diketone is generated in situ followed by condensation with hydrazine offer a streamlined approach to pyrazole (B372694) synthesis.[7]
Synthesis of Quinoxalines from 1,2-Diketones
Quinoxalines are readily synthesized through the condensation of 1,2-dicarbonyl compounds with 1,2-diamines.
Table 4: Synthesis of Quinoxalines from 1,2-Diketones and o-Phenylenediamines
| Entry | 1,2-Diketone | 1,2-Diamine | Catalyst/Solvent | Time | Yield (%) | Reference |
| 1 | Benzil (B1666583) | o-Phenylenediamine (B120857) | (NH₄)₆Mo₇O₂₄·4H₂O / EtOH:H₂O | 5 min | 98 | [3] |
| 2 | Acenaphthenequinone | o-Phenylenediamine | (NH₄)₆Mo₇O₂₄·4H₂O / EtOH:H₂O | 7 min | 96 | [3] |
| 3 | Benzil | 4,5-Dimethyl-1,2-phenylenediamine | (NH₄)₆Mo₇O₂₄·4H₂O / EtOH:H₂O | 5 min | 98 | [3] |
| 4 | Benzil | 4-Nitro-1,2-phenylenediamine | (NH₄)₆Mo₇O₂₄·4H₂O / EtOH:H₂O | 15 min | 90 | [3] |
Key Insights:
-
This condensation reaction is generally high-yielding and proceeds rapidly, especially with catalytic amounts of an acid.[3]
-
The reaction tolerates a variety of substituents on both the 1,2-diketone and the 1,2-diamine.[3][8]
-
Electron-withdrawing groups on the diamine can slightly decrease the reaction rate and yield.[3]
Paal-Knorr Synthesis of Furans and Pyrroles from 1,4-Dicarbonyl Compounds
The Paal-Knorr synthesis is a powerful method for constructing five-membered heterocycles from 1,4-dicarbonyl compounds. Acid-catalyzed cyclization leads to furans, while reaction with a primary amine or ammonia (B1221849) yields pyrroles.[1]
Table 5: Paal-Knorr Synthesis of N-Substituted Pyrroles from 2,5-Hexanedione (B30556)
| Entry | Amine (R-NH₂) | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline (B41778) | Acetic Acid | 110 | 2 | >90 | [5] |
| 2 | Benzylamine | Ethanol | Reflux | 4 | ~85 | [5] |
| 3 | Ammonium (B1175870) Acetate | Acetic Acid | 100 | 1 | ~75 | [5] |
| 4 | Glycine | Pyridine | Reflux | 6 | ~60 | [5] |
Key Insights:
-
The Paal-Knorr synthesis is a versatile and high-yielding method for preparing substituted furans and pyrroles.[1][5]
-
The choice of the amine determines the N-substituent in the resulting pyrrole.[5]
-
Microwave-assisted protocols can significantly reduce reaction times.[5]
III. Experimental Protocols
Protocol 1: Knoevenagel Condensation of Benzaldehyde with Malonic Acid (Doebner Modification)
-
Materials: Benzaldehyde, malonic acid, pyridine, piperidine.
-
Procedure:
-
In a round-bottom flask, dissolve malonic acid (1.1 equivalents) in pyridine.
-
Add benzaldehyde (1.0 equivalent) to the solution.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated HCl.
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Protocol 2: Asymmetric Michael Addition of Diethyl Malonate to Chalcone
-
Materials: Chalcone, diethyl malonate, NiCl₂, (-)-Sparteine, toluene.
-
Procedure:
-
In a dry flask under a nitrogen atmosphere, stir NiCl₂ (10 mol%) and (-)-Sparteine (10 mol%) in dry toluene at room temperature for 6 hours to prepare the catalyst.[4]
-
Add chalcone (1.0 equivalent) to the catalyst mixture and stir for an additional 30 minutes.[4]
-
Slowly add a solution of diethyl malonate (1.2 equivalents) in dry toluene.[4]
-
Stir the reaction at 25°C and monitor by TLC (approximately 12 hours).[4]
-
Quench the reaction with dilute HCl and extract with ethyl acetate.[4]
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the product by column chromatography.[4]
-
Protocol 3: Synthesis of 2,3-Diphenylquinoxaline from Benzil and o-Phenylenediamine
-
Materials: Benzil, o-phenylenediamine, ammonium heptamolybdate tetrahydrate, ethanol, water.
-
Procedure:
-
To a mixture of benzil (1 mmol) and (NH₄)₆Mo₇O₂₄·4H₂O (0.02 mmol) in EtOH/H₂O (3:1, 20 mL) in a round-bottomed flask, add o-phenylenediamine (1 mmol).[3]
-
Stir the mixture at room temperature for the time specified in Table 4.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the solid product, wash with water, and dry.
-
Protocol 4: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole from 2,5-Hexanedione and Aniline
-
Materials: 2,5-Hexanedione, aniline, glacial acetic acid.
-
Procedure:
-
In a round-bottom flask, combine 2,5-hexanedione (1.0 equivalent) and aniline (1.05 equivalents) in glacial acetic acid.
-
Heat the mixture to 110°C for 2 hours.[5]
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
IV. Visualizing Reaction Workflows and Mechanisms
Knoevenagel Condensation Workflow
Caption: General experimental workflow for the Knoevenagel condensation.
Michael Addition Mechanism
Caption: Simplified mechanism of the Michael addition reaction.
Paal-Knorr Pyrrole Synthesis Logical Relationship
Caption: Logical steps in the Paal-Knorr synthesis of pyrroles.
V. Conclusion
This guide highlights the distinct reactivity patterns and synthetic applications of 1,2-, 1,3-, and 1,4-polycarbonyl compounds. 1,3-Dicarbonyls are exceptionally versatile in forming carbon-carbon bonds through reactions like the Knoevenagel condensation and Michael addition. In contrast, 1,2- and 1,4-dicarbonyls are paramount in the synthesis of important five- and six-membered heterocyclic systems. The provided experimental data and protocols serve as a practical resource for researchers in selecting the appropriate polycarbonyl compound and reaction conditions to achieve their synthetic goals in drug discovery and development.
References
- 1. grokipedia.com [grokipedia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. sid.ir [sid.ir]
- 4. Quinoxaline synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 8. soc.chim.it [soc.chim.it]
A Comparative Guide to the Electrochemical Properties of Hexaketocyclohexane Octahydrate Derivatives and Their Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical properties of derivatives of hexaketocyclohexane octahydrate and their analogues. The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers in materials science, organic electronics, and drug development.
Introduction to this compound and its Derivatives
This compound, a fascinating and historically significant molecule, has long been a subject of chemical investigation. First synthesized in 1862, it was initially believed to be cyclohexanehexone (B1329327) octahydrate. However, modern crystallographic studies have revealed its true structure to be dodecahydroxycyclohexane dihydrate. Despite this structural reclassification, it remains a valuable precursor for the synthesis of a variety of complex organic molecules.
One of the most prominent classes of derivatives synthesized from this compound is the hexaazatriphenylene (HAT) family of compounds. These planar, electron-deficient aromatic systems exhibit remarkable electronic and electrochemical properties, making them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The most studied derivative, 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN), is synthesized through the condensation of this compound with diaminomaleonitrile.
This guide will focus on the electrochemical characteristics of HAT-CN and related derivatives, comparing them with analogues such as hexaazatrinaphthylene (HATNA) derivatives and other polycyclic aromatic nitrogen heterocycles.
Comparative Electrochemical Data
The following table summarizes the key electrochemical parameters for selected derivatives of this compound and their analogues, as determined by cyclic voltammetry. It is important to note that the experimental conditions, such as the solvent, electrolyte, and reference electrode, can significantly influence the measured redox potentials. Therefore, these conditions are provided where available to ensure a more accurate comparison.
| Compound | Class | First Reduction Potential (E_red1) vs. Fc/Fc+ (V) | First Oxidation Potential (E_ox1) vs. Fc/Fc+ (V) | HOMO (eV) | LUMO (eV) | Experimental Conditions |
| Derivatives from this compound | ||||||
| Hexaazatriphenylenehexacarbonitrile (HAT-CN) | HAT Derivative | -0.98 | Not Reported | -7.5 | -4.4 | Solution in CH2Cl2 with 0.1 M TBAPF6 as electrolyte, Glassy Carbon working electrode, Pt counter electrode, Ag/AgCl reference. |
| Analogues | ||||||
| Hexaazatrinaphthylene (HATNA) | HATNA Derivative | -1.15 | 1.85 | -6.25 | -3.95 | Thin film on ITO, measured by cyclic voltammetry in acetonitrile (B52724) with 0.1 M TBAPF6. |
| Dicyanopyrazino[2,3-f]phenanthrene | Aromatic Heterocycle | -1.23 | 1.92 | -6.32 | -3.87 | Solution in CH2Cl2 with 0.1 M TBAPF6 as electrolyte, Pt working electrode, Pt counter electrode, Ag/AgCl reference. |
Experimental Protocols
The following is a generalized experimental protocol for determining the electrochemical properties of organic compounds using cyclic voltammetry, based on common practices found in the literature.
Cyclic Voltammetry (CV) of Organic Compounds in Non-Aqueous Media
1. Materials and Equipment:
-
Solvent: Anhydrous, HPLC-grade aprotic solvent (e.g., acetonitrile, dichloromethane, tetrahydrofuran).
-
Supporting Electrolyte: 0.1 M solution of a suitable salt (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6), tetrabutylammonium perchlorate (B79767) (TBAP)).
-
Analyte: The organic compound of interest, typically at a concentration of 1-5 mM.
-
Reference Standard: Ferrocene (B1249389) (Fc) is commonly used as an internal reference standard.
-
Electrochemical Cell: A three-electrode cell consisting of:
-
Working Electrode: Glassy carbon, platinum, or gold electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE).
-
Counter (Auxiliary) Electrode: Platinum wire or graphite (B72142) rod.
-
-
Potentiostat: An instrument capable of performing cyclic voltammetry.
-
Inert Gas: High-purity nitrogen or argon for deoxygenating the solution.
2. Procedure:
-
Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent. Dissolve the analyte in this solution to the desired concentration.
-
Deoxygenation: Purge the electrochemical cell containing the analyte solution with an inert gas (N2 or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution and that the reference electrode tip is close to the working electrode.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to a range that is expected to encompass the redox events of the analyte.
-
Perform an initial scan at a moderate scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram, which is a plot of current versus potential.
-
Vary the scan rate to investigate the reversibility of the redox processes.
-
-
Internal Reference Measurement: Add a small amount of ferrocene to the solution and record another cyclic voltammogram. The well-defined and reversible redox couple of ferrocene/ferricenium (Fc/Fc+) is used to calibrate the potential scale. The half-wave potential (E1/2) of the analyte can then be reported relative to the Fc/Fc+ couple.
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the half-wave potential (E1/2 = (Epa + Epc) / 2), which is an approximation of the formal redox potential.
-
The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is typically around 59 mV at room temperature.
-
The peak current is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process.
-
Visualizations
Synthesis of HAT-CN from this compound
Caption: Synthetic pathway for HAT-CN.
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for CV experiments.
Structure-Property Relationship: Electron-Withdrawing Groups
Caption: Effect of electron-withdrawing groups.
Comparative Performance Analysis of 2D Conductive Metal-Organic Frameworks Based on Hexaaminobenzene and Hexahydroxybenzene Ligands
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the performance of two-dimensional (2D) conductive Metal-Organic Frameworks (MOFs) synthesized from hexaaminobenzene (HAB) and hexahydroxybenzene (B1219233) (HHB) ligands. This analysis focuses on key performance indicators such as electrical conductivity, surface area, and stability, supported by detailed experimental protocols and visual representations of synthetic pathways.
Performance Comparison
The following tables summarize the key performance metrics for MOFs synthesized with hexaaminobenzene (M₃(HAB)₂) and hexahydroxybenzene (Cu₃(HHB)₂). These materials exhibit notable differences in their electrical properties and porosity, largely influenced by the choice of the metal node and the organic linker.
Table 1: Performance Data of Hexaaminobenzene-Based MOFs (M₃(HAB)₂)
| Metal Node (M) | Electrical Conductivity (S/m) | BET Surface Area (m²/g) | Pore Size (Å) | Stability |
| Nickel (Ni) | 70 - 1000[1][2] | 152[3] | Data not available | Stable in acidic and basic aqueous solutions[2] |
| Copper (Cu) | 11 - 1000[1][2] | 114[3] | Data not available | Stable in acidic and basic aqueous solutions[2] |
| Cobalt (Co) | Data not available | Data not available | Data not available | Air-sensitive[4] |
Table 2: Performance Data of Hexahydroxybenzene-Based MOFs (Cu₃(HHB)₂)
| Metal Node | Electrical Conductivity (S/m) | BET Surface Area (m²/g) | Pore Size (Å) | Stability |
| Copper (Cu) | ~1 (semiconductive)[5] | 362[6] | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the synthesis of these conductive MOFs are crucial for reproducibility and further research. Below are representative protocols for the solvothermal synthesis of M₃(HAB)₂ and the kinetically controlled synthesis of Cu₃(HHB)₂.
Protocol 1: Solvothermal Synthesis of Ni₃(HAB)₂
This protocol describes a general solvothermal method for synthesizing Ni₃(HAB)₂.
Materials:
-
Nickel(II) salt (e.g., Nickel(II) acetate (B1210297) tetrahydrate)
-
Hexaaminobenzene (HAB)
-
Solvent (e.g., a mixture of water and ethanol)
Procedure:
-
A solution of hexaaminobenzene in water is prepared.
-
A solution of the nickel(II) salt in water is prepared separately.
-
The two solutions are combined in a Teflon-lined autoclave.
-
The autoclave is sealed and heated in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 48 hours).
-
After cooling to room temperature, the resulting crystalline solid is collected by filtration.
-
The product is washed with fresh solvent (e.g., water, followed by ethanol) to remove any unreacted precursors.
-
The final product is dried under vacuum.
Protocol 2: Kinetically Controlled Synthesis of Cu₃(HHB)₂
This protocol outlines a kinetically controlled approach for the synthesis of Cu₃(HHB)₂.[7]
Materials:
-
Copper(II) salt (e.g., Copper(II) acetate)
-
Hexahydroxybenzene (HHB)
-
Competing coordination reagent (e.g., ethylenediamine)
-
Solvent (e.g., Dimethylformamide - DMF)[8]
Procedure:
-
Dissolve the copper(II) salt and the hexahydroxybenzene linker in DMF in a reaction vessel.[8]
-
Add the competing coordination reagent to the solution.
-
Seal the reaction vessel and heat it in an oven at a specific temperature (e.g., 85-120 °C) for a defined period (e.g., 24-48 hours).[8]
-
After cooling to room temperature, the crystalline product is collected by filtration.[8]
-
Wash the product with fresh solvent (e.g., DMF, followed by ethanol) to remove unreacted precursors.[8]
-
Dry the final product under vacuum.[8]
Visualizing Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflow of the synthesis processes described above.
Caption: Solvothermal synthesis workflow for Ni₃(HAB)₂.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis of Cu/Co-hybrid MOF as a multifunctional porous compound in catalytic applications, synthesis of new nanofibers, and antimicrobial and cytotoxicity agents [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. ikm.org.my [ikm.org.my]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Benchmarking the efficiency of different catalysts in Hexaketocyclohexane octahydrate reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of catalyst efficiency in reactions involving Hexaketocyclohexane octahydrate. The following sections detail the performance of various catalytic systems in two key transformations: the synthesis of hexaazatriphenylenehexacarbonitrile (HAT-CN) and the copper-catalyzed double carbonylation of indoles. The data presented is compiled from recent studies to facilitate informed catalyst selection and methods optimization.
Case Study 1: Synthesis of Hexaazatriphenylenehexacarbonitrile (HAT-CN)
The synthesis of HAT-CN, a valuable organic semiconductor, from this compound and diaminomaleonitrile (B72808) is a key reaction where catalyst and reaction conditions significantly impact efficiency. Here, we compare a conventional wet-chemical approach with a modern mechanochemical synthesis.
Data Presentation: Catalyst Performance in HAT-CN Synthesis
| Method | Catalyst/Conditions | Reaction Time | Yield (%) |
| Conventional | Acetic Acid (reflux) | Several hours | ~50 |
| Mechanochemical | None (Ball Milling) | 10 minutes | 67 |
Experimental Protocols
Conventional Wet-Chemical Synthesis: The conventional synthesis involves refluxing this compound and diaminomaleonitrile in glacial acetic acid for several hours. The product precipitates upon cooling and is collected by filtration.
Mechanochemical Synthesis: In a typical mechanochemical procedure, this compound and diaminomaleonitrile are placed in a milling vessel with a milling ball. The mixture is then milled at a specific frequency for a short duration. The product is subsequently purified by washing with appropriate solvents.
Experimental Workflow Diagram
Caption: Comparison of conventional and mechanochemical synthesis workflows for HAT-CN.
Case Study 2: Copper-Catalyzed Double Carbonylation of Indoles
This compound can serve as a solid source of carbon monoxide in a novel copper-catalyzed direct double carbonylation of indoles. The efficiency of this transformation is highly dependent on the specific copper catalyst and reaction parameters.
Data Presentation: Catalyst System Optimization
The following table summarizes the optimization of the catalytic system for the double carbonylation of indole (B1671886) with methanol (B129727), using this compound as the CO source.[1]
| Entry | Copper Catalyst (15 mol%) | Ligand (30 mol%) | Additive (5 equiv.) | Solvent | Temperature (°C) | Yield (%)[1] |
| 1 | CuBr(Me2S) | 1,10-phen | Ag2CO3 | CH3CN | 80 | 69 |
| 2 | Cu(OAc)2 | 1,10-phen | Ag2CO3 | CH3CN | 80 | 45 |
| 3 | CuCl | 1,10-phen | Ag2CO3 | CH3CN | 80 | 58 |
| 4 | CuI | 1,10-phen | Ag2CO3 | CH3CN | 80 | 62 |
| 5 | CuBr(Me2S) | None | Ag2CO3 | CH3CN | 80 | <5 |
| 6 | CuBr(Me2S) | 1,10-phen | Na2CO3 | CH3CN | 80 | 25 |
| 7 | CuBr(Me2S) | 1,10-phen | K2CO3 | CH3CN | 80 | 33 |
| 8 | CuBr(Me2S) | 1,10-phen | Cs2CO3 | CH3CN | 80 | 41 |
Reaction conditions: Indole (0.2 mmol), methanol (30 equiv.), this compound (1 equiv.), catalyst, ligand, additive in solvent (1 mL) for 20 h under air.[1]
Experimental Protocol
General Procedure for Copper-Catalyzed Double Carbonylation: In a sealed tube, a mixture of indole (1 equiv.), alcohol (30 equiv.), this compound (1 equiv.), the specified copper catalyst (15 mol%), ligand (30 mol%), and additive (5 equiv.) in the solvent is stirred at the indicated temperature for 20 hours under an air atmosphere.[1] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are then dried and concentrated, and the crude product is purified by column chromatography.[1]
Logical Relationship Diagram for Catalyst Selection
Caption: Decision pathway for optimizing the copper-catalyzed double carbonylation reaction.
References
A Comparative Structural Analysis: Dodecahydroxycyclohexane Dihydrate versus the Theoretical Hexaketocyclohexane
A deep dive into the structural nuances of dodecahydroxycyclohexane dihydrate, supported by experimental data, reveals a fascinating case of mistaken identity when compared with the theoretical structure of hexaketocyclohexane. For decades, the commercially available compound known as "hexaketocyclohexane octahydrate" was believed to be the fully oxidized cyclohexane (B81311) derivative, C₆O₆, complexed with eight water molecules. However, modern analytical techniques have unveiled its true nature to be dodecahydroxycyclohexane dihydrate (C₆H₁₂O₁₂·2H₂O), a geminal diol. This guide provides a comprehensive comparison of the experimentally determined structure of dodecahydroxycyclohexane dihydrate and the theoretical structure of its anhydrous precursor, hexaketocyclohexane.
It was long assumed that the product of the oxidation of benzenehexol was hexaketocyclohexane, often sold as its octahydrate.[1][2] However, its true molecular identity was confirmed by X-ray diffraction analysis in 2005 to be dodecahydroxycyclohexane dihydrate.[2] This means that each of the six ketone groups in the theoretical hexaketocyclohexane molecule has been hydrated to form a geminal diol.[3]
Structural and Property Comparison
The following table summarizes the key structural and physical properties of both compounds, highlighting the significant differences that arise from the hydration of the ketone groups.
| Property | Dodecahydroxycyclohexane Dihydrate (Experimental) | Hexaketocyclohexane (Theoretical) |
| Molecular Formula | C₆H₁₆O₁₄ (C₆H₁₂O₁₂·2H₂O) | C₆O₆ |
| Molecular Weight | 312.18 g/mol | 168.06 g/mol [4] |
| Functional Groups | Geminal diols (-C(OH)₂) | Ketones (>C=O) |
| Crystal System | Triclinic[5] | Not experimentally determined |
| Space Group | P-1[5] | Not experimentally determined |
| Unit Cell Parameters | a = 6.1829 Å, b = 7.0696 Å, c = 7.3023 Åα = 70.443°, β = 80.153°, γ = 63.973°[5] | Not experimentally determined |
| Hydrogen Bonding | Extensive intermolecular hydrogen bonding network involving the hydroxyl groups and water molecules.[6][7] | No intramolecular hydrogen bonding. Intermolecular interactions would be weaker dipole-dipole forces. |
| IUPAC Name | cyclohexane-1,1,2,2,3,3,4,4,5,5,6,6-dodecol;dihydrate[5] | cyclohexane-1,2,3,4,5,6-hexone[4] |
Experimental and Theoretical Methodologies
The structural elucidation of dodecahydroxycyclohexane dihydrate and the theoretical analysis of hexaketocyclohexane rely on distinct methodologies.
Experimental Protocol: Single-Crystal X-ray Diffraction of Dodecahydroxycyclohexane Dihydrate
The definitive structure of dodecahydroxycyclohexane dihydrate was determined using single-crystal X-ray diffraction.[3] The general procedure for this technique is as follows:
-
Crystal Growth: Suitable single crystals of dodecahydroxycyclohexane dihydrate are grown, often by slow evaporation of a solvent such as methanol.[1][2]
-
Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The collected diffraction data is used to solve the crystal structure. This involves determining the unit cell dimensions, space group, and the positions of the atoms within the asymmetric unit.
-
Structure Refinement: The initial structural model is refined to improve the agreement between the observed and calculated diffraction data, resulting in a precise determination of bond lengths, bond angles, and other geometric parameters.[6]
Theoretical Protocol: Computational Analysis of Hexaketocyclohexane
The properties of the theoretical hexaketocyclohexane are determined using computational chemistry methods. A typical workflow would involve:
-
Molecular Modeling: A 3D model of the hexaketocyclohexane molecule is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically done using quantum mechanical methods such as Density Functional Theory (DFT).
-
Property Calculation: Once the optimized geometry is obtained, various molecular properties, such as bond lengths, bond angles, vibrational frequencies, and electronic properties, can be calculated.
From Theory to Reality: The Hydration Pathway
The relationship between the theoretical hexaketocyclohexane and the experimentally observed dodecahydroxycyclohexane dihydrate is a clear example of the high reactivity of adjacent carbonyl groups and their propensity for hydration.
Caption: The conceptual pathway from theoretical hexaketocyclohexane to the experimentally observed dihydrate.
References
- 1. wikiwand.com [wikiwand.com]
- 2. Dodecahydroxycyclohexane - Wikipedia [en.wikipedia.org]
- 3. This compound | 7255-28-9 | Benchchem [benchchem.com]
- 4. Hexaketocyclohexane | C6O6 | CID 68240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dodecahydroxycyclohexane dihydrate | C6H16O14 | CID 71586972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A comparative review of precursors for nitrogen-rich carbon materials
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nitrogen-rich carbon materials has garnered significant attention across various scientific disciplines due to their exceptional properties, including high electrical conductivity, superior catalytic activity, and enhanced surface functionality. These characteristics make them highly desirable for a wide range of applications, from energy storage and catalysis to drug delivery and biosensing. The choice of precursor is a critical determinant of the final material's physicochemical properties, such as nitrogen content, porosity, surface area, and the nature of nitrogen-containing functional groups. This guide provides a comparative overview of common precursors, supported by experimental data, to aid researchers in selecting the optimal starting material for their specific application.
Performance Comparison of Precursors
The selection of a nitrogen precursor significantly influences the resulting carbon material's properties. Below is a comparative summary of commonly used precursors, categorized into small organic molecules, polymers, and biomass. The data presented is collated from various studies, and it is crucial to consider the different synthesis conditions when comparing performance metrics.
Table 1: Small Organic Molecule Precursors
| Precursor | Synthesis Method | Carbonization Temp. (°C) | N Content (at%) | Surface Area (m²/g) | Key Findings & Applications |
| Melamine | Direct Pyrolysis | 600-900 | 5-25 | 200-1300 | High nitrogen content, often forming graphitic carbon nitride structures at lower temperatures.[1][2] Used in supercapacitors and as a catalyst support. |
| Ethylenediamine | Hydrothermal Carbonization & Pyrolysis | 700-900 | 5-10 | 400-1200 | Favors the formation of pyridinic and pyrrolic nitrogen, beneficial for electrocatalysis and energy storage.[3] |
| Urea | Pyrolysis with a carbon source (e.g., glucose) | 600-800 | 2-12 | 300-1000 | A cost-effective nitrogen source that can introduce various nitrogen functionalities.[4] |
| Dicyandiamide | Pyrolysis with a carbon source | 700-900 | 4-15 | 500-2500 | Results in high surface area and nitrogen content, suitable for supercapacitors. |
| Guanine | Co-assembly with phenolic resin | 600-900 | up to 10.6 | ~600 | A bio-inspired precursor that can form ordered mesoporous carbons with uniformly distributed nitrogen.[3] |
Table 2: Polymeric Precursors
| Precursor | Synthesis Method | Carbonization Temp. (°C) | N Content (at%) | Surface Area (m²/g) | Key Findings & Applications |
| Polyaniline (PANI) | Pyrolysis | 600-900 | 5-10 | 300-800 | Produces carbons with good conductivity, suitable for supercapacitors and sensors. |
| Polypyrrole (PPy) | Pyrolysis | 600-900 | 6-12 | 400-1000 | Yields materials with a high content of pyrrolic nitrogen, enhancing pseudocapacitive properties. |
| Poly(ionic liquids) | Direct Carbonization | 500-1000 | 5-15 | 200-600 | Offers tunability of the resulting carbon's properties based on the ionic liquid's structure. |
| Conjugated Microporous Polymers (CMPs) | Pyrolysis | 500-800 | 5-10 | 1000-2000 | The inherent porosity of the precursor can be translated to the final carbon material, ideal for CO2 capture.[5][6][7] |
Table 3: Biomass Precursors
| Precursor | Synthesis Method | Carbonization Temp. (°C) | N Content (at%) | Surface Area (m²/g) | Key Findings & Applications |
| Chitosan | Pyrolysis & Activation | 600-900 | 2-5 | 500-2000 | A sustainable precursor that results in porous carbons with applications in adsorption and energy storage.[8] |
| Algae (e.g., Spirulina) | Hydrothermal Carbonization & Pyrolysis | 600-800 | 3-7 | 400-1500 | A nitrogen-rich biomass that can be directly converted into functional carbon materials.[4] |
| Black Liquor (from kraft pulping) | Activation & N-doping | 700-900 | ~4.3 | ~2480 | An industrial waste product that can be transformed into high-surface-area N-doped carbons for supercapacitors. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of nitrogen-rich carbon materials. Below are generalized methodologies for key techniques.
Synthesis of Nitrogen-Rich Carbon Materials
A common route for synthesizing nitrogen-rich carbon materials involves the carbonization of a nitrogen-containing precursor, often followed by an activation step to enhance porosity.
Caption: A generalized workflow for the synthesis of nitrogen-rich carbon materials.
1. Precursor Preparation:
-
Small Molecules: The precursor (e.g., melamine, urea) is often mixed with a carbon source (e.g., glucose) and/or an activating agent (e.g., KOH).
-
Polymers: The polymer is synthesized first and then used as the carbon and nitrogen source.
-
Biomass: The biomass is typically dried and ground into a fine powder.
2. Carbonization:
-
The prepared precursor is placed in a tube furnace.
-
The furnace is purged with an inert gas (e.g., N₂, Ar) to remove oxygen.
-
The temperature is ramped up to the desired carbonization temperature (typically 600-900 °C) at a controlled rate (e.g., 5-10 °C/min) and held for 1-2 hours.
3. Activation (Optional):
-
Chemical Activation: The carbonized material is mixed with an activating agent (e.g., KOH, ZnCl₂) in a specific mass ratio and heated again under an inert atmosphere.
-
Physical Activation: The carbonized material is treated with an oxidizing gas (e.g., steam, CO₂) at high temperatures.
4. Post-synthesis Treatment:
-
The resulting material is washed thoroughly with an acid (e.g., HCl) to remove any inorganic impurities and then with deionized water until the pH is neutral.
-
The final product is dried in an oven (typically at 80-100 °C) overnight.
Characterization of Nitrogen-Rich Carbon Materials
A suite of characterization techniques is employed to determine the physicochemical properties of the synthesized materials.
Caption: A typical workflow for the characterization of nitrogen-rich carbon materials.
1. Morphological and Structural Analysis:
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size of the material.
-
Transmission Electron Microscopy (TEM): To visualize the internal structure, porosity, and lattice fringes.
2. Porosity and Surface Area Analysis:
-
Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms are measured at 77 K to determine the specific surface area, pore volume, and pore size distribution.
3. Elemental Composition and Bonding State Analysis:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and, crucially, to identify the different nitrogen functionalities (e.g., pyridinic-N, pyrrolic-N, graphitic-N).[4]
-
Elemental Analysis (CHNS): To determine the bulk percentage of carbon, hydrogen, nitrogen, and sulfur.
4. Crystallinity Analysis:
-
X-ray Diffraction (XRD): To assess the degree of graphitization and identify any crystalline phases.
-
Raman Spectroscopy: To evaluate the structural order and defects in the carbon lattice (ID/IG ratio).
Precursor-Property Relationships
The choice of precursor directly impacts the distribution of nitrogen functionalities within the carbon matrix, which in turn governs the material's performance in various applications.
Caption: The relationship between precursor type and the resulting material properties.
-
Small Organic Molecules: Offer the potential for high nitrogen content and allow for tuning of nitrogen functionalities through co-carbonization with other sources or by varying synthesis conditions.[1][3]
-
Polymers: The repeating nitrogen-containing units in polymers can lead to a more uniform distribution of nitrogen in the final carbon material. The inherent structure of the polymer can also influence the final morphology.
-
Biomass: Often results in hierarchically porous structures due to the intrinsic biological framework. While the nitrogen content may be lower than synthetic precursors, their sustainability and low cost are significant advantages.[8]
Conclusion
The selection of a precursor for nitrogen-rich carbon materials is a multifaceted decision that requires careful consideration of the desired properties of the final material and the specific application requirements. Small organic molecules provide a route to high nitrogen content and tunable functionalities. Polymeric precursors offer good control over the nitrogen distribution and conductivity. Biomass represents a sustainable and cost-effective alternative, often yielding materials with unique hierarchical porosity. By understanding the comparative performance and synthesis protocols associated with different precursors, researchers can make informed choices to advance their work in the development of high-performance carbon materials.
References
- 1. Synthesis and Characterization of Nitrogen-doped Carbon Nanotubes Derived from g-C3N4 [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Nitrogen-doped porous carbon materials generated via conjugated microporous polymer precursors for CO 2 capture and energy storage - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05551J [pubs.rsc.org]
- 5. Nitrogen-doped porous carbon materials generated via conjugated microporous polymer precursors for CO2 capture and energy storage - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of Hexaketocyclohexane Octahydrate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of hexaketocyclohexane octahydrate, ensuring compliance and minimizing risk.
This compound, also known as cyclohexanehexone (B1329327) octahydrate or triquinoyl octahydrate, is a solid, light brown powder used in various chemical syntheses.[1][2][3] Adherence to the following procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to be familiar with the safety profile of this compound.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are essential to prevent eye contact.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact.[1][2]
-
Body Protection: Use suitable protective clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
General Handling Advice:
-
Ensure adequate ventilation in the work area.[1]
-
Avoid generating dust.[1]
-
Do not ingest or inhale the substance.[1]
-
Wash hands thoroughly after handling.[2]
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is to treat it as chemical waste to be handled by a licensed professional disposal service. Do not dispose of this chemical into drains or the environment.[1]
Step 1: Containment
-
For spills, carefully sweep up the solid material.[1]
-
Avoid actions that could generate dust.
-
Place the swept-up material and any contaminated disposable equipment (e.g., weighing paper, contaminated wipes) into a suitable, clearly labeled, and closed container for chemical waste.[1]
Step 2: Labeling and Storage
-
The waste container must be accurately and clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials such as strong oxidizing agents.[1] To maintain product quality, it is recommended to keep it refrigerated.[1]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal of the waste.
-
Provide the waste contractor with a copy of the Safety Data Sheet (SDS) for this compound.
Quantitative Data Summary
| Property | Value | Reference |
| Physical State | Solid Powder | [1] |
| Appearance | Light brown | [1][2] |
| Molecular Formula | C₆O₆·8H₂O | [3] |
| Molecular Weight | 312.18 g/mol | [2][3] |
| Melting Point | 90 - 93 °C / 194 - 199.4 °F | [1] |
| Storage Temperature | 2-8°C | |
| Incompatible Materials | Strong oxidizing agents | [1] |
Experimental Protocols
Currently, there are no widely established and verified experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes provided in the reviewed safety data sheets. The recommended procedure is collection and disposal by a licensed waste management professional. For cleaning contaminated surfaces after a spill, it is advised to use an excess of water.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment.
References
Personal protective equipment for handling Hexaketocyclohexane octahydrate
Essential Safety and Handling Guide for Hexaketocyclohexane Octahydrate
This guide provides immediate safety, operational, and disposal protocols for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and maintain product integrity.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required equipment.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Chemical goggles or safety glasses | OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Hands | Protective gloves | Consult glove manufacturer for specific material compatibility. |
| Body | Wear suitable protective clothing to prevent skin exposure.[1][2] | N/A |
| Respiratory | Use a NIOSH/MSHA approved respirator or European Standard EN 149 if dust formation is likely or ventilation is inadequate. | NIOSH/MSHA or EN 149[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is crucial for the safe handling of this compound.
-
Preparation:
-
Ensure adequate ventilation in the work area, especially in confined spaces.[1]
-
Inspect all PPE for integrity before use.
-
Locate the nearest safety shower and eye wash station.
-
Have spill control materials readily available.
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Chemical:
-
Collect waste material by sweeping and shoveling into a suitable, labeled, and closed container for disposal.[1]
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.
-
-
Contaminated Packaging:
-
Empty containers should be disposed of as unused product.
-
Do not reuse empty containers.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 10 minutes. Get medical attention if irritation occurs.[2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Gently wash with plenty of soap and water.[2] Get medical attention if symptoms occur.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if symptoms occur.
-
Ingestion: Wash out mouth with water.[2] Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if symptoms occur.
-
Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[2]
Workflow for Handling this compound
Caption: Procedural Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
